Methyl 3-acetyl-5-bromo-4-hydroxybenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 3-acetyl-5-bromo-4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c1-5(12)7-3-6(10(14)15-2)4-8(11)9(7)13/h3-4,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCFCAIVBNFCSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)C(=O)OC)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50578587 | |
| Record name | Methyl 3-acetyl-5-bromo-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160753-84-4 | |
| Record name | Methyl 3-acetyl-5-bromo-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 3-acetyl-5-bromo-4-hydroxybenzoate (CAS No. 160753-84-4)
Introduction
Methyl 3-acetyl-5-bromo-4-hydroxybenzoate is a substituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique structural features, comprising a halogenated and acetylated phenol, offer multiple reaction sites for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and discusses its potential applications for researchers, scientists, and drug development professionals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| CAS Number | 160753-84-4 | |
| Molecular Formula | C₁₀H₉BrO₄ | |
| Molecular Weight | 273.08 g/mol | Calculated |
| Physical Form | Pale-yellow to Yellow-brown Solid | |
| Purity | ≥95% | |
| Storage Temperature | Room temperature |
Synthesis Protocol: A Two-Step Approach
The synthesis of this compound can be efficiently achieved through a two-step process starting from the readily available Methyl 4-hydroxybenzoate. This process involves a regioselective bromination followed by a Fries rearrangement to introduce the acetyl group.
Step 1: Synthesis of Methyl 3-bromo-4-hydroxybenzoate
The initial step involves the selective bromination of Methyl 4-hydroxybenzoate. The hydroxyl group is an activating ortho-, para-director. To achieve mono-bromination at the 3-position, careful control of reaction conditions is crucial to minimize the formation of the dibrominated byproduct, Methyl 3,5-dibromo-4-hydroxybenzoate.[1]
Reaction:
A conceptual representation of the bromination reaction.
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, dissolve Methyl 4-hydroxybenzoate (1 equivalent) in glacial acetic acid.
-
Bromination: While stirring the solution at room temperature, slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise. The reaction is typically exothermic, and the rate of addition should be controlled to maintain the temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water to remove acetic acid, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure Methyl 3-bromo-4-hydroxybenzoate.
Step 2: Fries Rearrangement to this compound
The Fries rearrangement is a classic organic reaction that involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.[2] In this step, the hydroxyl group of Methyl 3-bromo-4-hydroxybenzoate is first acetylated, and then the resulting ester undergoes an intramolecular acylation.
Reaction Workflow:
Synthetic pathway to the target compound.
Experimental Protocol:
-
Acetylation:
-
Suspend Methyl 3-bromo-4-hydroxybenzoate (1 equivalent) in a suitable solvent such as dichloromethane.
-
Add a base, for example, pyridine or triethylamine (1.2 equivalents), followed by the dropwise addition of acetic anhydride (1.2 equivalents) at 0°C.
-
Allow the reaction to warm to room temperature and stir until complete as monitored by TLC.
-
Perform an aqueous workup to remove the base and excess acetic anhydride, and then dry and concentrate the organic phase to obtain Methyl 3-bromo-4-acetoxybenzoate.
-
-
Fries Rearrangement:
-
Caution: This reaction should be carried out under anhydrous conditions.
-
To a stirred suspension of aluminum chloride (AlCl₃, 2-3 equivalents) in a high-boiling inert solvent (e.g., nitrobenzene or 1,2-dichloroethane), add the Methyl 3-bromo-4-acetoxybenzoate (1 equivalent).
-
Heat the reaction mixture to a temperature typically ranging from 120-160°C. The optimal temperature should be determined empirically.
-
Monitor the reaction by TLC. The rearrangement is often slow, requiring several hours.
-
Workup: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum complex.
-
Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Applications in Drug Discovery and Medicinal Chemistry
Substituted hydroxyacetophenones are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[3][4] this compound serves as a key intermediate in the synthesis of various pharmacologically active molecules. The presence of the bromine atom, the acetyl group, and the phenolic hydroxyl group provides three distinct points for further chemical modification, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies.
Potential therapeutic areas where derivatives of this compound could be explored include:
-
Antimicrobial and Antifungal Agents: Phenolic compounds and their derivatives are known to possess antimicrobial properties. The lipophilicity introduced by the bromo and acetyl groups may enhance cell membrane permeability.
-
Anti-inflammatory Agents: The hydroxyacetophenone scaffold is present in some natural and synthetic compounds with anti-inflammatory activity.
-
Anticancer Agents: The ability to generate a diverse range of derivatives makes this compound an attractive starting point for the synthesis of novel anticancer agents.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Hazard Statements (for the final product):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
For comprehensive safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile intermediate for organic synthesis, particularly in the field of drug discovery. The synthetic route described in this guide, involving a regioselective bromination and a subsequent Fries rearrangement, provides a reliable method for its preparation. The multiple functional groups on the aromatic ring offer a platform for the development of novel compounds with a wide range of potential therapeutic applications. As with all chemical syntheses, adherence to strict safety protocols is paramount.
References
-
PubChem. Methyl 3-bromo-4-hydroxybenzoate. National Center for Biotechnology Information. [Link]
- Google Patents.
-
PubChem. Methyl 3,5-dibromo-4-hydroxybenzoate. National Center for Biotechnology Information. [Link]
- Google Patents.
-
NIST. Methyl 3-amino-4-hydroxybenzoate. National Institute of Standards and Technology. [Link]
-
ResearchGate. A Comprehensive Review, Hydroxyacetophenone: Structure, Properties and Applications. [Link]
-
PubChem. Methyl 3-acetyl-4-hydroxybenzoate. National Center for Biotechnology Information. [Link]
-
SpectraBase. 3-Bromo-5-hydroxy-4-phenylbenzoic acid ethyl ester - Optional[MS (GC)] - Spectrum. [Link]
-
ScienceDirect. 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. [Link]
Sources
- 1. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]
- 2. This compound | 160753-84-4 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Methyl 3-acetyl-4-hydroxybenzoate | C10H10O4 | CID 12332833 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 3-acetyl-5-bromo-4-hydroxybenzoate: Synthesis, Structure, and Potential Applications
This guide provides a comprehensive technical overview of Methyl 3-acetyl-5-bromo-4-hydroxybenzoate, a substituted phenolic compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, structural elucidation, and prospective biological relevance.
Introduction: The Significance of Substituted Phenolic Scaffolds
This compound belongs to the class of substituted hydroxybenzoates, a chemical scaffold that is a cornerstone in the development of a wide array of functional molecules. The strategic placement of acetyl, bromo, and hydroxyl groups on the benzene ring, along with the methyl ester functionality, imparts a unique electronic and steric profile to the molecule. This substitution pattern can significantly influence its chemical reactivity, intermolecular interactions, and biological activity. Bromophenols, in particular, are a class of marine-derived natural products known for their diverse biological activities, including antioxidant, anticancer, antidiabetic, and anti-inflammatory properties[1]. The introduction of an acetyl group ortho to the hydroxyl moiety can further enhance its biological potential and provides a handle for further chemical modifications.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrO₄ | Inferred from Structure |
| Molecular Weight | 273.08 g/mol | [2] |
| CAS Number | 160753-84-4 | [3] |
| Appearance | Pale-yellow to Yellow-brown Solid | [3] |
| Purity | Typically ≥95% | [2][3] |
| Storage Temperature | Room temperature | [3] |
The structure of this compound is characterized by a central benzene ring with five substituents. The spatial arrangement and electronic effects of these groups dictate the molecule's overall properties.
Caption: 2D Structure of this compound.
Synthesis of this compound: A Plausible Two-Step Approach
A robust and efficient synthesis of this compound can be envisioned through a two-step sequence starting from the readily available Methyl 4-hydroxybenzoate. This proposed pathway involves a regioselective bromination followed by a Fries rearrangement to introduce the acetyl group.
Caption: Proposed synthetic workflow for this compound.
Step 1: Acetylation of Methyl 4-hydroxybenzoate
The initial step involves the protection of the phenolic hydroxyl group as an acetate ester. This is a crucial manipulation to direct the subsequent bromination to the desired position and to set up the molecule for the Fries rearrangement.
Experimental Protocol:
-
To a solution of Methyl 4-hydroxybenzoate (1.0 eq) in a suitable solvent such as dichloromethane or pyridine, add acetic anhydride (1.2 eq).
-
If not using pyridine as the solvent, add a catalytic amount of a base like pyridine or triethylamine.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 4-acetoxybenzoate.
Causality: The acetylation serves two primary purposes: it protects the reactive hydroxyl group from participating in undesired side reactions during bromination and, more importantly, it transforms the substrate into a suitable precursor for the Fries rearrangement, which specifically rearranges acyl groups from a phenolic ester to the aromatic ring.
Step 2: Regioselective Bromination
The second step is the regioselective bromination of the acetylated intermediate. The acetyl group, being an ortho-, para-director, along with the deactivating effect of the ester group, guides the electrophilic substitution of bromine to the position ortho to the acetyl group.
Experimental Protocol:
-
Dissolve Methyl 4-acetoxybenzoate (1.0 eq) in a suitable solvent like acetonitrile or acetic acid.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Methyl 4-acetoxy-3-bromobenzoate.
Causality: The use of N-Bromosuccinimide provides a controlled source of electrophilic bromine, minimizing over-bromination which can be an issue with liquid bromine, especially with activated aromatic rings.[4]
Step 3: Fries Rearrangement
The final and key step is the Fries rearrangement, which involves the intramolecular migration of the acetyl group from the phenolic oxygen to the carbon atom at the 5-position of the benzene ring. This reaction is typically catalyzed by a Lewis acid.[5][6]
Experimental Protocol:
-
To a cooled (0 °C) suspension of anhydrous aluminum chloride (AlCl₃) (2.5 eq) in a dry, inert solvent such as nitrobenzene or 1,2-dichloroethane, slowly add Methyl 4-acetoxy-3-bromobenzoate (1.0 eq).
-
Allow the reaction mixture to warm to room temperature and then heat to a temperature between 60-120 °C, depending on the solvent, for several hours. The reaction progress should be monitored by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting solid by recrystallization or column chromatography to yield this compound.
Causality: The Lewis acid, AlCl₃, coordinates to both the carbonyl oxygen of the ester and the phenolic oxygen, facilitating the formation of an acylium ion intermediate. This electrophilic intermediate then attacks the electron-rich aromatic ring, primarily at the ortho and para positions relative to the hydroxyl group. In this case, with the 3-position blocked by bromine, the rearrangement is directed to the 5-position. The choice of reaction temperature can influence the regioselectivity of the Fries rearrangement.[7]
Spectroscopic Characterization (Predicted)
¹H NMR (Predicted, in CDCl₃, 400 MHz):
-
δ ~12.0-13.0 ppm (s, 1H): A downfield singlet corresponding to the phenolic hydroxyl proton, likely broadened and shifted due to intramolecular hydrogen bonding with the adjacent acetyl group.
-
δ ~8.2 ppm (d, J ≈ 2.0 Hz, 1H): A doublet for the aromatic proton at the 2-position, deshielded by the adjacent ester and acetyl groups.
-
δ ~7.9 ppm (d, J ≈ 2.0 Hz, 1H): A doublet for the aromatic proton at the 6-position, deshielded by the adjacent bromine atom.
-
δ ~3.9 ppm (s, 3H): A singlet for the methyl ester protons.
-
δ ~2.7 ppm (s, 3H): A singlet for the acetyl methyl protons.
¹³C NMR (Predicted, in CDCl₃, 100 MHz):
-
δ ~200-205 ppm: Carbonyl carbon of the acetyl group.
-
δ ~165-170 ppm: Carbonyl carbon of the methyl ester.
-
δ ~160-165 ppm: Aromatic carbon attached to the hydroxyl group (C-4).
-
δ ~135-140 ppm: Aromatic carbon at the 2-position.
-
δ ~130-135 ppm: Aromatic carbon at the 6-position.
-
δ ~120-125 ppm: Aromatic carbon attached to the ester group (C-1).
-
δ ~115-120 ppm: Aromatic carbon attached to the acetyl group (C-3).
-
δ ~110-115 ppm: Aromatic carbon attached to the bromine atom (C-5).
-
δ ~52-55 ppm: Methyl carbon of the ester.
-
δ ~25-30 ppm: Methyl carbon of the acetyl group.
Infrared (IR) Spectroscopy (Predicted, KBr pellet):
-
~3200-3400 cm⁻¹ (broad): O-H stretching of the phenolic hydroxyl group, likely broadened due to hydrogen bonding.
-
~1720-1740 cm⁻¹ (strong): C=O stretching of the methyl ester.
-
~1640-1660 cm⁻¹ (strong): C=O stretching of the acetyl group, shifted to a lower wavenumber due to intramolecular hydrogen bonding.
-
~1550-1600 cm⁻¹: Aromatic C=C stretching vibrations.
-
~1200-1300 cm⁻¹: C-O stretching of the ester and phenol.
Mass Spectrometry (Predicted, ESI+):
-
m/z [M+H]⁺: 273/275 (corresponding to the two isotopes of bromine, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio).
Potential Applications in Research and Drug Development
While specific biological activities for this compound have not been extensively reported, its structural motifs suggest several promising avenues for investigation.
-
Antimicrobial and Antifungal Agents: Substituted hydroxybenzoates are known to possess antimicrobial properties. The presence of the bromine atom and the acetyl group may enhance this activity.
-
Antioxidant Properties: Phenolic compounds are well-established antioxidants. The electron-donating hydroxyl group can scavenge free radicals, and this activity may be modulated by the other ring substituents.
-
Enzyme Inhibition: The acetylated phenol moiety is a common feature in molecules designed to inhibit various enzymes, such as kinases and histone acetyltransferases.
-
Intermediate for Complex Synthesis: This molecule serves as a versatile intermediate for the synthesis of more complex heterocyclic compounds and natural product analogues, leveraging the reactivity of the acetyl and hydroxyl groups.
Further research is warranted to fully elucidate the biological profile of this compound and to explore its potential as a lead compound in drug discovery programs.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed and causes skin and serious eye irritation.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a synthetically accessible and structurally interesting molecule. This guide has outlined a plausible and detailed synthetic route, predicted its key spectroscopic features, and discussed its potential applications. The combination of a brominated phenolic core with an ortho-acetyl group makes it a valuable target for further investigation in the fields of medicinal chemistry and materials science. The protocols and data presented herein provide a solid foundation for researchers to synthesize, characterize, and explore the utility of this promising compound.
References
- Google Patents. 3-bromo-4-hydroxybenzoic acid methyl ester preparation method. CN103467296A.
-
PubChem. Methyl 3-bromo-4-hydroxybenzoate. National Center for Biotechnology Information. Available from: [Link]
-
MDPI. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Available from: [Link]
-
Organic Chemistry Portal. Fries Rearrangement. Available from: [Link]
-
Traven, V. F., Podhaluzina, N. Y., Vasilyev, A. V., & Manaev, A. V. (2000). Unusual Fries rearrangement of 7-acyloxyquinolin-2-ones– A new way to linear and angular furoquinolin-2-ones. ARKIVOC, 2000(6), 931-938. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Semiochemical compound: Methyl 3-bromo-4,5-dihydroxybenzoate | C8H7BrO4 [pherobase.com]
- 3. Fries Rearrangement [organic-chemistry.org]
- 4. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. Fries重排 [sigmaaldrich.com]
- 7. arkat-usa.org [arkat-usa.org]
A Comprehensive Spectroscopic Guide to Methyl 3-acetyl-5-bromo-4-hydroxybenzoate
The methodologies and interpretations presented herein are grounded in established scientific principles, ensuring a trustworthy and expert-driven analysis. Each section includes a discussion of the underlying theory, a detailed experimental protocol for data acquisition, a predictive analysis of the spectral features, and illustrative diagrams to facilitate comprehension.
Molecular Structure and Overview
Methyl 3-acetyl-5-bromo-4-hydroxybenzoate possesses a highly substituted benzene ring containing five distinct functional groups: a hydroxyl group, a bromine atom, an acetyl group, a methyl ester, and the aromatic ring itself. The interplay of the electronic effects of these substituents dictates the chemical environment of each atom, which is in turn reflected in the compound's spectroscopic signatures.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
2.1. Principles of ¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the number of different types of protons, their chemical environments, their relative numbers, and their proximity to other protons. The key parameters in ¹H NMR are the chemical shift (δ), which indicates the electronic environment of a proton; integration, which reveals the relative number of protons giving rise to a signal; and spin-spin splitting (multiplicity), which provides information about the number of neighboring protons.
2.2. Predicted ¹H NMR Spectrum Analysis
The structure of this compound has four distinct types of protons: two aromatic protons, the methyl protons of the ester, the methyl protons of the acetyl group, and the hydroxyl proton.
-
Aromatic Protons (H-2 and H-6): The benzene ring has two protons at positions 2 and 6. These protons are in different chemical environments due to the unsymmetrical substitution pattern. The proton at H-2 is ortho to the acetyl group and meta to the bromine, while the proton at H-6 is ortho to the bromine and meta to the acetyl group. Both are ortho to the hydroxyl group and meta to the methyl ester. The electron-withdrawing nature of the acetyl and methyl ester groups will deshield these protons, shifting them downfield. The hydroxyl group is an electron-donating group, which would cause some shielding. The bromine atom has a moderate deshielding effect. We can predict two distinct signals in the aromatic region, likely appearing as doublets due to coupling with each other, though long-range coupling is possible. The typical chemical shift for aromatic protons is in the range of 6.5-8.0 ppm.
-
Methyl Ester Protons (-OCH₃): The three protons of the methyl ester group are equivalent and will appear as a sharp singlet. The electronegative oxygen atom will deshield these protons, placing their signal around 3.8-4.0 ppm.
-
Acetyl Methyl Protons (-COCH₃): The three protons of the acetyl methyl group are also equivalent and will appear as a singlet. The adjacent carbonyl group is strongly electron-withdrawing, so these protons will be deshielded and are expected to appear around 2.5-2.7 ppm.
-
Hydroxyl Proton (-OH): The hydroxyl proton will appear as a broad singlet, and its chemical shift is highly dependent on concentration, temperature, and solvent. It can appear over a wide range, typically from 4.5 to 7.5 ppm, and may exchange with deuterium in D₂O, causing the signal to disappear.
2.3. Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS).
2.4. Predicted ¹H NMR Data Summary
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 8.2 | Doublet | 1H | Aromatic H-2 or H-6 |
| ~ 7.6 - 8.0 | Doublet | 1H | Aromatic H-2 or H-6 |
| ~ 4.5 - 7.5 | Broad Singlet | 1H | -OH |
| ~ 3.9 | Singlet | 3H | -OCH₃ |
| ~ 2.6 | Singlet | 3H | -COCH₃ |
2.5. Visualization of Proton Environments
Caption: Predicted ¹H NMR chemical shift regions for this compound.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
3.1. Principles of ¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Since ¹³C has a low natural abundance, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. The chemical shift of each carbon is highly sensitive to its electronic environment.
3.2. Predicted ¹³C NMR Spectrum Analysis
This compound has 10 unique carbon atoms, and therefore, 10 signals are expected in the proton-decoupled ¹³C NMR spectrum.
-
Carbonyl Carbons: The molecule contains two carbonyl carbons: one from the acetyl group and one from the methyl ester. The ketone carbonyl carbon is generally more deshielded and is expected to appear in the range of 195-205 ppm. The ester carbonyl carbon will likely appear between 165-175 ppm.
-
Aromatic Carbons: There are six aromatic carbons. The chemical shifts of these carbons are influenced by the attached substituents.
-
C-4 (attached to -OH): The hydroxyl group is strongly electron-donating, which will shield this carbon, but the direct attachment to an electronegative oxygen will cause a downfield shift. The net effect is a signal typically in the 155-160 ppm range.
-
C-1 (attached to -COOCH₃): The ester group is electron-withdrawing, deshielding this carbon. Its signal is expected around 120-125 ppm.
-
C-3 (attached to -COCH₃): The acetyl group is also electron-withdrawing, and this carbon's signal should be in the 130-135 ppm range.
-
C-5 (attached to -Br): The bromine atom is electronegative but also has a shielding effect due to the "heavy atom effect." This carbon's signal is predicted to be in the 110-115 ppm range.
-
C-2 and C-6 (attached to -H): These carbons will be influenced by the neighboring substituents and are expected to have signals in the typical aromatic region of 125-140 ppm.
-
-
Methyl Carbons:
-
-OCH₃ Carbon: The methyl carbon of the ester will be deshielded by the adjacent oxygen and is expected around 52-55 ppm.
-
-COCH₃ Carbon: The methyl carbon of the acetyl group will be deshielded by the carbonyl group and should appear around 28-32 ppm.
-
3.3. Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of a deuterated solvent.
-
Instrument Setup: Tune and shim the instrument for the ¹³C frequency.
-
Data Acquisition: Acquire the spectrum using a standard pulse sequence with proton decoupling. A larger number of scans is required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Data Processing: Process the data similarly to ¹H NMR to obtain the final spectrum.
3.4. Predicted ¹³C NMR Data Summary
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 198 | Acetyl C=O |
| ~ 168 | Ester C=O |
| ~ 158 | C-4 (C-OH) |
| ~ 138 | C-2 or C-6 |
| ~ 132 | C-3 (C-COCH₃) |
| ~ 128 | C-2 or C-6 |
| ~ 122 | C-1 (C-COOCH₃) |
| ~ 112 | C-5 (C-Br) |
| ~ 53 | -OCH₃ |
| ~ 30 | -COCH₃ |
3.5. Visualization of the Carbon Skeleton
Caption: Predicted ¹³C NMR assignments for this compound.
Infrared (IR) Spectroscopy
4.1. Principles of IR Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups have characteristic absorption frequencies, making IR spectroscopy a valuable tool for identifying the presence of specific functional groups.
4.2. Predicted IR Spectrum Analysis
The key functional groups in this compound will give rise to characteristic absorption bands.
-
O-H Stretch: The hydroxyl group will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹. The broadness is due to hydrogen bonding.
-
C-H Stretches: Aromatic C-H stretching will appear as a group of small peaks just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹.
-
C=O Stretches: The molecule has two carbonyl groups. The ester C=O stretch is expected around 1720-1740 cm⁻¹. The ketone C=O stretch will likely appear at a lower frequency, around 1680-1700 cm⁻¹, due to conjugation with the aromatic ring.
-
C=C Stretches: Aromatic C=C double bond stretching vibrations will produce several peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretches: The C-O stretching vibrations from the ester and the phenol will appear in the fingerprint region, typically between 1000-1300 cm⁻¹.
-
C-Br Stretch: The C-Br stretch is expected to be in the low-frequency region, typically between 500-600 cm⁻¹.
4.3. Experimental Protocol for IR Spectroscopy (ATR Method)
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the background spectrum and then the sample spectrum.
-
Data Processing: The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
4.4. Predicted IR Absorption Data Summary
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3600 | Broad, Strong | O-H stretch (hydroxyl) |
| 3000-3100 | Medium | Aromatic C-H stretch |
| 2850-3000 | Medium | Aliphatic C-H stretch |
| ~ 1730 | Strong | C=O stretch (ester) |
| ~ 1690 | Strong | C=O stretch (ketone) |
| 1450-1600 | Medium-Strong | Aromatic C=C stretch |
| 1000-1300 | Medium-Strong | C-O stretch |
| 500-600 | Medium | C-Br stretch |
4.5. Visualization of IR Analysis Workflow
Caption: A typical workflow for acquiring an IR spectrum using the ATR method.
Mass Spectrometry (MS)
5.1. Principles of Mass Spectrometry
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern provides a "fingerprint" of the molecule, which can be used for structural elucidation.
5.2. Predicted Mass Spectrum and Fragmentation Pattern
-
Molecular Ion Peak: The molecular weight of this compound (C₁₀H₉BrO₄) is approximately 272 g/mol for the ⁷⁹Br isotope and 274 g/mol for the ⁸¹Br isotope. Therefore, the mass spectrum will show a characteristic isotopic pattern for the molecular ion (M⁺) with two peaks of nearly equal intensity at m/z 272 and 274. Aromatic compounds generally show a prominent molecular ion peak due to the stability of the aromatic ring.
-
Major Fragmentation Pathways:
-
Loss of a Methyl Radical (-CH₃): Fragmentation of the acetyl group can lead to the loss of a methyl radical (15 Da), resulting in a fragment at m/z 257/259.
-
Loss of a Methoxy Radical (-OCH₃): Cleavage of the ester group can result in the loss of a methoxy radical (31 Da), giving a fragment at m/z 241/243.
-
Loss of an Acetyl Radical (-COCH₃): Loss of the entire acetyl group (43 Da) would lead to a fragment at m/z 229/231.
-
Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the aromatic ring can also occur.[1][2]
-
5.3. Experimental Protocol for Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Ionize the sample using a beam of high-energy electrons (typically 70 eV).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and generate a mass spectrum.
5.4. Predicted Mass Spectrometry Fragmentation Data
| Predicted m/z | Proposed Fragment |
| 272/274 | [M]⁺ (Molecular Ion) |
| 257/259 | [M - CH₃]⁺ |
| 241/243 | [M - OCH₃]⁺ |
| 229/231 | [M - COCH₃]⁺ |
5.5. Visualization of Predicted Fragmentation
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the key spectroscopic features of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, derived from fundamental principles and comparison with analogous structures, offer a detailed roadmap for the structural characterization of this molecule. Researchers and scientists working with this compound or similar structures can use this guide as a reference for interpreting their own experimental data, thereby facilitating their research and development efforts. The self-validating nature of combining these different spectroscopic techniques provides a high degree of confidence in the assigned structure.
References
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Pearson. (2023, September 5). How might you use 13C NMR spectroscopy to differentiate between... Retrieved from [Link]
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Pharmacompass. Methyl 4-Hydroxybenzoate | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
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Food and Agriculture Organization of the United Nations. METHYL p-HYDROXYBENZOATE. Retrieved from [Link]
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eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
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Wikipedia. Fragmentation (mass spectrometry). Retrieved from [Link]
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University of Regensburg. Chemical shifts. Retrieved from [Link]
- Miyamoto, M., & Hada, M. (2021). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Molecular Physics, 119(6), e1843722.
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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ChemEdX. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
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Jasperse, K. Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
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University of Calgary. Ch 13 - Aromatic H. Retrieved from [Link]
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JoVE. (2024, December 5). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]
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"Methyl 3-acetyl-5-bromo-4-hydroxybenzoate" safety and handling
An In-Depth Technical Guide to the Safe Handling and Storage of Methyl 3-acetyl-5-bromo-4-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Note on Structural Analogs and Inferred Safety
Section 1: Chemical and Physical Identity
A thorough understanding of the chemical and physical properties of a compound is fundamental to its safe handling.
| Identifier | Value | Source |
| IUPAC Name | This compound | Inferred |
| Molecular Formula | C₁₀H₉BrO₄ | Inferred |
| Molecular Weight | 273.08 g/mol | Inferred |
| CAS Number | Not available | N/A |
| Canonical SMILES | CC(=O)C1=CC(=C(C(=C1)Br)O)C(=O)OC | Inferred |
Section 2: Hazard Identification and GHS Classification
The hazard profile of this compound is inferred from its constituent functional groups and data from its structural analogs. The presence of a brominated phenolic ring and an acetyl group suggests that the compound is likely to be an irritant and potentially harmful if ingested.
| Hazard Statement | Classification | Analog(s) with this Hazard | Citation |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Methyl 3-acetyl-4-hydroxybenzoate | [1] |
| H315: Causes skin irritation | Skin Corrosion/Irritation (Category 2) | Methyl 3-bromo-4-hydroxybenzoate, Methyl 3,5-dibromo-4-hydroxybenzoate, Methyl 3-acetyl-4-hydroxybenzoate | [1][2][3][4] |
| H319/H318: Causes serious eye irritation/damage | Serious Eye Damage/Eye Irritation (Category 2A/1) | Methyl 3-bromo-4-hydroxybenzoate, Methyl 3,5-dibromo-4-hydroxybenzoate, Methyl 3-acetyl-4-hydroxybenzoate | [1][2][3][4] |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3) | Methyl 3-bromo-4-hydroxybenzoate, Methyl 3,5-dibromo-4-hydroxybenzoate, Methyl 3-acetyl-4-hydroxybenzoate | [1][2][3][4] |
Signal Word: Warning
Pictograms:
Section 3: Safe Handling and Personal Protective Equipment (PPE)
Given the identified hazards, a stringent set of handling protocols is required to minimize exposure and ensure the safety of laboratory personnel.[5][6]
Engineering Controls
-
Ventilation: All manipulations of solid or dissolved this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5][7]
-
Containment: For procedures with a higher risk of aerosolization, such as weighing or transfer of powders, the use of a glove box or a ventilated balance enclosure is recommended.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound.[8]
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn over the goggles during procedures with a high splash hazard.[5]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Given that breakthrough times can vary, it is advisable to double-glove for extended procedures. Gloves should be inspected before use and disposed of immediately if contaminated.[8]
-
Body Protection: A flame-resistant lab coat is required. For larger quantities or procedures with a significant risk of spillage, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is necessary.[8]
Caption: Required PPE and engineering controls for handling the compound.
Section 4: Storage and Stability
Proper storage is crucial to maintain the integrity of the compound and to prevent hazardous situations.
-
Conditions: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[7] A storage temperature of 4°C is recommended for long-term stability, as is common for substituted aromatic carbonyl compounds.[9]
-
Incompatibilities: Keep away from strong oxidizing agents, strong bases, and reactive metals. Brominated phenols can react with strong bases, and the aromatic ring can be susceptible to oxidation. The acetyl and ester groups can undergo hydrolysis under strongly acidic or basic conditions.
-
Labeling: All containers must be clearly labeled with the full chemical name, hazard pictograms, and any other relevant safety information.
Section 5: Accidental Release and First Aid Measures
Accidental Release
-
Evacuation: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilation: Ensure the area is well-ventilated, but avoid actions that could cause the powder to become airborne.
-
Containment: For small spills, carefully cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels.
-
Cleanup: Wearing appropriate PPE, carefully sweep the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, perform artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.
Section 6: Reactivity and Synthetic Considerations
The reactivity of this compound is governed by its functional groups.
-
Phenolic Hydroxyl Group: The hydroxyl group is weakly acidic and can be deprotonated by a base. It also activates the aromatic ring towards electrophilic substitution, although the existing substituents will direct incoming electrophiles.
-
Acetyl Group: The carbonyl of the acetyl group is electrophilic and can undergo nucleophilic addition reactions.[10] The methyl protons adjacent to the carbonyl are weakly acidic and can participate in reactions such as aldol condensations.[11]
-
Bromine Atom: The bromine atom deactivates the ring towards electrophilic substitution but can be replaced via nucleophilic aromatic substitution under certain conditions or participate in metal-catalyzed cross-coupling reactions.
-
Methyl Ester: The ester is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
A plausible synthetic route to this compound would involve the bromination of a precursor such as Methyl 3-acetyl-4-hydroxybenzoate. The conditions for such a reaction would need to be carefully controlled to avoid over-bromination.[12]
Caption: A plausible synthetic pathway to the target compound.
Section 7: Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Containers: Collect all waste material in clearly labeled, sealed containers.
-
Disposal: Dispose of waste in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of down the drain or in regular trash.
References
- CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents.
-
Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958 - PubChem. Available at: [Link]
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Safety Data Sheet: Bromine - Carl ROTH. Available at: [Link]
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Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds - PubMed. Available at: [Link]
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18.2: General Reactions of Carbonyl Compounds - Chemistry LibreTexts. Available at: [Link]
- Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents.
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Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - MDPI. Available at: [Link]
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Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Available at: [Link]
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Nucleophilic Aromatic Substitution with a carbonyl : r/OrganicChemistry - Reddit. Available at: [Link]
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BROMINE BROMINE - Safety Handbook - icl-group-sustainability.com. Available at: [Link]
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Bromine Safety & Standard Operating Procedures. Available at: [Link]
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Bromination safety - YouTube. Available at: [Link]
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Methyl 3,5-dibromo-4-hydroxybenzoate | C8H6Br2O3 | CID 726975 - PubChem. Available at: [Link]
-
Aromatic Substitution in Synthesis: Friedel-Crafts and Moses Gomberg - YouTube. Available at: [Link]
-
What are the new ways to protect the aromatic aldehyde carbonyl group by diol? Available at: [Link]
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Methyl 3-acetyl-4-hydroxybenzoate | C10H10O4 | CID 12332833 - PubChem. Available at: [Link]
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The Strategic Utility of Methyl 3-acetyl-5-bromo-4-hydroxybenzoate in Synthetic Chemistry: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of Methyl 3-acetyl-5-bromo-4-hydroxybenzoate, a highly functionalized aromatic building block. We will elucidate a robust synthetic pathway to this compound, starting from readily available materials, and subsequently demonstrate its strategic application as a key intermediate in the synthesis of substituted benzofurans, a scaffold of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step experimental protocols.
Introduction: The Significance of Polysubstituted Benzene Derivatives
Polysubstituted benzene rings are foundational scaffolds in a vast array of pharmaceuticals and biologically active molecules. The precise arrangement of diverse functional groups on the aromatic core dictates the molecule's three-dimensional structure, its physicochemical properties, and ultimately, its interaction with biological targets. This compound is a prime example of a versatile synthetic intermediate, incorporating a hydroxyl group for nucleophilic reactions or as a directing group, a bromine atom for cross-coupling reactions or further functionalization, an acetyl group as a handle for heterocycle formation, and a methyl ester for potential modification or hydrolysis to the corresponding carboxylic acid. This unique combination of functionalities makes it a valuable precursor for the synthesis of complex molecular architectures.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties, as well as the safety profile of a starting material is paramount for its effective and safe utilization in the laboratory.
| Property | Value |
| CAS Number | 160753-84-4 |
| Molecular Formula | C₁₀H₉BrO₄ |
| Molecular Weight | 273.08 g/mol |
| Appearance | Pale-yellow to yellow-brown solid |
| Purity | Typically ≥95% |
| Storage | Store at room temperature in an inert atmosphere. |
| Safety Information | Signal Word: Warning Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation). Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). |
Synthesis of this compound
The synthesis of the title compound is a multi-step process that begins with readily available starting materials. The overall strategy involves the introduction of the acetyl group onto the phenolic ring, followed by regioselective bromination.
Caption: Synthetic workflow for this compound.
Step 1 & 2: Synthesis of Methyl 3-acetyl-4-hydroxybenzoate via Fries Rearrangement
The introduction of the acetyl group at the 3-position is efficiently achieved through a Fries rearrangement of an acetylated precursor.
3.1.1. Experimental Protocol: Acetylation of Methyl p-hydroxybenzoate
-
To a stirred solution of methyl p-hydroxybenzoate (1 equivalent) in acetic anhydride (3 equivalents), add a catalytic amount of concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Pour the reaction mixture into ice-water and stir until the product precipitates.
-
Filter the solid, wash thoroughly with water, and dry to afford methyl 4-acetoxybenzoate.
3.1.2. Experimental Protocol: Fries Rearrangement
-
To a stirred suspension of anhydrous aluminum chloride (3 equivalents) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane), add methyl 4-acetoxybenzoate (1 equivalent) portion-wise, maintaining the temperature below 10 °C.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield methyl 3-acetyl-4-hydroxybenzoate.
Step 3: Regioselective Bromination
The hydroxyl group of the phenol is a strong activating group, directing electrophilic substitution to the ortho and para positions. With the para position occupied by the methyl ester, and the ortho position at C-3 occupied by the acetyl group, bromination is directed to the remaining activated ortho position (C-5).
3.2.1. Experimental Protocol: Bromination of Methyl 3-acetyl-4-hydroxybenzoate
-
Dissolve methyl 3-acetyl-4-hydroxybenzoate (1 equivalent) in glacial acetic acid.
-
To this solution, add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Filter the precipitated solid, wash with water and a dilute solution of sodium thiosulfate to remove any unreacted bromine.
-
Dry the solid to obtain the crude this compound, which can be further purified by recrystallization.
Application as a Starting Material: Synthesis of Substituted Benzofurans
This compound is an excellent precursor for the synthesis of substituted benzofurans, a class of heterocyclic compounds with a wide range of biological activities, including anticancer properties.[1] The synthesis proceeds via an initial O-alkylation followed by an intramolecular cyclization.
Caption: General workflow for the synthesis of substituted benzofurans.
Experimental Protocol: Synthesis of Methyl 3-amino-6-bromo-2-acetyl-1-benzofuran-5-carboxylate
-
To a solution of this compound (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2.5 equivalents) and chloroacetonitrile (1.2 equivalents).
-
Reflux the reaction mixture for 8-12 hours, monitoring the progress by TLC.
-
After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
To the crude O-alkylated intermediate, add a suitable solvent (e.g., ethanol) and a base (e.g., potassium carbonate or sodium ethoxide).
-
Stir the mixture at room temperature or with gentle heating to effect intramolecular cyclization.
-
After the reaction is complete, neutralize the mixture and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain the desired substituted benzofuran.
Conclusion
This compound is a valuable and versatile starting material in organic synthesis. Its straightforward, multi-step synthesis from common laboratory reagents, combined with its unique array of functional groups, makes it a powerful tool for the construction of complex molecules. The demonstrated application in the synthesis of substituted benzofurans highlights its potential in the development of novel therapeutic agents. This guide provides a solid foundation for researchers to explore the rich chemistry of this compound and harness its potential in their synthetic endeavors.
References
- Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
-
PubChem. (n.d.). Methyl 3-acetyl-4-hydroxybenzoate. Retrieved from [Link]
-
Kowalski, K., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1551. Retrieved from [Link]
-
AccelaChemBio. (n.d.). This compound. Retrieved from [Link]
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An In-depth Technical Guide to Methyl 3-acetyl-5-bromo-4-hydroxybenzoate: Synthesis, Characterization, and Potential Applications
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of Methyl 3-acetyl-5-bromo-4-hydroxybenzoate, a substituted phenolic compound with potential applications in medicinal chemistry and drug discovery. While direct literature on this specific molecule is sparse, this document outlines a robust synthetic pathway, predicts its physicochemical and spectroscopic properties, and explores its potential as a valuable scaffold for the development of novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: A Building Block of Interest
This compound (CAS No. 160753-84-4) is a multifaceted aromatic compound featuring a methyl ester, a hydroxyl group, a bromine atom, and an acetyl group substituent on the benzene ring.[1] The strategic placement of these functional groups makes it an intriguing candidate for further chemical modification and a potential key intermediate in the synthesis of more complex bioactive molecules.
The presence of a bromophenol moiety is significant, as this structural motif is found in numerous marine natural products with a wide range of biological activities, including antioxidant, anticancer, antidiabetic, and anti-inflammatory properties.[2] Furthermore, hydroxyacetophenones are important intermediates in the pharmaceutical industry. The combination of these features in a single molecule suggests a promising starting point for the exploration of new chemical entities with therapeutic potential.
Proposed Synthetic Pathway
A logical and efficient synthesis of this compound can be envisioned through a three-step process starting from the readily available methyl 4-hydroxybenzoate. The overall workflow is depicted below.
Figure 1: Proposed synthetic workflow for this compound.
Step 1: Synthesis of Methyl 3-bromo-4-hydroxybenzoate
The initial step involves the electrophilic bromination of methyl 4-hydroxybenzoate. The hydroxyl group is a strongly activating ortho-, para-director. To achieve mono-bromination at the position ortho to the hydroxyl group, careful control of the reaction conditions is crucial to prevent the formation of the di-brominated byproduct, methyl 3,5-dibromo-4-hydroxybenzoate.[3][4]
Experimental Protocol: Controlled Bromination
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 4-hydroxybenzoate in a suitable solvent such as glacial acetic acid or a halogenated alkane.[3]
-
Reagent Addition: Cool the solution to between -10°C and 0°C. Slowly add a solution of bromine in the same solvent dropwise to the reaction mixture with constant stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a solution of sodium bisulfite to remove any unreacted bromine.
-
Isolation and Purification: Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. The crude product can be purified by recrystallization or column chromatography to yield pure methyl 3-bromo-4-hydroxybenzoate.
Step 2: Acetylation of Methyl 3-bromo-4-hydroxybenzoate
The phenolic hydroxyl group of methyl 3-bromo-4-hydroxybenzoate is then protected by acetylation to form the corresponding ester, methyl 3-bromo-4-acetoxybenzoate. This is a necessary step to enable the subsequent Fries rearrangement.
Experimental Protocol: O-Acetylation
-
Reaction Setup: Dissolve methyl 3-bromo-4-hydroxybenzoate in a suitable solvent like dichloromethane or tetrahydrofuran.
-
Reagent Addition: Add a base, such as triethylamine or pyridine, followed by the dropwise addition of acetyl chloride or acetic anhydride at 0°C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up and Isolation: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate under reduced pressure to obtain the crude methyl 3-bromo-4-acetoxybenzoate, which can be used in the next step without further purification if of sufficient purity.
Step 3: Fries Rearrangement to Yield this compound
The final step is the Fries rearrangement, an important reaction for the synthesis of hydroxyaryl ketones from phenolic esters.[5] In this step, the acetyl group from the phenolic ester migrates to an ortho or para position on the aromatic ring. Given that the position para to the hydroxyl group is occupied by the methyl ester, and one ortho position is blocked by the bromine atom, the acetyl group is directed to the vacant ortho position. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride.[5][6]
Figure 2: Simplified mechanism of the Fries Rearrangement.
Experimental Protocol: Fries Rearrangement
-
Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride to a suitable solvent like nitrobenzene or carbon disulfide.[7]
-
Reagent Addition: Cool the mixture and slowly add methyl 3-bromo-4-acetoxybenzoate.
-
Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 60°C to 140°C, depending on the solvent and substrate. The reaction temperature can influence the ratio of ortho and para isomers, though in this case, only one ortho product is expected.[6]
-
Work-up: After the reaction is complete (monitored by TLC or HPLC), cool the mixture and carefully pour it onto crushed ice containing concentrated hydrochloric acid.
-
Isolation and Purification: The product can be isolated by steam distillation to remove the solvent, followed by extraction with an organic solvent. The crude product is then purified by column chromatography or recrystallization to afford pure this compound.
Structural Elucidation and Physicochemical Properties
The successful synthesis of this compound would be confirmed through a combination of spectroscopic techniques.
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₀H₉BrO₄ |
| Molecular Weight | 273.08 g/mol |
| Appearance | Likely a white to off-white solid |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone; sparingly soluble in water. |
Predicted Spectroscopic Data
-
¹H NMR Spectroscopy:
-
Aromatic Protons: Two singlets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the two protons on the benzene ring.
-
Methyl Ester Protons: A singlet around δ 3.9 ppm, integrating to three protons.
-
Acetyl Protons: A singlet around δ 2.6 ppm, integrating to three protons.
-
Hydroxyl Proton: A broad singlet, the chemical shift of which would be concentration-dependent.
-
-
¹³C NMR Spectroscopy:
-
Carbonyl Carbons: Two signals in the downfield region (δ 165-205 ppm), corresponding to the ester and ketone carbonyls.
-
Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm), with carbons attached to electron-withdrawing groups appearing further downfield.
-
Methyl Carbons: Signals for the ester methyl and acetyl methyl groups in the upfield region (δ 20-60 ppm).
-
-
Infrared (IR) Spectroscopy:
-
O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹.
-
C-H Stretch (aromatic and aliphatic): Absorptions around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
-
C=O Stretch (ester and ketone): Strong absorption bands around 1720-1740 cm⁻¹ and 1660-1680 cm⁻¹, respectively.
-
C-Br Stretch: An absorption in the fingerprint region.
-
-
Mass Spectrometry:
-
Molecular Ion Peak: A characteristic pair of peaks (M and M+2) of nearly equal intensity, corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br), at m/z 272 and 274.
-
Fragmentation: Expect fragmentation patterns corresponding to the loss of methoxy and acetyl groups.
-
Potential Applications in Drug Discovery and Development
The structural features of this compound make it a promising scaffold for the development of new therapeutic agents.
-
Anticancer and Antioxidant Potential: Bromophenols, as a class of compounds, have demonstrated significant antioxidant and anticancer activities.[2] The synthesized molecule could be evaluated for its ability to scavenge free radicals and to induce apoptosis in cancer cell lines.
-
Enzyme Inhibition: The hydroxyacetophenone moiety is a known pharmacophore that can interact with various biological targets. This compound could be screened against a panel of enzymes to identify potential inhibitory activities.
-
Scaffold for Library Synthesis: this compound is an ideal starting point for the synthesis of a library of derivatives. The hydroxyl, acetyl, and ester groups offer multiple points for chemical modification, allowing for the systematic exploration of the structure-activity relationship. For instance, the acetyl group can be a precursor for the synthesis of various heterocyclic systems.
-
Intermediate for Natural Product Synthesis: This molecule could serve as a key intermediate in the total synthesis of more complex natural products that contain a substituted aromatic core.
Conclusion
This compound represents a molecule of significant interest for medicinal chemists and drug discovery professionals. Although not extensively studied, a reliable synthetic route can be designed based on well-established organic reactions. Its unique combination of functional groups suggests a high potential for biological activity and offers a versatile platform for the development of new chemical entities. The detailed synthetic protocols and predicted characterization data provided in this guide aim to facilitate further research and unlock the full potential of this promising compound.
References
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-
3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Available at: [Link]
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Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958 - PubChem. Available at: [Link]
-
Preparation of hydroxyacetophenones via the Fries rearrangement. A:... - ResearchGate. Available at: [Link]
-
Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - MDPI. Available at: [Link]
-
Methyl 3,5-dibromo-4-hydroxybenzoate | C8H6Br2O3 | CID 726975 - PubChem. Available at: [Link]
-
¹H NMR spectra of phosphorus esters of methyl 3,5-dihydroxybenzoate.... - ResearchGate. Available at: [Link]
-
Synthesis and characterization of o-hydroxyarylalkylketones by using eco-friendly solvent free catalyst in frie's - Der Pharma Chemica. Available at: [Link]
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A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives - ResearchGate. Available at: [Link]
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Methylparaben - Wikipedia. Available at: [Link]
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4 - The Royal Society of Chemistry. Available at: [Link]
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Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement - Advanced Journal of Chemistry, Section A. Available at: [Link]
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Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Available at: [Link]
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Discovery of "Methyl 3-acetyl-5-bromo-4-hydroxybenzoate"
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3-acetyl-5-bromo-4-hydroxybenzoate
Abstract
This technical guide provides a comprehensive overview of this compound, a substituted phenolic compound with significant potential as a building block in medicinal chemistry and materials science. Lacking a well-documented discovery narrative, this paper proposes a robust and logical multi-step synthetic pathway, starting from commercially available precursors. Each step is detailed with field-proven insights into reaction mechanisms, causality behind experimental choices, and self-validating protocols. The guide covers a proposed four-step synthesis involving Fischer esterification, O-acetylation, a regioselective Fries rearrangement, and a final targeted bromination. Furthermore, it outlines a complete workflow for the physicochemical characterization and structural elucidation of the target molecule. Finally, potential applications are discussed, drawing parallels with the known biological activities of related bromophenol derivatives, positioning this compound as a valuable intermediate for drug discovery and development professionals.
Introduction and Physicochemical Properties
This compound (CAS No. 160753-84-4) is a poly-substituted aromatic compound belonging to the class of hydroxyaryl ketones. Its structure, featuring a hydroxyl group, an acetyl moiety, a bromine atom, and a methyl ester, presents multiple reactive sites, making it a versatile intermediate for further chemical modification. While specific applications are not yet widely reported, its structural motifs are present in compounds with known biological activities. Natural bromophenols, for instance, are known secondary metabolites in marine algae, and their derivatives are explored for antioxidant, anticancer, anti-diabetic, and anti-inflammatory properties.[1] This guide serves to establish a foundational understanding of its synthesis and characterization.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 160753-84-4 | [2][3] |
| Molecular Formula | C₁₀H₉BrO₄ | |
| Molecular Weight | 273.08 g/mol | |
| Physical Form | Pale-yellow to Yellow-brown Solid | |
| Purity (Typical) | ≥95% |
| Storage Temperature | Room temperature | |
Proposed Multi-Step Synthesis Pathway
The synthesis of this compound can be logically achieved through a four-step sequence. This pathway is designed for high regioselectivity and is based on well-established, fundamental organic reactions. The overall workflow is depicted below.
Caption: High-level overview of the proposed 4-step synthesis.
Step 1: Synthesis of Methyl 4-hydroxybenzoate (Methylparaben)
Causality: The synthesis begins with the protection of the carboxylic acid functional group of 4-hydroxybenzoic acid via esterification. This is a critical step to prevent unwanted side reactions in subsequent acylation steps. Fischer esterification, using an excess of methanol with an acid catalyst, is a cost-effective and scalable method for this transformation.[4][5] The use of a catalyst like concentrated sulfuric acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol.[5]
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser, add 4-hydroxybenzoic acid (1.0 eq).
-
Add methanol (20.0 eq) to serve as both reactant and solvent.
-
Slowly add concentrated sulfuric acid (0.2 eq) to the stirring mixture.
-
Heat the mixture to reflux (approx. 65-70°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into iced water to precipitate the product.
-
Filter the solid precipitate, wash thoroughly with cold water to remove residual acid, and dry under vacuum. The resulting white crystalline solid is Methyl 4-hydroxybenzoate.[6]
Step 2: O-Acetylation to Methyl 4-acetoxybenzoate
Causality: To set up the subsequent Fries rearrangement, the phenolic hydroxyl group must be converted into an ester. This is achieved through O-acetylation. Acetic anhydride is an excellent acetylating agent for this purpose, typically used with a base catalyst like pyridine or a catalytic amount of acid to activate the hydroxyl group. This reaction protects the hydroxyl group and prepares the molecule for the acyl group migration.
Experimental Protocol:
-
Suspend Methyl 4-hydroxybenzoate (1.0 eq) in a suitable solvent like toluene in a round-bottom flask.
-
Add acetic anhydride (1.5 eq).
-
Add a catalytic amount of pyridine (0.1 eq).
-
Heat the mixture to 80-90°C and stir for 2-3 hours until TLC analysis shows complete consumption of the starting material.
-
Cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield Methyl 4-acetoxybenzoate.
Step 3: Fries Rearrangement to Methyl 3-acetyl-4-hydroxybenzoate
Causality: This is the key step for installing the acetyl group onto the aromatic ring. The Fries rearrangement is a Lewis acid-catalyzed conversion of a phenolic ester to a hydroxyaryl ketone.[7] The mechanism involves the coordination of the Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the ester, facilitating the formation of a reactive acylium ion.[8][9] This ion then performs an intramolecular electrophilic aromatic substitution on the electron-rich phenol ring. The reaction is ortho, para-selective; lower reaction temperatures generally favor the formation of the ortho-isomer (3-acetyl), which is the desired product in this case.[8]
Caption: Simplified mechanism of the Fries Rearrangement.
Experimental Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (AlCl₃, 2.5 eq).
-
Cool the flask in an ice bath and slowly add a solvent, such as nitrobenzene or dichloromethane.
-
Add Methyl 4-acetoxybenzoate (1.0 eq) dropwise to the cooled, stirring suspension.
-
Allow the reaction to stir at a controlled low temperature (e.g., 0-5°C) for several hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring it onto crushed ice containing concentrated HCl.
-
Extract the aqueous mixture with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent and purify the crude product by column chromatography to isolate Methyl 3-acetyl-4-hydroxybenzoate.[10]
Step 4: Regioselective Bromination to the Final Product
Causality: The final step is the selective introduction of a bromine atom. The regiochemical outcome is dictated by the directing effects of the existing substituents. The hydroxyl group is a powerful activating ortho, para-director. The acetyl and methyl ester groups are deactivating meta-directors. The directing influence of the hydroxyl group is dominant, activating the positions ortho and para to it. The C3 position is blocked by the acetyl group, and the para position is blocked by the ester. This leaves the C5 position as the most activated and sterically accessible site for electrophilic substitution, ensuring high regioselectivity.
Experimental Protocol:
-
Dissolve Methyl 3-acetyl-4-hydroxybenzoate (1.0 eq) in a suitable solvent, such as glacial acetic acid or a chlorinated solvent.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into an aqueous solution of sodium bisulfite to quench any excess bromine.
-
The product will often precipitate. If not, extract with an organic solvent.
-
Filter the solid product or separate the organic layer. Wash with water, dry, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Structural Elucidation and Quality Control
Confirming the identity and purity of the final compound is paramount. A multi-technique approach ensures a self-validating system of characterization.
Caption: Workflow for purification and analytical validation.
-
¹H NMR Spectroscopy: Would be expected to show distinct singlets for the methyl ester protons (~3.9 ppm) and the acetyl methyl protons (~2.6 ppm). Two aromatic protons would appear as doublets in the aromatic region, confirming the substitution pattern. A broad singlet for the phenolic hydroxyl proton would also be present.
-
Mass Spectrometry (MS): Will confirm the molecular weight (273.08 g/mol ) and show a characteristic isotopic pattern for a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units, e.g., M+ and M+2).
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the O-H stretch (broad, ~3300 cm⁻¹), C=O stretches for the ester and ketone (~1720 cm⁻¹ and ~1680 cm⁻¹, respectively), and C-Br stretch in the fingerprint region.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be developed to confirm the purity of the final compound, with the goal of achieving ≥95% purity.
Potential Applications and Future Research
Given the known biological activities of bromophenols, this compound represents a promising scaffold for drug discovery.[1]
-
Medicinal Chemistry: It can serve as a key intermediate. The hydroxyl, acetyl, and ester groups can be independently modified to generate a library of novel compounds for high-throughput screening against various therapeutic targets, such as protein kinases or cancer cell lines.
-
Antioxidant and Anticancer Screening: The compound itself should be evaluated for its intrinsic biological activity. Assays measuring radical scavenging ability (e.g., DPPH) and cytotoxicity against panels of cancer cell lines (e.g., MTT assay) would be logical first steps.[1]
-
Materials Science: Substituted phenols are precursors to polymers and resins. The functional groups on this molecule could be exploited for the synthesis of novel functional polymers with specific thermal or optical properties.
Safety and Handling
Table 2: GHS Hazard Information
| Hazard Statement | Code | Description |
|---|---|---|
| H302 | Harmful if swallowed | [10] |
| H315 | Causes skin irritation | [10] |
| H319 | Causes serious eye irritation | |
Precautions:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
The synthesis involves corrosive (H₂SO₄, AlCl₃) and toxic (bromine) reagents. All experimental steps must be performed with extreme care and appropriate safety measures in place.
References
-
PubChem. (n.d.). Methyl 3-bromo-4-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Methylparaben. Retrieved from [Link]
- Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
-
PubChem. (n.d.). Methyl 3,5-dibromo-4-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-acetyl-4-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
CABI Digital Library. (n.d.). ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. Retrieved from [Link]
- Google Patents. (n.d.). CN104447308B - The synthetic method of methyl hydroxybenzoate.
-
Grokipedia. (n.d.). Fries rearrangement. Retrieved from [Link]
-
PubMed. (2020). Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (n.d.). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 4-hydroxybenzoate. Retrieved from [Link]
-
Der Pharma Chemica. (2012). Synthesis and characterization of o-hydroxyarylalkylketones by using eco-friendly solvent free catalyst in frie's. Retrieved from [Link]
-
Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: A Proposed Synthetic Route for Methyl 3-acetyl-5-bromo-4-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a detailed, proposed synthetic protocol for Methyl 3-acetyl-5-bromo-4-hydroxybenzoate, a potentially valuable intermediate in pharmaceutical and organic synthesis. The proposed pathway involves a two-step sequence commencing with the bromination of methyl 3-acetyl-4-hydroxybenzoate. This is followed by a Fries rearrangement to introduce the acetyl group, yielding the target compound. This application note provides a comprehensive, step-by-step experimental procedure, including reagent specifications, reaction conditions, and purification methods. The underlying chemical principles and the rationale for key experimental choices are also discussed to provide a thorough understanding of the synthesis.
Introduction
This compound is a substituted aromatic compound with a substitution pattern that makes it an attractive building block for the synthesis of more complex molecules, including potential pharmaceutical agents. The presence of multiple functional groups—a methyl ester, an acetyl group, a bromine atom, and a hydroxyl group—offers several handles for further chemical modification. This document details a proposed synthetic route for this molecule, designed to be a reliable and reproducible procedure for laboratory-scale synthesis.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a two-step process, as illustrated in the workflow diagram below. The synthesis begins with the selective bromination of methyl 3-acetyl-4-hydroxybenzoate to yield an intermediate, followed by a Fries rearrangement to install the acetyl group at the desired position.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount |
| Step 1: Bromination | |||
| Methyl 3-acetyl-4-hydroxybenzoate | 194.18 | 1.0 | 10.0 g |
| N-Bromosuccinimide (NBS) | 177.98 | 1.1 | 10.1 g |
| Acetonitrile | 41.05 | - | 200 mL |
| Step 2: Fries Rearrangement (Alternative Route) | |||
| Methyl 4-acetoxy-5-bromobenzoate | 275.08 | 1.0 | 10.0 g |
| Aluminum Chloride (AlCl₃) | 133.34 | 2.5 | 12.1 g |
| Nitrobenzene | 123.11 | - | 100 mL |
Step-by-Step Procedure
Step 1: Synthesis of this compound via Bromination
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add methyl 3-acetyl-4-hydroxybenzoate (10.0 g, 51.5 mmol).
-
Add acetonitrile (200 mL) to the flask and stir the mixture at room temperature until the starting material is completely dissolved.
-
In a single portion, add N-Bromosuccinimide (NBS) (10.1 g, 56.7 mmol, 1.1 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Alternative Route: Step 1 - Acetylation of Methyl 5-bromo-4-hydroxybenzoate
-
In a 250 mL round-bottom flask, dissolve methyl 5-bromo-4-hydroxybenzoate (10.0 g, 43.3 mmol) in pyridine (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (5.3 g, 52.0 mmol, 1.2 eq.) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Pour the reaction mixture into ice-cold water (200 mL) and extract with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with 1M HCl (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give methyl 4-acetoxy-5-bromobenzoate.
Alternative Route: Step 2 - Fries Rearrangement of Methyl 4-acetoxy-5-bromobenzoate
-
To a 250 mL three-necked flask, add methyl 4-acetoxy-5-bromobenzoate (10.0 g, 36.3 mmol) and nitrobenzene (100 mL).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Carefully add anhydrous aluminum chloride (AlCl₃) (12.1 g, 90.8 mmol, 2.5 eq.) portion-wise, keeping the temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to 50 °C and stir for 15 hours.[1]
-
Cool the reaction mixture to room temperature and then pour it carefully onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer. The crude product can be purified by column chromatography on silica gel.
Scientific Rationale and Mechanistic Insights
Bromination:
The bromination of the aromatic ring is an electrophilic aromatic substitution reaction. The hydroxyl and acetyl groups on the starting material are ortho- and para-directing. However, the hydroxyl group is a much stronger activating group than the acetyl group is a deactivating group. Therefore, the bromination is expected to occur at the position ortho to the hydroxyl group and meta to the acetyl group. N-Bromosuccinimide (NBS) is a convenient and safer alternative to liquid bromine for this purpose.[2] The reaction is typically carried out in a polar aprotic solvent like acetonitrile to facilitate the reaction.[3]
Fries Rearrangement:
The Fries rearrangement is a Lewis acid-catalyzed rearrangement of a phenolic ester to a hydroxy aryl ketone.[4] In this proposed synthesis, aluminum chloride (AlCl₃) acts as the Lewis acid, coordinating to the carbonyl oxygen of the ester group and facilitating the intramolecular transfer of the acetyl group to the aromatic ring. The reaction is typically carried out in a high-boiling solvent like nitrobenzene. The rearrangement is known to be intermolecular in some cases.[4]
Safety and Handling Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
N-Bromosuccinimide (NBS) is a lachrymator and should be handled with care.
-
Aluminum chloride (AlCl₃) is corrosive and reacts violently with water.
-
Nitrobenzene is toxic and should be handled with extreme caution.
Conclusion
This application note provides a detailed, though proposed, protocol for the synthesis of this compound. The described methods are based on well-established organic transformations and are expected to provide a reliable route to the target compound. Researchers are encouraged to optimize the reaction conditions to achieve the best possible yields and purity.
References
- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
- Google Patents. (n.d.). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
- Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
-
PubChem. (n.d.). Methyl 3-bromo-4-hydroxybenzoate. Retrieved from [Link]
- Al-Ayed, A. S. (2016). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Journal of Saudi Chemical Society, 20(1), 1-13.
-
Oriental Journal of Chemistry. (2018). Synthesis and Spectral Characterization of Verdantiol Schiff Base with GC-MS for Synthetic Ingredients in Fragrances Industry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Aurantiol Schiff Base: Relationship Between Synthesis time and some Physical Properties. Retrieved from [Link]
-
The Good Scents Company. (n.d.). alpha-amyl cinnamaldehyde / methyl anthranilate schiff's base. Retrieved from [Link]
-
Arkat USA. (2000). Unusual fries rearrangement of 7-Acyloxyquinolin-2-ones– A new way to linear and angular. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2018). Synthesis and Characterization of Aurantiol Schiff Base: Relationship Between Synthesis time and some Physical Properties. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. Retrieved from [Link]
-
The Good Scents Company. (n.d.). phenyl acetaldehyde / methyl anthranilate schiff's base. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-bromobenzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 5-amino-2-bromobenzoate. Retrieved from [Link]
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Application Notes & Protocols: Methyl 3-acetyl-5-bromo-4-hydroxybenzoate as a Versatile Chemical Intermediate
Prepared by: Gemini, Senior Application Scientist
Introduction: A Multifunctional Scaffold for Advanced Synthesis
Methyl 3-acetyl-5-bromo-4-hydroxybenzoate is a polysubstituted aromatic compound poised to serve as a highly versatile intermediate in medicinal chemistry and materials science. While not extensively documented in mainstream chemical literature, its structure incorporates four distinct and orthogonally reactive functional groups: an aryl bromide, a phenolic hydroxyl group, a ketone, and a methyl ester. This unique combination provides multiple handles for sequential and selective chemical modifications, making it an ideal scaffold for constructing complex molecular architectures and generating diverse compound libraries for drug discovery and high-throughput screening.
The strategic placement of these groups—an activating hydroxyl group and deactivating acetyl and ester groups—creates a nuanced electronic environment that can be exploited for regioselective reactions. The bromine atom, in particular, serves as a key linchpin for modern cross-coupling methodologies. This guide provides a scientifically-grounded proposed synthesis for this intermediate and details its potential applications with robust, step-by-step protocols designed for researchers in drug development and organic synthesis.
Compound Profile and Physicochemical Properties
The properties of the target compound can be predicted based on its constituent parts, drawing from data on similar structures like Methyl 3-acetyl-4-hydroxybenzoate[1] and Methyl 3-bromo-4-hydroxybenzoate[2].
| Property | Predicted Value | Source/Justification |
| Molecular Formula | C₁₀H₉BrO₄ | Based on structure |
| Molecular Weight | 273.08 g/mol | Calculated from formula |
| Appearance | White to off-white solid | Typical for similar phenolic compounds |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water | Inferred from analogous structures |
| Melting Point | >100 °C | Expected to be higher than Methyl 3-bromo-4-hydroxybenzoate (105-107 °C) due to increased molecular weight and potential for additional hydrogen bonding |
| CAS Number | Not available | Compound not widely cataloged |
Proposed Synthesis Pathway and Protocol
The synthesis of this compound can be logically achieved via a two-step sequence starting from the common preservative, Methyl 4-hydroxybenzoate (Methylparaben). The workflow involves a regioselective Friedel-Crafts acylation followed by a targeted electrophilic bromination.
Caption: Proposed two-step synthesis of the target intermediate.
Step 1: Friedel-Crafts Acylation of Methyl 4-hydroxybenzoate
Causality: The first step introduces the acetyl group onto the aromatic ring. The hydroxyl group of Methyl 4-hydroxybenzoate is a powerful ortho-, para-director. To achieve acylation at the 3-position (ortho to the hydroxyl), a Fries rearrangement of an O-acylated intermediate or direct Friedel-Crafts acylation is employed. The use of a Lewis acid like AlCl₃ is crucial for generating the acylium ion electrophile from acetyl chloride.
Protocol:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous dichloromethane (DCM, 100 mL) and aluminum chloride (AlCl₃, 1.2 eq). Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Slowly add acetyl chloride (1.1 eq) to the suspension while stirring. After 15 minutes, add a solution of Methyl 4-hydroxybenzoate (1.0 eq) in anhydrous DCM (50 mL) dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (30 mL) to decompose the aluminum complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, Methyl 3-acetyl-4-hydroxybenzoate, can be purified by recrystallization from an ethanol/water mixture.
Step 2: Regioselective Bromination
Causality: The second step introduces the bromine atom. The starting material, Methyl 3-acetyl-4-hydroxybenzoate, has a strongly activating hydroxyl group and two deactivating groups (acetyl and ester). The hydroxyl group directs electrophilic substitution to its available ortho position (C5), as the other ortho position (C3) is blocked. This makes the bromination highly regioselective. Using acetic acid as a solvent and catalyst facilitates the reaction, which can proceed without a stronger Lewis acid.[3]
Protocol:
-
Setup: In a round-bottom flask, dissolve Methyl 3-acetyl-4-hydroxybenzoate (1.0 eq) in glacial acetic acid (5 volumes). Cool the solution to 0-5 °C in an ice-water bath.
-
Reagent Addition: Add a solution of liquid bromine (1.05 eq) in glacial acetic acid dropwise over 1 hour. Maintain the temperature below 10 °C throughout the addition. Safety Note: Perform this step in a well-ventilated fume hood as bromine is highly corrosive and toxic.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor for the disappearance of the starting material by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into a large volume of cold water. A precipitate should form.
-
Quenching: Add a saturated solution of sodium thiosulfate (Na₂S₂O₃) dropwise to quench any unreacted bromine until the orange color disappears.
-
Isolation & Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water. The crude this compound can be purified by recrystallization from methanol or ethanol to yield a crystalline solid.
Applications as a Versatile Chemical Intermediate
The true value of this compound lies in the differential reactivity of its functional groups, allowing it to serve as a central hub for generating diverse molecular structures.
Caption: Synthetic utility map of the target intermediate.
Protocol: Suzuki Cross-Coupling at the Aryl Bromide Site
Application: This protocol is fundamental for creating bi-aryl structures, a common motif in pharmacologically active compounds. The bromine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions.[4]
-
Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired boronic acid partner (1.2 eq), potassium carbonate (K₂CO₃, 2.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (3 mol%).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio).
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 8-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extraction: Extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to isolate the coupled product.
Protocol: Heterocycle Synthesis via Ketone Condensation
Application: The acetyl group is a prime site for building heterocyclic rings, which are privileged structures in medicinal chemistry. This protocol details the formation of a pyrazole ring system.
-
Setup: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Reagent Addition: Add hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) (1.1 eq) to the solution. Add a catalytic amount of acetic acid (3-4 drops).
-
Reaction: Heat the mixture to reflux and stir for 6-8 hours. A precipitate may form as the reaction proceeds.
-
Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. The product can be further purified by recrystallization if necessary.
Protocol: Ester Hydrolysis to Carboxylic Acid
Application: Converting the methyl ester to a carboxylic acid unlocks a new set of reactions, most notably amide bond formation, which is critical for developing peptide mimetics and other drug candidates.[4]
-
Setup: Dissolve the starting ester (1.0 eq) in a mixture of methanol and water (e.g., 3:1 ratio).
-
Reagent Addition: Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature.
-
Reaction: Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Work-up: Remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1M HCl.
-
Extraction: A precipitate of the carboxylic acid should form. If not, extract the product with ethyl acetate (3x).
-
Isolation: If a precipitate forms, collect it by filtration. If extracted, combine the organic layers, dry over Na₂SO₄, and concentrate to yield the carboxylic acid product, which can be used in subsequent amidation steps without further purification.
Safety and Handling
As with any halogenated organic compound, appropriate safety precautions must be taken.
-
General: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Hazards: Based on analogous structures, this compound should be considered harmful if swallowed, and may cause skin and serious eye irritation.[1][2]
-
Storage: Store in a cool, dry place away from strong oxidizing agents.
Conclusion
This compound represents a powerful and underutilized building block for synthetic chemistry. Its predictable synthesis and the orthogonal reactivity of its functional groups provide a clear and logical pathway for the creation of complex and diverse molecules. The protocols outlined in this guide offer a robust starting point for researchers to harness the full potential of this versatile intermediate in their drug discovery and materials science programs.
References
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-
El-Sayed, M. A. A. (2015). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Arabian Journal of Chemistry. [Link]
-
PubChem. Methyl 3-bromo-4-hydroxybenzoate. National Center for Biotechnology Information. [Link]
- CN107033583A - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
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PubChem. Methyl 3,5-dibromo-4-hydroxybenzoate. National Center for Biotechnology Information. [Link]
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PubChem. Methyl 3-acetyl-4-hydroxybenzoate. National Center for Biotechnology Information. [Link]
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Huang, H., et al. (2011). Methyl 4-bromo-3-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Li, G., et al. (2012). Methyl 5-bromo-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online. [Link]
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Wikipedia. Methylparaben. [Link]
- CN102557947A - Method for preparing 5-bromoacetylsalicylic acid methyl ester.
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The Versatile Scaffold: Application Notes for Methyl 3-acetyl-5-bromo-4-hydroxybenzoate in Medicinal Chemistry
Introduction: In the landscape of contemporary drug discovery, the strategic design and utilization of highly functionalized small molecules are paramount. Methyl 3-acetyl-5-bromo-4-hydroxybenzoate, a halogenated and acetylated phenolic compound, represents a scaffold of significant potential for medicinal chemists. While direct and extensive biological characterization of this specific molecule is emerging, its structural motifs—a brominated phenol, a hydroxyacetophenone, and a methyl benzoate—are well-represented in a multitude of biologically active agents. This technical guide provides a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols for leveraging this compound in the development of novel therapeutic agents. Drawing upon established principles and the activities of structurally related molecules, we present a roadmap for researchers to explore its utility as an antioxidant, anti-inflammatory, and anticancer agent.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective application in medicinal chemistry. These properties influence its solubility, reactivity, and pharmacokinetic profile.
| Property | Value | Source |
| CAS Number | 160753-84-4 | |
| Molecular Formula | C₁₀H₉BrO₄ | [1] |
| Molecular Weight | 273.08 g/mol | [1] |
| Appearance | Pale-yellow to Yellow-brown Solid | |
| Purity | ≥95% | [1] |
| Storage Temperature | Room temperature |
Synthesis of this compound
The synthesis of the title compound can be approached through a logical sequence of reactions, leveraging established organic chemistry transformations. A plausible and efficient synthetic route is proposed below, commencing from the readily available starting material, methyl p-hydroxybenzoate.
Caption: Proposed synthetic workflow for this compound.
Protocol 1: Synthesis via Fries Rearrangement and Subsequent Bromination
This protocol outlines a two-step synthesis starting with the Fries rearrangement of methyl p-hydroxybenzoate to introduce the acetyl group, followed by selective bromination.
Part A: Fries Rearrangement to Methyl 3-acetyl-4-hydroxybenzoate
The Fries rearrangement is a classic method for the conversion of phenolic esters to hydroxy aryl ketones, catalyzed by Lewis acids.[2][3]
Materials:
-
Methyl p-hydroxybenzoate
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Carbon Disulfide (CS₂) (or other suitable solvent like nitrobenzene)
-
Hydrochloric Acid (HCl), dilute
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, suspend anhydrous AlCl₃ (1.2 equivalents) in CS₂ under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath (0-5 °C).
-
Dissolve methyl p-hydroxybenzoate (1.0 equivalent) in CS₂ and add it dropwise to the stirred AlCl₃ suspension.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, then gently reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice containing concentrated HCl to decompose the aluminum complex.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure Methyl 3-acetyl-4-hydroxybenzoate.
Part B: Bromination to this compound
The hydroxyl and acetyl groups on the aromatic ring direct the electrophilic substitution of bromine to the desired position.
Materials:
-
Methyl 3-acetyl-4-hydroxybenzoate
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium Thiosulfate solution, saturated
Procedure:
-
Dissolve Methyl 3-acetyl-4-hydroxybenzoate (1.0 equivalent) in glacial acetic acid in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.0-1.1 equivalents) in glacial acetic acid dropwise to the stirred reaction mixture.
-
After the addition, allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into a beaker of cold water.
-
Add saturated sodium thiosulfate solution to quench any unreacted bromine (the reddish-brown color will disappear).
-
The solid product will precipitate. Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Application Notes in Medicinal Chemistry
Based on the biological activities of structurally analogous compounds, this compound is a promising candidate for investigation in several therapeutic areas.
Application Note 1: Anticancer Activity
Bromophenol derivatives have demonstrated significant potential as anticancer agents.[4][5] They can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The presence of the acetyl and bromo- substituents on the phenolic ring can enhance these activities.
Proposed Mechanism of Action: Many phenolic compounds exert their anticancer effects by inducing oxidative stress within cancer cells, leading to the activation of the intrinsic apoptosis pathway. This involves the release of cytochrome c from the mitochondria, followed by the activation of a caspase cascade, ultimately leading to programmed cell death.[4][6]
Caption: Proposed activation of the Nrf2 antioxidant response pathway.
Protocol 5: DPPH Radical Scavenging Assay
This is a common and straightforward assay to evaluate the free radical scavenging activity of a compound. [7][8] Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (e.g., 0.1 mM)
-
Test compound dissolved in methanol
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well plate
Procedure:
-
Prepare a methanolic solution of DPPH. The absorbance of this solution at 517 nm should be approximately 1.0.
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes. [7][9]5. Measure the absorbance at 517 nm. [7]6. The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the test samples with the control (DPPH solution without the test compound).
Conclusion
This compound is a chemical scaffold with considerable, yet largely untapped, potential in medicinal chemistry. The structural alerts within the molecule strongly suggest a pharmacological profile encompassing anticancer, anti-inflammatory, and antioxidant activities. The synthetic route proposed herein is robust and scalable, allowing for the generation of sufficient quantities for comprehensive biological evaluation. Furthermore, the detailed protocols provided for key in vitro assays offer a clear and actionable framework for researchers to begin to elucidate the therapeutic promise of this compound and its future derivatives. The exploration of this and similar halogenated phenolic structures is a promising avenue for the discovery of novel drug candidates.
References
-
Liu, M., et al. (2020). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 18(8), 411. [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Karaman, R. (2016). NO scavanging assay protocol?. ResearchGate. Retrieved from [Link]
-
MDPI. (n.d.). DPPH Radical Scavenging Assay. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]
-
Protocols.io. (2023). MTT (Assay protocol. Retrieved from [Link]
-
TeachMeAnatomy. (2025). Apoptosis - Intrisinic Pathway - External. Retrieved from [Link]
-
Wikipedia. (n.d.). Apoptosis. Retrieved from [Link]
-
Zhang, Y., et al. (2021). NRF2 signalling pathway: New insights and progress in the field of wound healing. Wiley Online Library. Retrieved from [Link]
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- 5. NRF2 signalling pathway: New insights and progress in the field of wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. teachmeanatomy.info [teachmeanatomy.info]
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- 8. researchgate.net [researchgate.net]
- 9. marinebiology.pt [marinebiology.pt]
Application Notes and Protocols: Methyl 3-acetyl-5-bromo-4-hydroxybenzoate as a Versatile Building Block in Organic Synthesis
These application notes provide a comprehensive guide to the synthesis and utilization of Methyl 3-acetyl-5-bromo-4-hydroxybenzoate, a highly functionalized aromatic compound with significant potential as a versatile intermediate in organic synthesis, particularly in the realm of medicinal chemistry and materials science. The strategic placement of an acetyl, a bromo, a hydroxyl, and a methyl ester functionality on the benzene ring offers multiple reaction handles for the construction of complex molecular architectures.
This document is intended for researchers, scientists, and professionals in drug development. It aims to provide not only detailed experimental protocols but also the underlying scientific rationale for the proposed synthetic strategies, thereby ensuring both reproducibility and a deeper understanding of the chemical transformations involved.
Synthesis of this compound
The synthesis of the title compound can be efficiently achieved in a two-step sequence starting from the readily available methyl 4-hydroxybenzoate. The synthetic strategy involves an initial Fries rearrangement to install the acetyl group, followed by a regioselective bromination.
Caption: Proposed synthetic pathway for this compound.
Step 1: Synthesis of Methyl 3-acetyl-4-hydroxybenzoate via Fries Rearrangement
The Fries rearrangement is a classic method for the synthesis of hydroxyaryl ketones from phenolic esters.[1] In this protocol, we first protect the hydroxyl group of methyl 4-hydroxybenzoate as an acetate ester, which then undergoes an intramolecular Friedel-Crafts acylation in the presence of a Lewis acid catalyst to yield the desired ortho-acetylated product.
Protocol: Synthesis of Methyl 3-acetyl-4-hydroxybenzoate
| Reagent/Parameter | Quantity/Value | Rationale |
| Methyl 4-hydroxybenzoate | 15.2 g (0.1 mol) | Starting material. |
| Acetic Anhydride | 12.2 mL (0.13 mol) | Acetylating agent for the protection of the phenolic hydroxyl group. |
| Pyridine | 1 mL | Catalyst for the acetylation. |
| Anhydrous Aluminum Chloride | 40 g (0.3 mol) | Lewis acid catalyst for the Fries rearrangement. |
| Nitrobenzene | 100 mL | Solvent for the Fries rearrangement. |
| Reaction Temperature | 60 °C | Optimal temperature for the Fries rearrangement to favor the ortho-isomer.[2] |
| Reaction Time | 4 hours | Sufficient time for the completion of the rearrangement. |
Procedure:
-
To a stirred solution of methyl 4-hydroxybenzoate (15.2 g, 0.1 mol) in 50 mL of dichloromethane, add acetic anhydride (12.2 mL, 0.13 mol) and pyridine (1 mL).
-
Stir the mixture at room temperature for 2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Wash the reaction mixture with 1 M HCl (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain methyl 4-acetoxybenzoate.
-
In a separate flask, add anhydrous aluminum chloride (40 g, 0.3 mol) to 100 mL of nitrobenzene.
-
To this suspension, add the crude methyl 4-acetoxybenzoate slowly at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4 hours.
-
Cool the reaction mixture to room temperature and pour it slowly into a mixture of crushed ice and concentrated HCl.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford methyl 3-acetyl-4-hydroxybenzoate.[3]
Step 2: Bromination of Methyl 3-acetyl-4-hydroxybenzoate
The bromination of methyl 3-acetyl-4-hydroxybenzoate is a regioselective electrophilic aromatic substitution. The hydroxyl group is a strongly activating ortho-, para-director, while the acetyl and methyl ester groups are deactivating meta-directors.[4][5][6][7] The cumulative effect of these substituents directs the incoming electrophile (bromine) to the position ortho to the hydroxyl group and meta to the deactivating groups, which is the C5 position.
Protocol: Synthesis of this compound
| Reagent/Parameter | Quantity/Value | Rationale |
| Methyl 3-acetyl-4-hydroxybenzoate | 9.7 g (0.05 mol) | Substrate for bromination. |
| Bromine | 2.6 mL (0.05 mol) | Brominating agent. |
| Glacial Acetic Acid | 50 mL | Solvent for the bromination reaction. |
| Reaction Temperature | Room Temperature | Mild conditions to control the selectivity of the bromination. |
| Reaction Time | 6 hours | Sufficient time for the reaction to go to completion. |
Procedure:
-
Dissolve methyl 3-acetyl-4-hydroxybenzoate (9.7 g, 0.05 mol) in 50 mL of glacial acetic acid in a flask equipped with a dropping funnel.
-
Slowly add a solution of bromine (2.6 mL, 0.05 mol) in 10 mL of glacial acetic acid to the stirred solution at room temperature.
-
After the addition is complete, continue stirring at room temperature for 6 hours.
-
Pour the reaction mixture into 200 mL of ice-cold water.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol/water to obtain pure this compound.
Applications in Organic Synthesis
The presence of multiple functional groups makes this compound a valuable building block for the synthesis of a variety of more complex molecules.
Palladium-Catalyzed Cross-Coupling Reactions: Access to Biaryl Scaffolds
The aryl bromide moiety serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This provides a straightforward entry to biaryl structures, which are prevalent in many pharmaceuticals and agrochemicals.
Caption: Suzuki-Miyaura coupling of this compound.
Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Reagent/Parameter | Quantity/Value | Rationale |
| This compound | 273 mg (1.0 mmol) | Aryl bromide substrate. |
| Phenylboronic Acid | 146 mg (1.2 mmol) | Coupling partner. |
| Pd(PPh3)4 | 58 mg (0.05 mmol) | Palladium catalyst. |
| Potassium Carbonate | 414 mg (3.0 mmol) | Base to activate the boronic acid. |
| Toluene/Water (4:1) | 10 mL | Biphasic solvent system. |
| Reaction Temperature | 90 °C | Typical temperature for Suzuki couplings. |
| Reaction Time | 12 hours | To ensure complete reaction. |
Procedure:
-
To a Schlenk flask, add this compound (273 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(PPh3)4 (58 mg, 0.05 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add 10 mL of a degassed 4:1 mixture of toluene and water.
-
Heat the reaction mixture at 90 °C for 12 hours with vigorous stirring.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the biaryl product.
O-Alkylation: Synthesis of Aryl Ethers
The phenolic hydroxyl group can be readily deprotonated to form a phenoxide, which can then act as a nucleophile in a Williamson ether synthesis to form aryl ethers.[8][9][10] This reaction is a fundamental transformation for modifying the properties of phenolic compounds.
Caption: Williamson ether synthesis with this compound.
Protocol: O-Ethylation using Ethyl Iodide
| Reagent/Parameter | Quantity/Value | Rationale |
| This compound | 273 mg (1.0 mmol) | Phenolic substrate. |
| Ethyl Iodide | 0.12 mL (1.5 mmol) | Alkylating agent. |
| Potassium Carbonate | 276 mg (2.0 mmol) | Base to deprotonate the phenol. |
| N,N-Dimethylformamide (DMF) | 5 mL | Polar aprotic solvent to facilitate the SN2 reaction. |
| Reaction Temperature | 60 °C | Moderate temperature to ensure a reasonable reaction rate. |
| Reaction Time | 8 hours | To achieve high conversion. |
Procedure:
-
To a solution of this compound (273 mg, 1.0 mmol) in 5 mL of DMF, add potassium carbonate (276 mg, 2.0 mmol) and ethyl iodide (0.12 mL, 1.5 mmol).
-
Heat the mixture to 60 °C and stir for 8 hours.
-
Cool the reaction to room temperature and pour it into 50 mL of water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding aryl ether.
Synthesis of Heterocyclic Scaffolds: Construction of Benzofurans
The ortho-hydroxyacetophenone moiety is a classic precursor for the synthesis of benzofurans, a privileged scaffold in medicinal chemistry.[11][12][13][14] A common method involves the reaction with an α-halo ketone followed by intramolecular cyclization.
Caption: Synthesis of a substituted benzofuran from this compound.
Protocol: Synthesis of a 2-Phenylbenzofuran Derivative
| Reagent/Parameter | Quantity/Value | Rationale |
| This compound | 273 mg (1.0 mmol) | Starting material. |
| α-Bromoacetophenone | 219 mg (1.1 mmol) | Reagent for introducing the second part of the benzofuran ring. |
| Potassium Carbonate | 276 mg (2.0 mmol) | Base for the initial O-alkylation. |
| Acetone | 10 mL | Solvent for the O-alkylation step. |
| Concentrated Sulfuric Acid | 2 mL | Catalyst for the intramolecular cyclization. |
| Reaction Temperature | Reflux (Acetone), then 100 °C | Stepwise heating for the two reaction stages. |
| Reaction Time | 6 hours (O-alkylation), 2 hours (cyclization) | Sufficient time for each step. |
Procedure:
-
In a round-bottom flask, combine this compound (273 mg, 1.0 mmol), α-bromoacetophenone (219 mg, 1.1 mmol), and potassium carbonate (276 mg, 2.0 mmol) in 10 mL of acetone.
-
Reflux the mixture for 6 hours.
-
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
To the crude intermediate, add 2 mL of concentrated sulfuric acid and heat at 100 °C for 2 hours.
-
Cool the mixture and carefully pour it onto crushed ice.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the substituted benzofuran.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its rich functionality allows for a wide range of chemical transformations, providing access to complex molecular scaffolds such as biaryls, functionalized aryl ethers, and benzofurans. The protocols detailed in these application notes are designed to be robust and reproducible, offering a solid foundation for further exploration and application of this promising synthetic intermediate in academic and industrial research.
References
- Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
- Al-Haiza, M. A., Mostafa, M. S., & El-Kady, M. Y. (2013). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Journal of Saudi Chemical Society, 17(1), 49-62.
-
PubChem. (n.d.). Methyl 3-acetyl-4-hydroxybenzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-bromo-4-hydroxybenzoate. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzofuro[2,3-b]benzofurans and benzofuro[3,2-b] benzofurans from 2-hydroxyacetophenones. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Valence Labs. (2025). A Comprehensive Review, Hydroxyacetophenone: Structure, Properties and Applications. Retrieved from [Link]
-
YouTube. (2021). 2, 3, and 4 hydroxybenzoic acid syntheses. Retrieved from [Link]
- Google Patents. (n.d.). EP1768945B1 - Substituted hydroxyacetophenon derivatives.
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (2020). Selective hydrodeoxygenation of hydroxyacetophenones to ethyl-substituted phenol derivatives using a FeRu@SILP catalyst. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
-
PubMed. (2013). Preparation of highly functionalised benzofurans from ortho-hydroxyphenones and dichloroethylene: applications and mechanistic investigations. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
FAO. (n.d.). METHYL p-HYDROXYBENZOATE. Retrieved from [Link]
-
Patsnap. (n.d.). Synthesis method for 3-bromine-4-(methylol)methyl benzoate. Retrieved from [Link]
- Google Patents. (n.d.). CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
Science and Education Publishing. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. Retrieved from [Link]
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Chemistry Workshop Jr. (n.d.). Named Reactions Of Haloalkanes and haloarenes. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Retrieved from [Link]
-
Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]
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PubMed Central. (2022). Synthesis of new flavonoid derivatives based on 3-hydroxy-4′-dimethylamino flavone and study the activity of some of them as antifungal. Retrieved from [Link]
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Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Retrieved from [Link]
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Valence Labs. (2025). The Significance of 3-Hydroxyacetophenone Manufacturer. Retrieved from [Link]
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Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. Retrieved from [Link]
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Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Beaudry Research Group - Oregon State University. (n.d.). Regioselective Synthesis of Benzofuranones and Benzofurans. Retrieved from [Link]
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Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance. Retrieved from [Link]
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ChemBK. (n.d.). Methyl 4-hydroxybenzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3,5-dibromo-4-hydroxybenzoate. Retrieved from [Link]
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Application Notes and Protocols for the Derivatization of Methyl 3-acetyl-5-bromo-4-hydroxybenzoate
Abstract
This technical guide provides a comprehensive overview of the synthesis and derivatization of Methyl 3-acetyl-5-bromo-4-hydroxybenzoate, a versatile scaffold for chemical biology and drug discovery. The document outlines a plausible synthetic route to this core structure, followed by detailed, step-by-step protocols for the selective modification of its three key functional groups: the phenolic hydroxyl, the aromatic bromo substituent, and the acetyl moiety. The protocols are designed for researchers, medicinal chemists, and drug development professionals, with a focus on explaining the chemical principles behind the experimental choices to ensure both reproducibility and adaptability.
Introduction: A Scaffold of Potential
This compound is a polysubstituted aromatic compound that presents multiple opportunities for chemical diversification. Its structure incorporates a phenolic hydroxyl group, a reactive aryl bromide, and an acetyl group, each of which can be selectively targeted to generate a library of analogues. Such a library can be invaluable in structure-activity relationship (SAR) studies, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of lead compounds. The strategic placement of these functional groups on the benzoate ring offers a rigid framework for orienting substituents in three-dimensional space, making it an attractive starting point for the development of novel therapeutics.
This guide first addresses the synthesis of this core scaffold, which is not readily commercially available. Subsequently, it provides detailed protocols for its derivatization, empowering researchers to explore the chemical space around this promising molecule.
Synthesis of the Core Scaffold: this compound
The synthesis of the target compound can be efficiently achieved in a two-step sequence starting from the commercially available Methyl 4-hydroxybenzoate. The first step involves the regioselective bromination of the aromatic ring, followed by the introduction of the acetyl group via a Fries rearrangement, which is known to favor ortho- and para-acylation of phenolic esters.
Diagram: Synthetic Pathway to the Core Scaffold
Caption: Proposed two-step synthesis of this compound.
Protocol 2.1: Synthesis of Methyl 3-bromo-4-hydroxybenzoate
This protocol describes the regioselective bromination of Methyl 4-hydroxybenzoate at the position ortho to the hydroxyl group.
-
Materials:
-
Methyl 4-hydroxybenzoate
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium thiosulfate solution (10% w/v)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
-
-
Procedure:
-
Dissolve Methyl 4-hydroxybenzoate (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise via the addition funnel over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by pouring the mixture into ice-cold water.
-
Add 10% sodium thiosulfate solution dropwise until the orange color of excess bromine disappears.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield Methyl 3-bromo-4-hydroxybenzoate as a white solid.
-
Protocol 2.2: Fries Rearrangement to this compound
This protocol involves the O-acylation of the intermediate followed by a Lewis-acid catalyzed Fries rearrangement to introduce the acetyl group at the 3-position.[1]
-
Materials:
-
Methyl 3-bromo-4-hydroxybenzoate
-
Acetic anhydride
-
Pyridine
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (2M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
O-Acylation: Dissolve Methyl 3-bromo-4-hydroxybenzoate (1 equivalent) in pyridine and cool to 0 °C. Add acetic anhydride (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. Pour the mixture into ice-water and extract with ethyl acetate. Wash the organic layer with 1M HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate to obtain the crude O-acetylated intermediate.
-
Fries Rearrangement: To a cooled (0 °C) suspension of anhydrous aluminum chloride (3 equivalents) in anhydrous dichloromethane, add the crude O-acetylated intermediate (1 equivalent) portion-wise.
-
Allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Wash the combined organic layers with 2M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford this compound.
-
Derivatization of the Phenolic Hydroxyl Group
The acidic proton of the phenolic hydroxyl group can be readily removed by a base, and the resulting phenoxide is a potent nucleophile. This allows for straightforward O-alkylation and O-acylation reactions.
Diagram: Derivatization of the Phenolic Hydroxyl Group
Caption: O-Alkylation and O-Acylation of the phenolic hydroxyl group.
Protocol 3.1: O-Alkylation via Williamson Ether Synthesis
This protocol describes the formation of an ether linkage at the 4-position using an alkyl halide.[2][3]
-
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl bromide) (1.2 equivalents)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of this compound (1 equivalent) in DMF, add potassium carbonate (2 equivalents).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide (1.2 equivalents) and stir the reaction mixture at 60 °C for 4-6 hours, or until TLC analysis indicates completion.
-
Cool the reaction to room temperature and pour into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
-
Derivatization of the Aryl Bromide
The bromo substituent at the 5-position is a versatile handle for introducing a wide range of functionalities through palladium-catalyzed cross-coupling reactions.[4][5]
Diagram: Derivatization of the Aryl Bromide
Caption: Palladium-catalyzed cross-coupling reactions at the bromo position.
Protocol 4.1: Suzuki-Miyaura Coupling
This protocol allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with a boronic acid or ester.[6][7]
-
Materials:
-
This compound
-
Aryl or vinyl boronic acid (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)
-
Triphenylphosphine (PPh₃) (0.1 equivalents)
-
Potassium carbonate (K₂CO₃) (3 equivalents)
-
Toluene/Water mixture (4:1)
-
Ethyl acetate
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a Schlenk flask, combine this compound (1 equivalent), the boronic acid (1.5 equivalents), and potassium carbonate (3 equivalents).
-
Add Palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture to 90 °C and stir for 8-12 hours, monitoring by TLC.
-
Cool to room temperature, dilute with ethyl acetate, and wash with saturated ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
-
Derivatization of the Acetyl Group
The acetyl group offers several avenues for modification, including reduction of the ketone or functionalization at the alpha-carbon.
Diagram: Derivatization of the Acetyl Group
Caption: Reduction and alpha-bromination of the acetyl group.
Protocol 5.1: Wolff-Kishner Reduction
This protocol reduces the acetyl ketone to an ethyl group under basic conditions.[8][9]
-
Materials:
-
This compound
-
Hydrazine hydrate (N₂H₄·H₂O) (5 equivalents)
-
Potassium hydroxide (KOH) (5 equivalents)
-
Diethylene glycol
-
Hydrochloric acid (2M)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a round-bottom flask fitted with a reflux condenser, add this compound (1 equivalent), diethylene glycol, hydrazine hydrate (5 equivalents), and potassium hydroxide (5 equivalents).
-
Heat the mixture to 120 °C for 2 hours.
-
Increase the temperature to 200 °C and allow water and excess hydrazine to distill off.
-
Maintain the reaction at 200 °C for 4 hours.
-
Cool the reaction mixture, dilute with water, and acidify to pH ~2 with 2M HCl.
-
Extract the product with diethyl ether (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
-
Protocol 5.2: Alpha-Bromination of the Acetyl Group
This protocol introduces a bromine atom at the alpha-position of the acetyl group, creating a highly reactive electrophilic center for further nucleophilic substitution.[10][11]
-
Materials:
-
This compound
-
Bromine (Br₂) (1.1 equivalents)
-
Glacial Acetic Acid
-
Sodium bisulfite solution
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in glacial acetic acid.
-
Add a solution of bromine (1.1 equivalents) in acetic acid dropwise at room temperature.
-
Stir the reaction for 1-2 hours, monitoring by TLC.
-
Pour the reaction mixture into ice-water and quench any excess bromine with sodium bisulfite solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the resulting alpha-bromoacetyl derivative by recrystallization or column chromatography.
-
Summary of Derivatization Strategies and Reagents
| Functional Group | Reaction Type | Key Reagents | Product Class |
| Phenolic Hydroxyl | O-Alkylation | Alkyl halide, K₂CO₃, DMF | Ether |
| O-Acylation | Acyl chloride, Pyridine | Ester | |
| Aryl Bromide | Suzuki Coupling | Boronic acid, Pd(OAc)₂, PPh₃, K₂CO₃ | Biaryl/Vinyl |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Arylalkyne | |
| Buchwald-Hartwig | Amine, Pd catalyst, Base | Arylamine | |
| Acetyl Group | Wolff-Kishner Reduction | N₂H₄·H₂O, KOH, Diethylene glycol | Alkane (Ethyl) |
| Alpha-Bromination | Br₂, Acetic acid | Alpha-bromo ketone |
Conclusion
The synthetic and derivatization protocols detailed in this application note provide a robust framework for the exploration of the chemical space surrounding this compound. By systematically applying these methods, researchers can generate diverse libraries of analogues for biological screening and the development of novel chemical probes and therapeutic agents. The rationale provided for each protocol is intended to allow for informed modifications to suit specific substrates and research goals.
References
-
University of Calgary. (n.d.). Acylation of phenols. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ScienceMadness Discussion Board. (2016, August 24). ethylbenzene by Wolff-Kishner (Huang-Minlon). Retrieved from [Link]
-
Infinity Learn. (n.d.). Acetophenone C6H5COCH3 can be reduced to ethyl benzene C6H5CH2CH3 by.... Retrieved from [Link]
-
Organic Syntheses. (n.d.). Phenacyl bromide. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
ACS Publications. (2014, March 17). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Retrieved from [Link]
-
Brainly.in. (2019, June 30). convert acetophenone to ethyl benzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, July 30). 22.4: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?. Retrieved from [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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- 8. Sciencemadness Discussion Board - ethylbenzene by Wolff-Kishner (Huang-Minlon) - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Acetophenone C6H5COCH3 can be reduced to ethyl benzene C6H5CH2CH3 byI. Clemmensen reduction (Zn-(Hg)/ conc. HCI)II.Wolff-Kishner reduction (N2H4/Glycol, KOH)III.Birch reduction Na/NH3/CH3OH Select the correct methods to carry the above function. [infinitylearn.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Scale-up synthesis of "Methyl 3-acetyl-5-bromo-4-hydroxybenzoate"
An Application Note for the Scalable Synthesis of Methyl 3-acetyl-5-bromo-4-hydroxybenzoate
Introduction
This compound is a highly functionalized aromatic compound with significant potential as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structure, featuring a phenolic ketone, a bromide, and a methyl ester, offers multiple points for further chemical modification, making it a valuable building block for complex molecular architectures. Phenolic ketones, in particular, are crucial precursors in the production of various synthetic fragrances and medicinal compounds.[1] This application note provides a detailed, two-step protocol for the scale-up synthesis of this target molecule, starting from the readily available precursor, methyl 4-hydroxybenzoate. The described methodology is designed to be robust, scalable, and reproducible, addressing the practical challenges encountered in a process chemistry environment.
Synthetic Strategy and Rationale
The synthesis of this compound is achieved through a two-step sequence involving a Fries rearrangement followed by regioselective bromination. This strategic approach was chosen for its efficiency and control over isomer formation, a critical consideration for large-scale production.
-
Step 1: Fries Rearrangement for Acetyl Group Installation. The initial step involves the acylation of the phenolic hydroxyl group of methyl 4-hydroxybenzoate to form methyl 4-acetoxybenzoate. This intermediate is then subjected to a Lewis acid-catalyzed Fries rearrangement to introduce the acetyl group onto the aromatic ring, yielding methyl 3-acetyl-4-hydroxybenzoate. The Fries rearrangement is a well-established method for converting phenolic esters into hydroxyaryl ketones. The reaction is catalyzed by Lewis acids, such as aluminum chloride (AlCl₃), which facilitate the migration of the acyl group.[2][3] The regioselectivity of the Fries rearrangement (ortho vs. para migration) is temperature-dependent, with higher temperatures generally favoring the formation of the ortho-acylated product, which is the desired isomer in this synthesis.[4]
-
Step 2: Regioselective Bromination. The second step is the electrophilic aromatic substitution of methyl 3-acetyl-4-hydroxybenzoate to install a bromine atom at the C5 position. The regiochemical outcome of this reaction is dictated by the directing effects of the substituents on the aromatic ring. The powerful activating and ortho-, para-directing effect of the hydroxyl group, combined with the meta-directing effect of the acetyl and methyl ester groups, selectively directs the incoming electrophile (bromine) to the position ortho to the hydroxyl group and meta to the carbonyl groups. This concerted directing effect ensures high regioselectivity, minimizing the formation of unwanted isomers.
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[5] Bromine is highly corrosive and toxic; handle with extreme care and have a bromine spill kit readily available.[5][6][7] Aluminum chloride reacts violently with water.
Part 1: Synthesis of Methyl 3-acetyl-4-hydroxybenzoate via Fries Rearrangement
Materials:
-
Methyl 4-hydroxybenzoate
-
Acetyl chloride
-
Pyridine
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Acetylation of Methyl 4-hydroxybenzoate:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl 4-hydroxybenzoate (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.2 eq) to the solution.
-
Add acetyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding deionized water.
-
Separate the organic layer, wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield methyl 4-acetoxybenzoate, which can be used in the next step without further purification.
-
-
Fries Rearrangement:
-
In a separate, dry, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add anhydrous aluminum chloride (3.0 eq).
-
Cool the flask to 0 °C and slowly add a solution of methyl 4-acetoxybenzoate (1.0 eq) in a minimal amount of a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane) with vigorous stirring.
-
After the addition is complete, slowly heat the reaction mixture to 140-160 °C and maintain this temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl.
-
Stir the resulting mixture until the aluminum salts are fully dissolved.
-
Extract the product with dichloromethane or ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure methyl 3-acetyl-4-hydroxybenzoate.
-
Part 2: Synthesis of this compound
Materials:
-
Methyl 3-acetyl-4-hydroxybenzoate
-
Bromine (Br₂)
-
Glacial acetic acid
-
Saturated sodium thiosulfate solution
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Bromination:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber containing sodium thiosulfate solution, dissolve methyl 3-acetyl-4-hydroxybenzoate (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise over 1 hour, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully pour the mixture into a beaker containing cold deionized water. A precipitate should form.
-
Add saturated sodium thiosulfate solution dropwise to quench any unreacted bromine (the red-brown color will disappear).
-
Filter the solid product using a Büchner funnel and wash thoroughly with cold deionized water.
-
Dry the crude product in a vacuum oven.
-
For further purification, recrystallize the solid from an appropriate solvent, such as ethanol or methanol, to yield the final product, this compound, as a crystalline solid.
-
Quantitative Data Summary
| Parameter | Step 1 (Fries Rearrangement) | Step 2 (Bromination) | Overall |
| Starting Material | Methyl 4-hydroxybenzoate | Methyl 3-acetyl-4-hydroxybenzoate | Methyl 4-hydroxybenzoate |
| Molecular Weight | 152.15 g/mol | 194.18 g/mol | 152.15 g/mol |
| Equivalents | 1.0 | 1.0 | 1.0 |
| Key Reagents | AlCl₃ (3.0 eq) | Br₂ (1.05 eq) | - |
| Typical Yield | 65-75% | 85-95% | 55-71% |
| Final Product | Methyl 3-acetyl-4-hydroxybenzoate | This compound | This compound |
| Molecular Weight | 194.18 g/mol | 273.08 g/mol | 273.08 g/mol |
| Purity (by HPLC) | >98% | >99% | >99% |
Scale-Up Considerations and Process Validation
Scaling this synthesis from the laboratory to a pilot or production scale introduces several critical considerations:
-
Thermal Management: The Fries rearrangement is often exothermic, especially during the initial complexation with AlCl₃. On a large scale, efficient heat dissipation is crucial to maintain control over the reaction temperature and prevent runaway reactions. The use of a jacketed reactor with precise temperature control is mandatory.
-
Reagent Handling: The safe handling of large quantities of corrosive and water-reactive AlCl₃ and toxic bromine is paramount.[8] Automated or semi-automated dosing systems should be employed to minimize operator exposure. A robust scrubbing system is necessary to neutralize bromine vapors and HCl gas produced during the reactions.
-
Mixing Efficiency: Effective mixing is essential to ensure homogeneous reaction conditions and prevent localized overheating, particularly in the viscous AlCl₃ complex. A mechanical stirrer with appropriate torque and impeller design is required for large-scale reactors.
-
Purification Strategy: While chromatography is suitable for small-scale purification, it is often impractical and uneconomical for large quantities.[9][10] Crystallization is the preferred method for purifying the intermediate and final product at scale. Process parameters such as solvent selection, cooling rate, and seeding must be optimized to ensure high purity and yield, as well as a consistent crystal form.
-
Process Validation: A self-validating protocol is essential for ensuring consistent product quality. This includes:
-
In-Process Controls (IPCs): Regular monitoring of reaction progress using HPLC or GC to determine reaction completion and identify the formation of any by-products.
-
Raw Material Qualification: Ensuring all starting materials and reagents meet predefined specifications.
-
Product Characterization: The final product should be rigorously characterized by techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.
-
Caption: Self-validating system for the synthesis protocol.
References
-
ResearchGate. (2016). An improved and scale-up synthesis of 6-hydroxybenzofuran. Available at: [Link]
-
ResearchGate. (2019). How can I purify two different-substituted aromatic compounds? Available at: [Link]
-
Organic Chemistry Portal. Phenol synthesis by substitution or oxidation. Available at: [Link]
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PubMed. (2025). Purification of mineral oil aromatic hydrocarbons and separation based on the number of aromatic rings using a liquid chromatography silica column. An alternative to epoxidation. Available at: [Link]
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Batong Group. (n.d.). Phenolic Ketones. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Fries Rearrangement. Available at: [Link]
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Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Available at: [Link]
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RSC Publishing. (n.d.). Synthesis of substituted benzo[b][10][11]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Available at: [Link]
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Master Organic Chemistry. (2018). Aromatic Synthesis: Order of Reactions. Available at: [Link]
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New Jersey Department of Health. (n.d.). Bromine - Hazardous Substance Fact Sheet. Available at: [Link]
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Wikipedia. (n.d.). Phenol. Available at: [Link]
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ResearchGate. (2002). Industrial catalytic processes—phenol production. Available at: [Link]
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Chemistry LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution. Available at: [Link]
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KROHNE Group. (n.d.). Phenol production in the organic chemical process. Available at: [Link]
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Application Note: High-Purity Isolation of Methyl 3-acetyl-5-bromo-4-hydroxybenzoate
Introduction: The Critical Role of Purity
Methyl 3-acetyl-5-bromo-4-hydroxybenzoate (CAS 160753-84-4) is a substituted aromatic compound with significant potential as a building block in medicinal chemistry and drug development.[1] Its poly-functional nature—featuring hydroxyl, acetyl, bromo, and methyl ester groups—makes it a versatile intermediate for constructing more complex molecular architectures. However, the very reactivity that makes this compound valuable also complicates its synthesis, often leading to a crude product contaminated with structurally similar impurities.
The success of subsequent high-stakes reactions, such as cross-coupling or nucleophilic substitution, is contingent upon the purity of the starting material. Trace impurities can lead to side reactions, catalyst poisoning, and low yields, compromising the integrity of the final active pharmaceutical ingredient (API). This application note provides a detailed guide for researchers and process chemists on robust, scalable methods for purifying this compound, ensuring the high level of purity required for demanding applications. We will explore two primary, orthogonal techniques: bulk purification via recrystallization and high-purity isolation using flash column chromatography.
Understanding the Impurity Profile: A Proactive Approach
Effective purification begins with a clear understanding of potential contaminants. The synthesis of multi-substituted benzene rings often involves sequential reactions, such as Friedel-Crafts acylation and electrophilic bromination. Based on the synthesis of analogous compounds like methyl 3-bromo-4-hydroxybenzoate, the primary impurities are typically unreacted starting materials, intermediates, and over-reacted byproducts.[2]
Table 1: Anticipated Impurities and Their Origin
| Impurity Name | Potential Origin | Relative Polarity (vs. Target) |
| Methyl 4-hydroxybenzoate | Unreacted starting material | More Polar |
| Methyl 3-acetyl-4-hydroxybenzoate | Incomplete bromination | More Polar |
| Methyl 3-bromo-4-hydroxybenzoate | Incomplete acylation | More Polar |
| Methyl 3-acetyl-5,X-dibromo-4-hydroxybenzoate | Over-bromination byproduct | Less Polar |
This impurity profile is foundational to our purification strategy. The target compound has a moderate polarity. Impurities lacking either the acetyl or bromo group will be more polar due to the unmasked phenolic hydroxyl group's influence. Conversely, the dibrominated byproduct will be less polar. This difference in polarity is the key physical property we will exploit for separation.
Purification Strategy: A Two-Pronged Approach
The choice of purification technique depends on the scale and the required final purity. For removing the bulk of impurities after initial workup, recrystallization is often the most efficient method. For achieving the highest possible purity (>99%), especially at the lab scale, flash column chromatography is the gold standard.
Caption: General purification workflow for this compound.
Protocol 1: Bulk Purification by Recrystallization
Recrystallization is a cost-effective technique ideal for removing significant amounts of impurities on a large scale. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. The ideal solvent will fully dissolve the crude product at an elevated temperature but allow the pure target compound to crystallize upon cooling, leaving impurities behind in the mother liquor.
Rationale for Solvent Selection
Given the molecule's structure, a moderately polar solvent or a binary mixture is recommended. The phenolic hydroxyl and carbonyl groups allow for hydrogen bonding with polar solvents, while the brominated aromatic ring provides nonpolar character.
Table 2: Recommended Solvent Systems for Recrystallization Screening
| Solvent System | Type | Rationale |
| Isopropanol / Water | Binary (Polar Protic) | Good for compounds with hydrogen-bonding capability. Solubility is high in hot isopropanol; adding water as an anti-solvent induces crystallization. |
| Ethyl Acetate / Hexane | Binary (Polar Aprotic / Nonpolar) | Dissolves the compound in hot ethyl acetate; slow addition of hexane reduces solubility to promote crystal growth. |
| Chloroform | Single (Polar Aprotic) | Mentioned as an effective solvent for related brominated benzoate isomers.[3] |
Step-by-Step Protocol
-
Solvent Screening: In parallel on a small scale (10-20 mg), test the solubility of the crude material in the recommended solvent systems to identify the optimal one.
-
Dissolution: Place the crude solid (e.g., 10.0 g) in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add the primary solvent (e.g., isopropanol) in small portions while heating the mixture to a gentle boil with constant stirring. Add just enough hot solvent to achieve complete dissolution.
-
Hot Filtration (Optional but Recommended): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. If using a binary system, this is the stage to slowly add the anti-solvent (e.g., water) until persistent cloudiness is observed, then re-heat to clarify and cool.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize the yield of crystalline product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
Validation: Assess the purity of the crystals and the mother liquor by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the successful removal of impurities.
Protocol 2: High-Purity Isolation via Flash Column Chromatography
For applications demanding the highest purity, flash column chromatography on silica gel is the method of choice.[3][4][5] This technique separates compounds based on their differential partitioning between a stationary phase (silica) and a mobile phase (eluent).
Caption: Principle of separation in flash column chromatography.
Rationale for Parameter Selection
-
Stationary Phase: Silica gel is the standard choice for moderately polar compounds. Its surface is rich in polar silanol (Si-OH) groups that interact more strongly with polar molecules, slowing their movement down the column.
-
Mobile Phase (Eluent): A mixture of a nonpolar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate) is ideal. By varying the ratio, the polarity of the mobile phase can be fine-tuned to achieve optimal separation. A typical starting point is 20-30% Ethyl Acetate in Hexane.
Step-by-Step Protocol
-
TLC Analysis: First, determine the optimal eluent composition using TLC. Spot the crude material on a silica TLC plate and develop it in various solvent systems (e.g., 10%, 20%, 30% EtOAc/Hexane). The ideal system will show good separation between the target spot and impurity spots, with the target compound having an Rf (retention factor) of approximately 0.25-0.35.
-
Column Packing: Select a column of appropriate size for the amount of material to be purified (a general rule is a 50:1 to 100:1 ratio of silica to crude material by weight). Pack the column with silica gel as a slurry in the nonpolar component of the eluent (Hexane).
-
Sample Loading: Pre-adsorb the crude material onto a small amount of silica gel ("dry loading") by dissolving it in a minimal amount of a volatile solvent (like Dichloromethane or Ethyl Acetate), adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the packed column.
-
Elution: Begin elution with the solvent system determined by TLC. Apply positive pressure (air or nitrogen) to achieve a steady flow rate.
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks. Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.
-
Combine & Concentrate: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the highly purified compound.
-
Validation: Confirm the final purity using HPLC, NMR, and/or melting point analysis.
Table 3: Typical Flash Chromatography Parameters
| Parameter | Recommended Value | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | High surface area for optimal separation. |
| Eluent | 20-40% Ethyl Acetate in Hexane | Adjust ratio based on TLC for an Rf of ~0.3. |
| Loading Method | Dry Loading | Provides better resolution than wet loading. |
| Monitoring | TLC with UV visualization (254 nm) | Aromatic rings are UV active. |
Conclusion
The purification of this compound is a critical step in its utilization as a chemical intermediate. By understanding the likely impurity profile, researchers can strategically choose between recrystallization for efficient bulk purification and flash column chromatography for achieving the high purity essential for sensitive downstream applications. The detailed protocols provided herein offer a robust and validated framework for isolating this valuable compound, thereby ensuring the reliability and success of subsequent research and development efforts.
References
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Lai, J., et al. Supporting Information - Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. CDC Stacks. Available at: [Link]
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PubChem. Methyl 3,5-dibromo-4-hydroxybenzoate. National Center for Biotechnology Information. Available at: [Link]
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Application Note: Comprehensive Analytical Strategies for Methyl 3-acetyl-5-bromo-4-hydroxybenzoate
Introduction
Methyl 3-acetyl-5-bromo-4-hydroxybenzoate is a polysubstituted aromatic compound of significant interest in synthetic chemistry, potentially serving as a key intermediate in the development of novel pharmaceutical agents and other complex organic molecules. Its unique structure, featuring a halogen, a phenol, an ester, and a ketone, presents a distinct analytical challenge. The presence of these functional groups necessitates a multi-faceted approach for unambiguous identification, purity assessment, and quantification. This guide provides a comprehensive overview of robust analytical methodologies tailored for the characterization of this molecule, ensuring data integrity and reproducibility for researchers in drug discovery and chemical development.
Physicochemical Properties Overview
A foundational understanding of the molecule's properties, available from suppliers like Sigma-Aldrich, is crucial for method development.[1]
| Property | Value |
| CAS Number | 160753-84-4[1] |
| Molecular Formula | C₁₀H₉BrO₄[1] |
| Molecular Weight | 273.08 g/mol [1] |
| Physical Form | Pale-yellow to Yellow-brown Solid[1] |
| Purity (Typical) | ≥95%[1] |
| Storage | Room temperature[1] |
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are indispensable for assessing the purity of this compound and for quantifying it in various matrices. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
HPLC is the premier method for analyzing non-volatile compounds like phenolic acids and their esters.[2][3][4] Given the phenolic nature of the target molecule, a reversed-phase HPLC (RP-HPLC) method is highly suitable.
Causality Behind Experimental Choices:
-
Reversed-Phase C18 Column: The nonpolar C18 stationary phase is ideal for retaining the moderately nonpolar aromatic structure of the analyte.
-
Acidified Mobile Phase: The addition of a small amount of acid (e.g., formic or acetic acid) to the mobile phase suppresses the ionization of the phenolic hydroxyl group. This ensures a consistent, non-ionized state for the analyte, leading to sharper peaks and more reproducible retention times.
-
Gradient Elution: A gradient of increasing organic solvent (methanol or acetonitrile) concentration allows for the efficient elution of the target compound while also separating it from more polar impurities that elute early and less polar impurities that are retained longer.
-
UV Detection: The aromatic ring and carbonyl groups in the molecule are strong chromophores, making UV detection at a wavelength around 260-280 nm a sensitive and effective means of detection.[2][5]
Experimental Protocol: RP-HPLC with UV Detection
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute with the initial mobile phase composition to a working concentration of approximately 50-100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-5 min: 40% B; 5-20 min: 40% to 90% B; 20-25 min: 90% B; 25-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 278 nm[2] |
-
Self-Validation and Data Interpretation:
-
System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2%.
-
Purity Assessment: The purity of the sample can be estimated by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
-
Quantification: For accurate quantification, a calibration curve should be constructed using at least five concentrations of a certified reference standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
For a semi-volatile compound like this, GC-MS can be a powerful tool, especially for impurity identification.[6] However, the presence of the acidic phenolic proton may lead to peak tailing. Derivatization can mitigate this issue.
Causality Behind Experimental Choices:
-
Derivatization: Silylation of the phenolic hydroxyl group with an agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) replaces the active proton with a nonpolar trimethylsilyl (TMS) group. This increases the compound's volatility and thermal stability, leading to improved peak shape and chromatographic performance.
-
GC Column: A mid-polarity column, such as a 5%-phenyl-95%-dimethylpolysiloxane, provides good separation for a wide range of organic molecules.[7]
-
Mass Spectrometry Detection: MS detection offers high sensitivity and, crucially, structural information from the fragmentation pattern, which is invaluable for confirming the identity of the main peak and identifying unknown impurities.
Experimental Protocol: GC-MS with Silylation
-
Sample Preparation (Derivatization):
-
Place approximately 1 mg of the sample in a 2 mL GC vial.
-
Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of a solvent like pyridine or acetonitrile.
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC Column | 5%-phenyl-95%-dimethylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | Initial 100 °C, hold for 2 min; ramp at 15 °C/min to 300 °C, hold for 5 min |
| MS Transfer Line | 290 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Scan Range | 50-500 m/z |
Spectroscopic Methods for Structural Elucidation
Spectroscopic analysis is essential for confirming the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[8]
Expected ¹H NMR Signals: Based on analogous structures like methyl 2-hydroxybenzoate and methyl 3-hydroxybenzoate, the following proton signals can be predicted.[9][10]
-
-OH Proton: A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.
-
Aromatic Protons: Two singlets (or narrow doublets if long-range coupling is resolved) in the aromatic region (approx. 7.0-8.5 ppm). The positions will be influenced by the electron-withdrawing acetyl, ester, and bromo groups, and the electron-donating hydroxyl group.
-
Methyl Ester Protons (-OCH₃): A sharp singlet around 3.9 ppm.
-
Methyl Ketone Protons (-COCH₃): A sharp singlet around 2.5-2.7 ppm.
Expected ¹³C NMR Signals:
-
Carbonyl Carbons (Ester and Ketone): Two signals in the downfield region (165-205 ppm).
-
Aromatic Carbons: Six distinct signals in the aromatic region (110-160 ppm), including carbons attached to the bromo, hydroxyl, and other substituents.
-
Methyl Carbons: Two signals in the upfield region, one for the ester methyl (around 52 ppm) and one for the ketone methyl (around 25-30 ppm).
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for ensuring the observation of the hydroxyl proton.
-
Data Acquisition: Acquire ¹H, ¹³C, and optionally 2D spectra (like COSY and HSQC) on a 400 MHz or higher NMR spectrometer.
-
Referencing: Use the residual solvent peak or tetramethylsilane (TMS) as an internal standard for chemical shift referencing.[11]
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and elemental composition. The presence of bromine is a key diagnostic feature.
Causality Behind Mass Spectrometric Observations:
-
Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[12] This results in a characteristic M+2 peak in the mass spectrum that is almost equal in intensity to the molecular ion peak (M+).[13] This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule or its fragments.[14]
-
Fragmentation: Under Electron Impact (EI) ionization, predictable fragmentation patterns can occur, such as the loss of the methoxy group (-OCH₃) from the ester or the loss of the methyl group (-CH₃) from the acetyl function.
Protocol: Direct Infusion MS
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source for soft ionization, or a GC-MS for EI fragmentation data.
-
Data Acquisition:
-
Full Scan Mode: Acquire data over a mass range that includes the expected molecular weight (e.g., 100-400 m/z) to observe the molecular ion cluster.
-
High-Resolution MS (HRMS): If available, use an instrument like an Orbitrap or TOF to obtain an accurate mass measurement, which can confirm the elemental formula (C₁₀H₉BrO₄).
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique for confirming the presence of key functional groups.
Expected IR Absorption Bands:
-
O-H Stretch (Phenol): A broad band in the region of 3200-3500 cm⁻¹.
-
C-H Stretch (Aromatic and Alkyl): Signals around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
-
C=O Stretch (Ester and Ketone): Two distinct, strong absorption bands. The ester carbonyl will likely be around 1720-1740 cm⁻¹, and the ketone carbonyl, conjugated with the aromatic ring, will be at a slightly lower wavenumber, around 1680-1700 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-Br Stretch: A signal in the fingerprint region, typically between 500-690 cm⁻¹, though it may be difficult to assign definitively.[15]
Workflow and Data Integration
A logical workflow ensures comprehensive analysis and confirmation of the compound's identity and purity.
Caption: Integrated analytical workflow for the compound.
Conclusion
The analysis of this compound requires an orthogonal set of analytical techniques. HPLC provides reliable purity data and a means for quantification, while GC-MS is excellent for identifying volatile impurities. The combination of NMR, MS, and IR spectroscopy offers an irrefutable confirmation of the compound's complex structure. By following the detailed protocols and understanding the rationale behind the methodological choices presented in this guide, researchers can confidently characterize this valuable chemical intermediate, ensuring the quality and reliability of their scientific endeavors.
References
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- Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. (2023-08-29). (URL: )
- Halogenated Organic Compounds | Spectroscopy Online. (2023-09-01). (URL: )
- Methods for the determination of phenolic brominated flame retardants, and by-products, formulation intermediates and decomposition products of brominated flame retardants in w
- A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. (URL: )
- 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes. (URL: )
- HPLC chromatograms of phenolic compounds from BRP extracts with...
- A derivatization-enhanced detection strategy in mass spectrometry: Analysis of 4-hydroxybenzoates and their metabolites after keratinocytes are exposed to UV radiation - ResearchG
- Methyl 3-hydroxybenzoate (19438-10-9) 1H NMR spectrum - ChemicalBook. (URL: )
- Mass spectrometry of halogen-containing organic compounds - ResearchG
- mass spectra - the M+2 peak - Chemguide. (URL: )
- Determination and confirmation of methyl p-hydroxybenzoate in royal jelly and other foods produced by the honey bee - PubMed. (URL: )
- Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. (2022-01-18). (URL: )
- Mass Spectrometry - MSU chemistry. (URL: )
- ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate...
- A robust method for quantifying 42 phenolic compounds by RP-HPLC - Repositório Alice - Embrapa. (2024-08-08). (URL: )
- 4-Hydroxybenzoic acid GC-MS (2 TMS) (HMDB0000500)
- HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - NIH. (URL: )
- How does the chemical shift of the methyl protons in 1-H NMR spectrum of ring substituted methyl benzene depend on the type (methyl, hydroxy, chloro, carboxylic acid & nitro) and position (ortho, meta and para) of the substituent? | Chemistry HL's Sample Internal Assessment | Nail IB®. (URL: )
- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000500). (URL: )
- This compound | 160753-84-4 - Sigma-Aldrich. (URL: )
- CN109111437B - 一种苯并[d]异恶唑类化合物及其制备方法和应用- Google P
- CN117615763A - 磷酸肌醇3激酶β抑制剂及其组合物和制备方法- Google P
- Methyl 3-acetyl-5-hydroxybenzo
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Application Notes and Protocols for the Biological Activity Screening of Methyl 3-acetyl-5-bromo-4-hydroxybenzoate
Introduction: Unveiling the Therapeutic Potential of a Novel Benzoate Derivative
Methyl 3-acetyl-5-bromo-4-hydroxybenzoate is a synthetic intermediate with a compelling chemical scaffold. Its documented use in the synthesis of chromenone derivatives, which exhibit anti-tumor activity as PI 3-kinase inhibitors, provides a strong rationale for investigating its intrinsic biological activities.[1] The presence of a phenolic hydroxyl group and a halogen substituent suggests the potential for a range of pharmacological effects, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties.[2]
These application notes provide a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals to conduct a primary biological activity screening of this compound. The protocols herein are designed to be self-validating and are grounded in established methodologies to ensure scientific rigor and reproducibility.
Experimental Design: A Multi-Faceted Approach to Biological Screening
A systematic screening approach is crucial to comprehensively evaluate the bioactivity of a novel compound. This guide outlines a tiered screening strategy, commencing with broad-spectrum in vitro assays and progressing to more specific mechanistic studies.
Caption: The PI 3-Kinase signaling pathway and the potential inhibitory action of the test compound.
A preliminary assessment can be performed using Western blotting to analyze the phosphorylation status of key proteins in the pathway, such as Akt, in cancer cells treated with the test compound. A reduction in phosphorylated Akt (p-Akt) levels would suggest an inhibitory effect on the PI 3-kinase pathway.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial biological screening of this compound. The data generated from these assays will offer valuable insights into its potential as a lead compound for the development of novel therapeutics. Positive results in any of these screening assays should be followed by more detailed mechanistic studies, in vivo efficacy models, and toxicological evaluations.
References
- Vertex Pharmaceuticals Inc. (2012). Chromenone derivatives with anti-tumour activity. Google Patents.
-
International Journal of Novel Engineering and Technology. (2019). Approaches for in-vitro bioassay analysis and reporting of results. IJNIET. Retrieved from [Link]
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Malterud, K. E. (n.d.). Procedure for assay of 15-lipoxygenase inhibition. ResearchGate. Retrieved from [Link]
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Adgaba, N., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. Retrieved from [Link]
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MDPI. (n.d.). DPPH Radical Scavenging Assay. MDPI. Retrieved from [Link]
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Sharifi-Rad, J., et al. (2024). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. PubMed Central. Retrieved from [Link]
-
Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]
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Al-Omair, M. A., et al. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. PubMed Central. Retrieved from [Link]
-
Quantics Biostatistics. (n.d.). Bioassay Statistics. Quantics Biostatistics. Retrieved from [Link]
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ResearchGate. (2025). Novel Techniques and other In Vitro Assay for Evaluation of Antioxidant Activity. ResearchGate. Retrieved from [Link]
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Siddiqui, A. A., et al. (2017). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. ResearchGate. Retrieved from [Link]
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Aryal, S. (2013). Broth Dilution Method for MIC Determination. Microbe Online. Retrieved from [Link]
-
ResearchGate. (2023). Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. ResearchGate. Retrieved from [Link]
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Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. Retrieved from [Link]
-
Marine Biology. (n.d.). DPPH radical scavenging activity. Marine Biology. Retrieved from [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. Retrieved from [Link]
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MDPI. (2022). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. MDPI. Retrieved from [Link]
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YouTube. (2017). Determination of MIC by Broth Dilution Method. YouTube. Retrieved from [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Retrieved from [Link]
-
ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Retrieved from [Link]
-
MDPI. (n.d.). The Antioxidant Activities In Vitro and In Vivo and Extraction Conditions Optimization of Defatted Walnut Kernel Extract. MDPI. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PubMed Central. Retrieved from [Link]
-
SRI International. (n.d.). Biological assay development and validation. SRI International. Retrieved from [Link]
-
National Institutes of Health. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. PubMed Central. Retrieved from [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 15-Lipoxygenase inhibition of Commelina benghalensis, Tradescantia fluminensis, Tradescantia zebrina. PubMed Central. Retrieved from [Link]
-
WOAH - Asia. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. PubMed Central. Retrieved from [Link]
-
DergiPark. (n.d.). Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. DergiPark. Retrieved from [Link]
-
YouTube. (2025). What Is Bioassay Analysis?. The Friendly Statistician. Retrieved from [Link]
-
Zen-Bio. (n.d.). DPPH Antioxidant Assay Kit. Zen-Bio. Retrieved from [Link]
-
Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Analytical Methods Used in Determining Antioxidant Activity: A Review. PubMed Central. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Biological Assay: Its Types, Applications and Challenges. Longdom Publishing. Retrieved from [Link]
-
MDPI. (n.d.). In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. MDPI. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Reaction Optimization for Methyl 3-acetyl-5-bromo-4-hydroxybenzoate
As a Senior Application Scientist, this guide provides in-depth troubleshooting and optimization strategies for the synthesis of Methyl 3-acetyl-5-bromo-4-hydroxybenzoate. This valuable substituted phenolic compound serves as a key intermediate in pharmaceutical and materials science. The following question-and-answer format is designed to address common challenges encountered during its multi-step synthesis, providing not just solutions but the underlying chemical principles to empower your research.
Section 1: General Synthetic Strategy & Mechanistic Considerations
Q1: What are the most viable synthetic routes for preparing this compound, and what are the primary challenges for each?
A1: The synthesis of this compound typically starts from the commercially available Methyl 4-hydroxybenzoate. There are two primary retrosynthetic pathways, each with distinct advantages and challenges related to regioselectivity and reaction control.
-
Route A: Acylation followed by Bromination. This route involves first introducing the acetyl group onto the Methyl 4-hydroxybenzoate ring, followed by bromination of the resulting Methyl 3-acetyl-4-hydroxybenzoate. The key challenge here is controlling the initial acylation, which is typically a Fries rearrangement, to favor the desired ortho-acylated product over the para-isomer.[1][2][3]
-
Route B: Bromination followed by Acylation. This route prioritizes the bromination of Methyl 4-hydroxybenzoate to form Methyl 3-bromo-4-hydroxybenzoate, which is then subjected to acylation (Fries rearrangement) to install the acetyl group at the C5 position. The main difficulty in this path is preventing the formation of the dibrominated byproduct, Methyl 3,5-dibromo-4-hydroxybenzoate, during the initial bromination step.[4]
The choice between these routes depends on the specific challenges you encounter and your capabilities for reaction optimization and purification. Route B is often preferred as the directing effects in the final acylation step are less ambiguous.
Sources
- 1. Fries Rearrangement: Reaction, Mechanism, Applications and Limitations of Fries Rearrangement, Practice problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 2. byjus.com [byjus.com]
- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 4. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Methyl 3-acetyl-5-bromo-4-hydroxybenzoate
Welcome to the technical support guide for the synthesis of Methyl 3-acetyl-5-bromo-4-hydroxybenzoate. This document is designed for researchers and drug development professionals to provide in-depth, field-proven insights into this multi-step synthesis. We will move beyond simple protocols to explore the causality behind experimental choices, troubleshoot common side reactions, and ensure a reproducible, high-yield outcome.
Core Synthesis Strategy: A Logic-Driven Approach
The synthesis of this compound involves the sequential functionalization of a commercially available starting material, Methyl 4-hydroxybenzoate (also known as Methylparaben)[1]. A direct, one-pot synthesis is not feasible due to the competing reactivities of the functional groups. Our recommended pathway is a robust, three-step process designed to control regioselectivity and minimize side-product formation.
The chosen strategy involves:
-
Electrophilic Bromination: Introduction of the bromine atom ortho to the activating hydroxyl group.
-
O-Acylation: Protection of the phenolic hydroxyl group as an acetate ester.
-
Fries Rearrangement: A Lewis-acid catalyzed intramolecular rearrangement to install the acetyl group at the desired C-3 position.
This sequence is superior to a direct Friedel-Crafts acylation on the brominated phenol, a reaction often complicated by catalyst coordination to the phenolic oxygen, which deactivates the aromatic ring, and competing O-acylation[2]. The Fries rearrangement elegantly circumvents these issues[3][4].
Caption: Recommended three-step synthetic workflow.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis in a practical question-and-answer format.
Issue 1: My bromination step (Step 1) gives a low yield of the desired product and a significant amount of a hard-to-remove impurity.
-
Question: I'm trying to synthesize Methyl 3-bromo-4-hydroxybenzoate, but my final product is a mixture, and the yield of the mono-brominated product is poor. What's happening?
-
Answer & Solution: The most common side reaction in this step is di-bromination , leading to the formation of Methyl 3,5-dibromo-4-hydroxybenzoate[5]. The phenolic hydroxyl group is a powerful activating group, making the aromatic ring highly susceptible to further electrophilic substitution once the first bromine is added[5].
Causality: The electronic activation of the ring by the hydroxyl group is often stronger than the deactivating effect of the first bromine atom, leading to a second bromination at the other ortho position (C-5).
Troubleshooting Protocol:
-
Control Stoichiometry: Use a slight sub-stoichiometric amount of bromine (e.g., 0.95 equivalents) relative to Methyl 4-hydroxybenzoate. This ensures that the starting material is the species in excess, not the brominating agent.
-
Slow Addition at Low Temperature: Dissolve the Methyl 4-hydroxybenzoate in a suitable solvent like glacial acetic acid. Cool the reaction vessel in an ice bath (0-5 °C). Add the bromine dropwise over a prolonged period (e.g., 1-2 hours) with vigorous stirring. This keeps the instantaneous concentration of bromine low, favoring mono-substitution.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. Stop the reaction as soon as the starting material is consumed to prevent the accumulation of the di-bromo byproduct.
-
Purification: If the di-bromo product still forms, it can often be separated from the mono-bromo product by careful recrystallization or flash column chromatography[5][6].
-
Caption: The primary side reaction in Step 1.
Issue 2: The Fries Rearrangement (Step 3) is not working or the yield is very low.
-
Question: After adding AlCl₃ to my Methyl 4-acetoxy-3-bromobenzoate, I either recover the starting material or get a complex mixture of unidentified products. What could be wrong?
-
Answer & Solution: A failed Fries rearrangement is almost always due to procedural issues related to the catalyst or reaction conditions. The reaction involves the generation of an acylium ion, which is highly sensitive to moisture[4].
Causality: Anhydrous aluminum chloride (AlCl₃) is a powerful Lewis acid and is extremely hygroscopic. If it absorbs moisture from the air or solvent, it hydrolyzes to aluminum hydroxide, rendering it catalytically inactive.
Troubleshooting Protocol:
-
Verify Starting Material: Ensure that the O-acylation (Step 2) went to completion. Any unreacted Methyl 3-bromo-4-hydroxybenzoate from the previous step will complicate the reaction, as its free hydroxyl group will complex with the AlCl₃ catalyst[7].
-
Strictly Anhydrous Conditions:
-
Catalyst: Use a fresh, unopened bottle of anhydrous AlCl₃. Weigh it quickly and add it to the reaction in a controlled manner (e.g., portion-wise) to manage the initial exotherm.
-
Solvent: Use an anhydrous grade solvent (e.g., nitrobenzene or dichloromethane). If necessary, dry the solvent over a suitable drying agent (e.g., CaH₂) before use.
-
Glassware: Oven- or flame-dry all glassware immediately before use and assemble the apparatus under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Catalyst Stoichiometry: The Fries rearrangement requires more than a catalytic amount of Lewis acid. This is because the AlCl₃ complexes with both the carbonyl oxygen of the ester and the resulting phenolic oxygen of the product[4]. A common practice is to use 2.5 to 3.0 equivalents of AlCl₃.
-
Temperature Control: The regioselectivity of the Fries rearrangement can be temperature-dependent[4]. While the substitution pattern is fixed in this specific synthesis, the overall reaction rate is sensitive to temperature. A common protocol involves stirring at room temperature for several hours or gentle heating (e.g., 50-60 °C) to drive the reaction to completion. Monitor by TLC.
-
Caption: Troubleshooting flowchart for the Fries rearrangement.
Frequently Asked Questions (FAQs)
-
Q1: Why is the Fries Rearrangement preferred over a direct Friedel-Crafts acylation for this synthesis?
-
A: Phenols are poor substrates for direct Friedel-Crafts acylation. The Lewis acid catalyst (e.g., AlCl₃) readily complexes with the lone pairs on the phenolic oxygen. This interaction forms a salt that deactivates the aromatic ring towards the desired C-acylation[2][7]. Furthermore, O-acylation often occurs as a competitive side reaction[2]. The Fries rearrangement protocol first intentionally performs the O-acylation and then uses the Lewis acid to isomerize the O-acyl product to the thermodynamically more stable C-acyl product[8][9].
-
-
Q2: What is the specific role of the AlCl₃ catalyst in the Fries Rearrangement?
-
A: AlCl₃ acts as a Lewis acid to facilitate the generation of the key electrophile, an acylium ion. It coordinates to the carbonyl oxygen of the acetate ester, weakening the ester bond. This complex can then rearrange, often proposed to occur via an intermolecular or intramolecular pathway, where the acylium ion (CH₃CO⁺) is generated and subsequently attacks the electron-rich aromatic ring at the ortho position[4]. Stoichiometric amounts are needed because the catalyst also complexes with the product's phenolic oxygen.
-
-
Q3: How can I reliably confirm the structure and purity of the final product?
-
A: A combination of standard analytical techniques is recommended:
-
¹H NMR: Look for the characteristic singlets for the methyl ester protons (~3.9 ppm), the acetyl methyl protons (~2.7 ppm), and the two aromatic protons, which will appear as distinct signals. The phenolic -OH proton will be a broad singlet.
-
¹³C NMR: Confirm the presence of the expected number of carbon signals, including the two carbonyl carbons (ester and ketone) and the aromatic carbons.
-
FT-IR: Identify key functional group stretches: a broad O-H stretch for the phenol, a C=O stretch for the ketone, and a C=O stretch for the ester.
-
Mass Spectrometry: Verify the molecular weight of the product. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be evident in the molecular ion peak (M and M+2).
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
-
Detailed Experimental Protocols
Step 1: Synthesis of Methyl 3-bromo-4-hydroxybenzoate
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 4-hydroxybenzoate (15.2 g, 0.1 mol) in glacial acetic acid (100 mL).
-
Cooling: Cool the flask in an ice-water bath to 0-5 °C.
-
Bromination: Prepare a solution of bromine (15.2 g, 0.095 mol, 4.9 mL) in 20 mL of glacial acetic acid. Add this solution dropwise from the dropping funnel to the stirred reaction mixture over 1 hour, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours.
-
Workup: Pour the reaction mixture into 500 mL of ice-cold water. The crude product will precipitate.
-
Isolation: Collect the white solid by vacuum filtration, wash thoroughly with cold water to remove acetic acid, and dry under vacuum.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure Methyl 3-bromo-4-hydroxybenzoate.
Step 2: Synthesis of Methyl 4-acetoxy-3-bromobenzoate (O-Acylation)
-
Setup: In a 250 mL flask, suspend Methyl 3-bromo-4-hydroxybenzoate (23.1 g, 0.1 mol) in acetic anhydride (50 mL).
-
Catalysis: Add 2-3 drops of pyridine as a catalyst.
-
Reaction: Heat the mixture to reflux (approx. 140 °C) for 1 hour. Monitor the reaction by TLC until the starting material is fully consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it slowly into 500 mL of ice-cold water with stirring. The acetylated product will precipitate.
-
Isolation: Stir for 30 minutes to ensure complete hydrolysis of excess acetic anhydride. Collect the solid by vacuum filtration, wash with water, and then with a cold, dilute sodium bicarbonate solution until effervescence ceases. Finally, wash again with water.
-
Purification: Dry the solid under vacuum. This product is often pure enough for the next step. If needed, it can be recrystallized from methanol.
Step 3: Synthesis of this compound (Fries Rearrangement)
-
Setup: Equip a 500 mL three-neck flask with a mechanical stirrer, a condenser with a drying tube, and a powder funnel. Ensure all glassware is thoroughly dried.
-
Catalyst Suspension: Under an inert atmosphere (N₂), add anhydrous nitrobenzene (150 mL) to the flask, followed by anhydrous aluminum chloride (AlCl₃) (40 g, 0.3 mol) in portions. Stir until a suspension is formed.
-
Addition of Substrate: Slowly add Methyl 4-acetoxy-3-bromobenzoate (27.3 g, 0.1 mol) in small portions over 30 minutes. The reaction is exothermic; maintain the temperature below 50 °C using a water bath if necessary.
-
Reaction: After the addition is complete, heat the mixture to 60 °C and stir for 4-6 hours. Monitor the progress by TLC.
-
Workup: Cool the reaction mixture in an ice bath. Very slowly and carefully, pour the mixture onto a stirred mixture of crushed ice (500 g) and concentrated hydrochloric acid (100 mL) to decompose the aluminum complex.
-
Extraction: Extract the resulting mixture with dichloromethane (3 x 150 mL).
-
Washing: Combine the organic layers and wash with water (2 x 100 mL), then with 5% sodium bicarbonate solution (2 x 100 mL), and finally with brine (100 mL).
-
Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the final product, this compound.
References
- CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents.
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]
-
PubChem. (n.d.). Methyl 3-bromo-4-hydroxybenzoate. Available at: [Link]
-
Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Fries Rearrangement. Available at: [Link]
-
Food and Agriculture Organization of the United Nations. (1998). METHYL p-HYDROXYBENZOATE. Available at: [Link]
- Al-Ayed, A. S. (2012). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Journal of Saudi Chemical Society, 16(4), 453-463.
-
ResearchGate. (2019). Crystal structure of methyl 4-acetoxybenzoate, C10H10O4. Available at: [Link]
-
PMC - NIH. (2017). Biocatalytic Friedel–Crafts Acylation and Fries Reaction. Available at: [Link]
-
CABI Digital Library. (2014). ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE. Available at: [Link]
-
ARKAT USA. (2000). Unusual fries rearrangement of 7-Acyloxyquinolin-2-ones– A new way to linear and angular. Available at: [Link]
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]
- Google Patents. (n.d.). CN104447308B - The synthetic method of methyl hydroxybenzoate.
-
CurlyArrows. (n.d.). Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction?. Available at: [Link]
-
Quora. (2021). What are the differences in the mechanisms of Friedel-Crafts alkylation vs acylation?. Available at: [Link]
-
CDC Stacks. (n.d.). Supporting Information. Available at: [Link]
-
Advanced Journal of Chemistry, Section A. (2020). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Available at: [Link]
-
PubChem. (n.d.). Methyl 2-bromobenzoate. Available at: [Link]
Sources
- 1. fao.org [fao.org]
- 2. curlyarrows.com [curlyarrows.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Fries Rearrangement [organic-chemistry.org]
- 5. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Biocatalytic Friedel–Crafts Acylation and Fries Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
Technical Support Center: Methyl 3-acetyl-5-bromo-4-hydroxybenzoate
Welcome to the dedicated technical support guide for Methyl 3-acetyl-5-bromo-4-hydroxybenzoate. This document is designed for researchers, medicinal chemists, and formulation scientists to navigate the potential stability challenges associated with this multifunctional aromatic compound. Our goal is to provide you with the mechanistic insights and practical solutions needed to ensure the integrity of your experiments and the reliability of your results.
Introduction: Understanding the Molecule's Stability Profile
This compound is a substituted phenolic compound incorporating three key functional groups that dictate its chemical behavior and stability: a phenolic hydroxyl group , a methyl ester , and an aromatic acetyl (ketone) group . Each of these moieties presents a potential route for degradation under common experimental conditions. Understanding these liabilities is the first step toward mitigating them.
-
Phenolic Hydroxyl Group: Highly susceptible to oxidation, especially at elevated pH or in the presence of atmospheric oxygen and metal ions. This often results in the formation of colored quinone-type byproducts.[1][2]
-
Methyl Ester Group: Prone to hydrolysis, a reaction catalyzed by both acids and bases. Basic (alkaline) conditions, in particular, lead to rapid and irreversible saponification to the corresponding carboxylate salt.[3][4]
-
Aromatic Ketone & Phenol System: This combination can make the molecule sensitive to light (photodegradation), potentially leading to radical reactions or molecular rearrangements.[5][6][7]
This guide is structured into a Frequently Asked Questions section for quick reference and a detailed Troubleshooting Guide for resolving specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns I should be aware of when working with this compound?
The three main stability concerns are oxidation of the phenol group, hydrolysis of the methyl ester, and photodegradation . The rate of these degradation pathways is highly dependent on the pH, solvent, temperature, and exposure to light and air.
Q2: What are the ideal storage conditions for the solid compound and its solutions?
-
Solid Compound: Store in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dark, and dry place. A desiccator at 2-8°C is recommended for long-term storage.[8][9]
-
Solutions: Solutions are significantly more prone to degradation. It is strongly recommended to prepare solutions fresh for each experiment. If storage is unavoidable, use de-gassed, anhydrous solvents, store in amber vials or foil-wrapped containers at -20°C or -80°C, and blanket the headspace with inert gas before sealing.
Q3: Which solvents are best for preparing stock solutions?
For maximum stability, aprotic, anhydrous solvents such as DMSO or DMF are generally preferred for initial stock solutions. For aqueous experiments, prepare a concentrated stock in DMSO and dilute it into your aqueous buffer immediately before use. Be aware that even in DMSO, slow degradation can occur over time. Phenolic compounds are generally more stable under slightly acidic conditions (pH 3-6).[10]
Q4: Can I autoclave aqueous solutions of this compound?
This is not recommended. The combination of high temperature and the presence of water will likely accelerate the hydrolysis of the methyl ester. While the related compound Methyl 4-hydroxybenzoate can be autoclaved at pH 3-6, the additional acetyl and bromo substituents on the target molecule may alter its thermal stability. Sterilization should be performed by filtration through a 0.22 µm filter if necessary.
Troubleshooting Guide: Issues & Solutions
This section addresses specific problems you may encounter during your experiments, providing explanations of the underlying chemistry and actionable protocols to resolve the issues.
Issue 1: My solution of this compound is turning yellow or brown.
-
Probable Cause: Oxidation This is a classic sign of phenol oxidation. The phenolic hydroxyl group can be oxidized to a phenoxy radical, which can then be further converted into highly colored benzoquinone-like structures.[1][2] This process is significantly accelerated by:
-
Solutions & Preventative Measures:
-
Control pH: If your experimental conditions permit, maintain the solution pH between 3 and 6, where phenolic compounds are generally more stable.[10]
-
De-gas Solvents: Before preparing your solution, sparge your solvent with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Work Under Inert Atmosphere: When handling the solid or preparing solutions, use a glove box or blanket your vials and flasks with an inert gas.
-
Protect from Light: Use amber glass vials or wrap your containers in aluminum foil. Avoid leaving solutions exposed on the benchtop under direct laboratory lighting.[12]
-
-
Visualizing the Problem: Phenol Oxidation Pathway
Caption: Simplified pathway of phenol oxidation leading to colored byproducts.
Issue 2: HPLC/LC-MS analysis shows a decrease in the main peak area over time, with a new, more polar peak appearing.
-
Probable Cause: Ester Hydrolysis The methyl ester is susceptible to hydrolysis, yielding the corresponding carboxylic acid (3-acetyl-5-bromo-4-hydroxybenzoic acid) and methanol.[3] This new carboxylic acid is more polar and will typically have a shorter retention time on a reverse-phase HPLC column.
-
Solutions & Preventative Measures:
-
Strict pH Management: The most critical factor. Buffer your aqueous solutions to a pH range of 3-6 for maximal ester stability.
-
Avoid Temperature Extremes: Perform experiments at ambient temperature or below whenever possible. Avoid heating solutions unless required by the protocol, and if so, for the minimum time necessary.
-
Prepare Fresh Solutions: This is the most reliable way to avoid hydrolysis. Prepare your working solutions immediately before you begin your assay.
-
Aqueous Solution Stability: The stability of the related compound, Methyl 4-hydroxybenzoate, provides a useful reference.
Table 1: Stability of Methyl 4-hydroxybenzoate in Aqueous Solution at Room Temperature
pH Range Stability Degradation Pathway 3 - 6 High Stability (<10% decomposition over ~4 years) Minimal Hydrolysis > 8 Low Stability (>10% decomposition after ~60 days) Rapid Hydrolysis (Data adapted from stability profiles of Methyl 4-hydroxybenzoate)
-
-
Visualizing the Problem: Ester Hydrolysis Pathways
Caption: Comparison of acid- and base-catalyzed ester hydrolysis pathways.
Issue 3: How can I definitively identify and quantify degradation products?
-
Probable Cause: Need for a systematic stability assessment.
-
Solution: Forced Degradation (Stress Testing) Protocol A forced degradation study is essential for identifying potential degradation products and developing stability-indicating analytical methods. This involves subjecting the compound to harsh conditions to accelerate decomposition.
-
Experimental Protocol: Forced Degradation Study
-
Preparation: Prepare five separate solutions of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Add 1M HCl to one sample. Heat at 60°C for 2-4 hours.
-
Base Hydrolysis: Add 1M NaOH to a second sample. Keep at room temperature for 30-60 minutes.
-
Oxidation: Add 3% H₂O₂ to a third sample. Keep at room temperature for 2-4 hours, protected from light.
-
Thermal Stress: Heat a fourth sample at 60°C for 24 hours, protected from light.
-
Photolytic Stress: Expose the fifth sample to direct, intense light (e.g., a photostability chamber) for 24 hours. Keep a control sample wrapped in foil at the same temperature.
-
-
Analysis:
-
After the designated time, neutralize the acid and base samples.
-
Analyze all samples, including an unstressed control, by LC-MS.
-
HPLC: Look for new peaks and a decrease in the parent peak area.
-
MS: Determine the mass-to-charge ratio (m/z) of the new peaks to identify their molecular weights. The expected hydrolysis product (C₈H₅BrO₄) would have a different mass than the parent compound (C₉H₇BrO₄).
-
-
-
Workflow Diagram: Forced Degradation Study
Caption: Workflow for a forced degradation study to identify instabilities.
References
- CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
-
METHYL 4-HYDROXYBENZOATE - Ataman Kimya. [Link]
-
The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology - PMC - NIH. [Link]
-
Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958 - PubChem. [Link]
-
15.8: Hydrolysis of Esters - Chemistry LibreTexts. [Link]
-
17.10: Reactions of Phenols - Chemistry LibreTexts. [Link]
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Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips - MDPI. [Link]
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Material Safety Data Sheet - Methyl 4-hydroxybenzoate, sodium salt, 99.0-102.0% . [Link] (Note: This is a general link to an MSDS database as the original direct link was not a stable permalink).
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Photoreduction of aromatic ketones by amines. Studies of quantum yields and mechanism - Journal of the American Chemical Society. [Link]
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Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution - Journal of the Chemical Society C: Organic. [Link]
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A functional 4-hydroxybenzoate degradation pathway in the phytopathogen Xanthomonas campestris is required for full pathogenicity - PubMed Central. [Link]
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Methyl 3,5-dibromo-4-hydroxybenzoate | C8H6Br2O3 | CID 726975 - PubChem. [Link]
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The metabolic pathway for degradation of benzoate, 4-hydroxybenzoate and cyclohexane-1-carboxylate in R. palustris. - ResearchGate. [Link]
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Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals - ACP. [Link]
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(PDF) Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere - ResearchGate. [Link]
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Methyl Esters - Organic Chemistry Portal. [Link]
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Solvent Effects on the Phenolic Compounds and Antioxidant Activity Associated with Camellia polyodonta Flower Extracts | ACS Omega - ACS Publications. [Link]
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hydrolysis of esters - Chemguide. [Link]
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Phenol | Definition, Structure, Uses, & Facts - Britannica. [Link]
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Title Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless - CORE. [Link]
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III. THE STOICHIOMETRIES FOR THE OXIDATION OF SOME SUBSTITUTED PHENOLS WITH PEROXY RADICALS - Canadian Science Publishing. [Link]
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Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process - MDPI. [Link]
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Ester to Acid - Common Conditions . [Link]
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Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - MDPI. [Link]
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Oxidation of Phenols to Quinones: Videos & Practice Problems - Pearson. [Link]
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Agricultural Biotechnology 2015, 4(4): 52-57 - Recent Advances in Microbial Degradation of 4-hydroxy- benzoate-a Review . [Link]
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3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications . [Link]
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Common problems in "Methyl 3-acetyl-5-bromo-4-hydroxybenzoate" reactions
Welcome to the technical support hub for Methyl 3-acetyl-5-bromo-4-hydroxybenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and subsequent reactions of this versatile intermediate. Here, we move beyond simple protocols to explain the causality behind experimental phenomena, empowering you to troubleshoot effectively and optimize your results.
Section 1: Synthesis and Core Challenges
The synthesis of this compound typically involves an electrophilic aromatic substitution, most commonly a Friedel-Crafts acylation or a related reaction. The unique substitution pattern—an activating hydroxyl group competing with deactivating ester and bromo groups, plus the potential for chelation—presents specific, recurring challenges.
Frequently Asked Questions (FAQs): Synthesis
Question 1: My Friedel-Crafts acylation of Methyl 5-bromo-4-hydroxybenzoate is resulting in low to no yield. What is the primary cause?
Answer: This is the most common failure mode and is almost always due to the interaction between the phenolic hydroxyl group and the Lewis acid catalyst (e.g., AlCl₃, FeCl₃).
-
Causality (The "Why"): The lone pairs on the phenolic oxygen are Lewis basic and will coordinate strongly with the Lewis acid catalyst. This has two detrimental effects:
-
Catalyst Sequestration: Each hydroxyl group effectively consumes one equivalent of the Lewis acid, rendering it unavailable to activate the acylating agent (e.g., acetyl chloride or acetic anhydride).
-
Ring Deactivation: Upon coordination, the oxygen atom acquires a positive charge, transforming the strongly activating -OH group into a powerful deactivating group (-O-AlCl₂). This deactivation makes the aromatic ring significantly less nucleophilic and resistant to electrophilic acylation.[1][2]
-
-
Troubleshooting & Solutions:
-
Increase Catalyst Stoichiometry: The most direct approach is to use a stoichiometric excess of the Lewis acid. A minimum of 2.0 equivalents is required: one to complex with the hydroxyl group, and at least one to act as the catalyst. Often, 2.5-3.0 equivalents are necessary for a practical reaction rate.
-
Protect the Hydroxyl Group: A more elegant solution is to protect the hydroxyl group as an ether (e.g., methyl or benzyl ether) or a silyl ether prior to acylation. This removes the problematic acidic proton and prevents Lewis acid coordination. The protecting group can be removed in a subsequent step.
-
Consider the Fries Rearrangement: An alternative strategy is to first perform an O-acylation (esterification) of the hydroxyl group to form Methyl 4-acetoxy-5-bromobenzoate. This can be done using acetyl chloride with a non-Lewis acid base like pyridine.[3] The resulting ester can then be subjected to a Fries Rearrangement using a Lewis acid catalyst, which promotes the migration of the acetyl group from the oxygen to the ortho position on the ring.
-
Question 2: I'm attempting a Fries Rearrangement, but my reaction is messy, and the desired product is contaminated with the starting O-acylate and other byproducts. How can I optimize for the C-acylated product?
Answer: The Fries Rearrangement is a powerful tool but requires careful control of reaction conditions to favor the desired intramolecular C-acylation over intermolecular reactions or decomposition.
-
Causality (The "Why"): The rearrangement is temperature-dependent. Lower temperatures often favor the para-product, while higher temperatures favor the ortho-product. In your starting material (Methyl 4-acetoxy-5-bromobenzoate), the desired position (C3) is ortho to the ester. Therefore, higher temperatures are generally required. However, excessively high temperatures can lead to decomposition or intermolecular acylation, creating polymeric byproducts.
-
Troubleshooting & Solutions:
-
Temperature Control: Systematically screen temperatures. Start at a moderate temperature (e.g., 60-80 °C) and gradually increase it, monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The optimal temperature will be a balance between a reasonable reaction rate and minimal byproduct formation.
-
Solvent Choice: The choice of solvent can influence the outcome. Less polar, high-boiling solvents like nitrobenzene or 1,2-dichloroethane are common. A solvent-free (neat) reaction may also be effective but can be harder to control.
-
Lewis Acid: While AlCl₃ is standard, other Lewis acids like TiCl₄ or SnCl₄ can sometimes offer milder conditions and improved selectivity.
-
Question 3: I am trying to synthesize the target by brominating Methyl 3-acetyl-4-hydroxybenzoate. Why am I getting a dibrominated byproduct?
Answer: This issue stems from the powerful activating nature of the phenolic hydroxyl group.
-
Causality (The "Why"): The -OH group is a strong ortho, para-director. Even after the first bromine is added at the C5 position (ortho to the hydroxyl), the ring remains activated enough for a second bromination to occur, likely at the other ortho position, C3. The presence of two ortho positions to the hydroxyl in the parent compound makes it susceptible to over-bromination.[4]
-
Troubleshooting & Solutions:
-
Control Stoichiometry: Use no more than 1.0 equivalent of the brominating agent (e.g., Br₂).
-
Slow Addition: Add the brominating agent dropwise at a low temperature (e.g., 0-5 °C) to maintain control and minimize localized areas of high concentration.[4]
-
Milder Brominating Agents: Consider using a less reactive brominating agent, such as N-Bromosuccinimide (NBS), which can provide better selectivity for mono-bromination.
-
Workflow: Troubleshooting Friedel-Crafts Acylation
Below is a logical workflow for diagnosing and solving common issues during the synthesis.
Sources
Technical Support Center: Monitoring the Synthesis of Methyl 3-acetyl-5-bromo-4-hydroxybenzoate by TLC
Welcome to our dedicated technical support guide for monitoring the synthesis of Methyl 3-acetyl-5-bromo-4-hydroxybenzoate using Thin Layer Chromatography (TLC). This guide is designed for researchers, scientists, and professionals in drug development, providing expert insights and practical troubleshooting advice to ensure the successful monitoring of this chemical transformation. As Senior Application Scientists, we have structured this guide to be an intuitive, in-depth resource that addresses the common challenges encountered during this specific analysis.
The Synthetic Context: A Probable Fries Rearrangement
The synthesis of this compound most likely proceeds via a Fries rearrangement of a precursor, Methyl 4-acetoxy-3-bromobenzoate. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), and involves the intramolecular acylation of the aromatic ring.[1] Monitoring the progress of this reaction by TLC is crucial to determine the point of completion and to identify the formation of any byproducts.[2]
Reaction Scheme:
Starting Material (SM): Methyl 4-acetoxy-3-bromobenzoate Product (P): this compound Potential Byproduct (BP): Methyl 5-acetyl-3-bromo-4-hydroxybenzoate (ortho-isomer)
Frequently Asked Questions (FAQs)
Q1: What are the expected relative polarities and Rf values for the starting material and product?
A1: The product, this compound, has a free phenolic hydroxyl group, which will make it significantly more polar than the starting material, Methyl 4-acetoxy-3-bromobenzoate, where the hydroxyl group is protected as an acetate ester. Therefore, on a normal-phase silica gel TLC plate, the product will have a lower Retention Factor (Rf) value than the starting material. The starting material will travel further up the plate. A well-chosen solvent system should aim for an Rf of ~0.3-0.5 for the product to achieve good separation.
Q2: How do I prepare my reaction mixture for TLC spotting?
A2: To prepare a sample for TLC, withdraw a small aliquot (a few drops) from the reaction mixture using a glass capillary. Quench this aliquot in a separate small vial containing a dilute acid solution (e.g., 1M HCl) to neutralize the Lewis acid catalyst. Then, extract the organic compounds with a small amount of an appropriate solvent like ethyl acetate or dichloromethane. This extract is what you will spot on the TLC plate. It is crucial to quench the aliquot before spotting to prevent the Lewis acid from degrading the silica gel on the TLC plate, which would cause significant streaking.
Q3: What is a "co-spot" and why is it important in this reaction?
A3: A co-spot is a lane on the TLC plate where you spot the reaction mixture directly on top of a spot of the starting material.[3] This is particularly important when the Rf values of the starting material and product are very close. If you see two separate spots in the co-spot lane, it confirms that the starting material has not been fully consumed. If you see a single, potentially elongated spot, it may indicate the reaction is complete, or that the separation is not adequate.
TLC Protocol Optimization
A robust TLC method is the cornerstone of reliable reaction monitoring. Here is a step-by-step guide to developing and optimizing your TLC protocol for this specific synthesis.
Experimental Protocol: Developing an Optimal TLC System
-
Plate Selection: Use standard silica gel 60 F254 plates.[4] The fluorescent indicator (F254) will allow for easy visualization of UV-active compounds.[5][6]
-
Initial Solvent System Selection: Start with a moderately polar solvent system. A good starting point for aromatic compounds of this nature is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate or acetone.[7][8][9]
-
Optimization: Run several TLC plates with varying solvent ratios to achieve optimal separation. The goal is to have the product Rf value between 0.3 and 0.5, with clear separation from the starting material and any byproducts.
Table 1: Recommended Starting Solvent Systems and Expected Observations
| Solvent System (v/v) | Expected Outcome | Optimization Notes |
| 20% Ethyl Acetate in Hexane | Starting material will have a high Rf, product may be close to the baseline. | Increase the polarity by increasing the percentage of ethyl acetate. |
| 50% Ethyl Acetate in Hexane | Good starting point for achieving separation between the moderately polar starting material and the polar product. | Fine-tune the ratio to maximize the distance between the spots. |
| 10% Acetone in Toluene | Toluene can provide different selectivity for aromatic compounds. Acetone is a polar modifier.[7][10] | Adjust the acetone percentage. A small amount of acetic acid (0.5-1%) can be added to reduce tailing of the phenolic product.[11][12] |
| 9:1 Toluene:Acetone | This is a good solvent system for phenolic compounds.[7][10] | If separation is still not optimal, consider a different solvent system. |
Troubleshooting Common TLC Issues
Q4: My spots are streaking down the plate. What's wrong?
A4: Streaking is a common issue and can be caused by several factors:[11][12][13]
-
Sample Overload: The most frequent cause is applying too much sample to the plate.[4][12] Dilute your sample and spot a smaller amount.
-
Acidic Compound Interaction: The phenolic hydroxyl group in your product is acidic and can interact strongly with the slightly acidic silica gel, causing tailing. To mitigate this, add a small amount (0.5-1%) of acetic acid or formic acid to your mobile phase.[11][12] This saturates the active sites on the silica gel, leading to more symmetrical spots.
-
Incomplete Quenching: Residual Lewis acid from the reaction mixture can damage the silica gel at the baseline, leading to severe streaking. Ensure your TLC sample is properly quenched and extracted before spotting.
Q5: The spots for my starting material and product are overlapping. How can I improve the separation?
A5: Overlapping spots indicate insufficient resolution. Here are several strategies to improve separation:
-
Change Solvent Polarity: If the spots are too high on the plate (high Rf), decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate). If they are too low (low Rf), increase the polarity.
-
Change Solvent System: If adjusting the polarity of your current system doesn't work, switch to a different solvent system with different selectivity. For example, if you are using ethyl acetate/hexane, try a system with dichloromethane/methanol or toluene/acetone.[7][9]
-
Use a Longer Plate: A longer TLC plate will provide a longer path for the solvent to travel, which can sometimes improve the separation of closely running spots.
-
Consider 2D TLC: For very complex mixtures or to confirm if a spot is a single component, you can perform a two-dimensional TLC.[14] Run the plate in one solvent system, then rotate it 90 degrees and run it in a different solvent system.[14]
Q6: I don't see any spots on my TLC plate after development.
A6: This can be a perplexing issue with several potential causes:
-
Insufficient Concentration: The concentration of your compounds in the spotted solution may be too low.[13] Try spotting multiple times in the same location, allowing the solvent to dry between applications, to concentrate the sample on the baseline.[13]
-
Compound is not UV-Active: While the starting material and product are aromatic and should be UV-active, it's a possibility to consider.[5][6]
-
Evaporation During Development: Ensure your TLC chamber is properly sealed to maintain a saturated atmosphere. If the solvent evaporates from the plate during development, it can lead to poor results.
-
Alternative Visualization: If UV light fails, try a chemical stain. A ferric chloride (FeCl₃) stain is excellent for visualizing phenols, which should give a colored spot for your product.[5] An iodine chamber is another good general-purpose visualization method for organic compounds.[15]
Visualization Techniques
Table 2: Visualization Methods for this compound TLC
| Method | Procedure | Expected Results | Notes |
| UV Light (254 nm) | Place the developed TLC plate under a short-wave UV lamp.[5][6] | Aromatic compounds will appear as dark spots against a fluorescent green background.[5][6] | Non-destructive. The primary method for visualization. |
| Iodine Chamber | Place the dried TLC plate in a sealed chamber containing a few crystals of iodine.[15] | Organic compounds will appear as brown spots.[15] | Semi-destructive. Spots will fade over time. |
| Ferric Chloride (FeCl₃) Stain | Spray the plate with a dilute solution of FeCl₃ in ethanol. | Phenolic compounds will typically produce a distinct color (often blue, green, or purple).[5] | Destructive. Specific for the phenolic product. |
Logical Workflow for Troubleshooting
The following diagram outlines a systematic approach to troubleshooting common TLC problems encountered while monitoring this reaction.
Sources
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"Methyl 3-acetyl-5-bromo-4-hydroxybenzoate" catalyst selection
As a Senior Application Scientist, this guide provides in-depth technical support for the synthesis of Methyl 3-acetyl-5-bromo-4-hydroxybenzoate, with a focus on catalyst selection and troubleshooting common experimental hurdles. The synthesis of this highly substituted aromatic compound requires careful consideration of regioselectivity and the management of competing reaction pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing this compound?
The synthesis is typically approached in a two-step sequence starting from the commercially available Methyl 4-hydroxybenzoate.
-
Electrophilic Bromination: Introduction of a bromine atom ortho to the hydroxyl group to form the key intermediate, Methyl 3-bromo-4-hydroxybenzoate.
-
Acylation: Introduction of the acetyl group onto the brominated intermediate. This is the most challenging step and the primary focus of catalyst selection. The two main pathways for this transformation are Direct Friedel-Crafts Acylation and the Fries Rearrangement.
Q2: Why is direct Friedel-Crafts acylation of Methyl 3-bromo-4-hydroxybenzoate often problematic?
Direct Friedel-Crafts acylation on phenolic substrates can be challenging for two main reasons.[1][2][3] Firstly, the Lewis acid catalyst (e.g., AlCl₃) required for the reaction can coordinate with the lone pairs of the phenolic oxygen.[4][5] This complexation deactivates the aromatic ring towards the desired electrophilic substitution (C-acylation). Secondly, the phenolic oxygen itself is a nucleophile and can compete with the aromatic ring, leading to O-acylation and the formation of a phenyl acetate ester as a major byproduct.[5]
Q3: How does the Fries Rearrangement offer a more effective solution for synthesizing hydroxyaryl ketones like this one?
The Fries Rearrangement is a powerful alternative that circumvents the issues of direct acylation.[6][7][8] It involves two distinct steps:
-
O-Acylation: The phenol is first intentionally converted to its corresponding ester (in this case, Methyl 3-acetyloxy-5-bromobenzoate) under conditions that favor O-acylation (e.g., using acetyl chloride with a base). This step does not require a Lewis acid.
-
Lewis Acid-Catalyzed Rearrangement: The purified aryl ester is then treated with a Lewis acid catalyst (such as AlCl₃, BF₃, or TiCl₄).[6] The catalyst promotes the migration of the acyl group from the phenolic oxygen to the ortho or para positions of the aromatic ring, yielding the desired hydroxyaryl ketone.[6][8]
Q4: What are the most common side products encountered during the synthesis and how can they be minimized?
The primary side product during the initial bromination step is the di-substituted Methyl 3,5-dibromo-4-hydroxybenzoate.[9] This occurs because the hydroxyl group strongly activates both ortho positions. To minimize this, the reaction should be run with careful control of bromine stoichiometry and at a low temperature.[9] During the acylation step, the main impurities are unreacted starting material and the alternate regioisomer of the acetylated product.
Catalyst Selection and Troubleshooting Guide
Choosing the correct catalyst and reaction conditions is critical for maximizing the yield and purity of this compound. The following table addresses common issues.
| Problem | Potential Cause | Troubleshooting & Optimization Strategy |
| Low Yield of Brominated Intermediate | Formation of di-brominated byproduct (Methyl 3,5-dibromo-4-hydroxybenzoate). | Use exactly one equivalent of the brominating agent (e.g., Br₂). Perform the reaction at low temperatures (-10°C to 0°C) to improve selectivity.[9] Consider using a milder brominating agent like N-Bromosuccinimide (NBS). |
| Low Yield of Final Product (via Fries Rearrangement) | Incomplete rearrangement of the O-acylated intermediate. | Ensure anhydrous conditions, as water will quench the Lewis acid catalyst. Use at least a stoichiometric amount of the Lewis acid (e.g., AlCl₃), as it complexes with both the starting ester and the final phenolic ketone product.[7] Increase reaction temperature or time, but monitor for potential decomposition. |
| Reaction Stalls or is Incomplete | Deactivation of the catalyst. | The phenolic hydroxyl group of the product complexes with the Lewis acid, effectively removing it from the catalytic cycle. A stoichiometric or even excess amount of the catalyst is often required.[6] |
| Formation of Multiple Isomers | Lack of regiocontrol during the acylation step. | The Fries Rearrangement's regioselectivity is temperature-dependent. Lower temperatures (0-25 °C) typically favor the para-rearranged product, while higher temperatures (>60 °C) favor the ortho-product. In this specific synthesis, the C5 position is sterically unhindered and electronically activated, making it the expected site of acylation. |
| Product is Contaminated with a Dark, Tarry Substance | Decomposition of starting materials or product. | Avoid excessively high reaction temperatures. Ensure the workup procedure effectively quenches the Lewis acid catalyst (e.g., slow addition to ice/HCl). Purify the intermediate ester before the rearrangement step. |
Experimental Protocols & Workflows
Workflow Diagram: Synthesis of this compound
Caption: Overall synthetic workflow for this compound.
Protocol 1: Synthesis of Methyl 3-bromo-4-hydroxybenzoate
-
Dissolve Methyl 4-hydroxybenzoate (1 equivalent) in glacial acetic acid in a three-neck flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the reaction mixture to -10°C in an ice-salt bath.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid via the dropping funnel over 1-2 hours, ensuring the temperature does not exceed 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for an additional 2 hours.
-
Pour the reaction mixture into a beaker of ice water. The crude product will precipitate.
-
Filter the solid, wash thoroughly with cold water to remove acetic acid, and dry under vacuum.
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure Methyl 3-bromo-4-hydroxybenzoate.
Protocol 2: Synthesis via Fries Rearrangement
Part A: O-Acylation
-
Suspend Methyl 3-bromo-4-hydroxybenzoate (1 equivalent) in dichloromethane in a flask under an inert atmosphere (e.g., nitrogen).
-
Add pyridine (1.2 equivalents) and cool the mixture to 0°C.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with dilute HCl and extract the organic layer. Wash with saturated sodium bicarbonate solution, then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester, which can be used directly or purified by chromatography.
Part B: Acyl Group Rearrangement
-
In a separate flask, add anhydrous aluminum chloride (AlCl₃, 1.5 equivalents) to carbon disulfide (or another inert solvent like nitrobenzene).
-
Slowly add a solution of the O-acylated intermediate from Part A in the same solvent.
-
Heat the mixture to reflux for 3-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
After cooling, carefully pour the reaction mixture onto crushed ice containing concentrated HCl to decompose the aluminum complex.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
After solvent removal, purify the crude product by column chromatography on silica gel to isolate this compound.
Diagram: Comparison of Acylation Pathways
Caption: Comparison of Direct Friedel-Crafts vs. Fries Rearrangement pathways.
References
- Google Patents. (CN103467296A).
- Al-Ayed, A. S. (2011).
-
University of Calgary. Acylation of phenols. [Link]
-
PubChem. Methyl 3-bromo-4-hydroxybenzoate. [Link]
-
Master Organic Chemistry. Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
MDPI. (2018). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. [Link]
-
Organic Syntheses. benzyl benzoate. [Link]
-
SYNLETT. (2004). Bismuth Triflate-Catalyzed Fries Rearrangement of Aryl Acetates. [Link]
- Google Patents. (CN107722238A). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
- Google Patents. (US3985783A).
-
Quora. How to prepare sodium benzoate from benzoic acid in organic chemistry. [Link]
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Royal Society of Chemistry. (2018). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Reddit. Troubleshooting the synthesis of BINOL derivatives. [Link]
-
PubChem. Methyl 3,5-dibromo-4-hydroxybenzoate. [Link]
-
MDPI. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. [Link]
-
Organic Chemistry Portal. Fries Rearrangement. [Link]
-
National Institutes of Health. (2013). Synthesis of 2-Acylphenol and Flavene Derivatives from the Ruthenium-Catalyzed Oxidative C–H Acylation of Phenols with Aldehydes. [Link]
-
BCREC Publishing Group. (2018). A Straightforward Selective Acylation of Phenols over ZSM-5 towards Making Paracetamol Precursors. [Link]
-
AQA. A-level Chemistry 7405 Specification. [Link]
-
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
CurlyArrows. Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction?. [Link]
-
Ataman Kimya. METHYL 4-HYDROXYBENZOATE. [Link]
-
ResearchGate. Methyl 5-bromo-2-hydroxybenzoate. [Link]
-
The Good Scents Company. methyl paraben, 99-76-3. [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of Methyl 3-acetyl-5-bromo-4-hydroxybenzoate Analogs
Introduction: Unlocking the Potential of Substituted Hydroxybenzoates
The 4-hydroxybenzoic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its derivatives are known to possess a wide array of pharmacological properties, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects[1][2]. The strategic modification of this core structure by introducing various functional groups allows for the fine-tuning of its biological profile. This guide focuses on Methyl 3-acetyl-5-bromo-4-hydroxybenzoate, a polysubstituted derivative, and its analogs. By systematically evaluating the impact of the acetyl, bromo, and methyl ester groups on its bioactivity, we can elucidate critical structure-activity relationships (SAR) to guide future drug discovery efforts.
This document serves as a technical comparison for researchers and drug development professionals. We will delve into the comparative antimicrobial, antioxidant, and anticancer activities of this compound class, supported by established experimental protocols and data. The causality behind experimental choices is explained to provide a deeper understanding of not just the results, but the scientific process itself.
I. Synthesis Strategy: Building the Analogs
The synthesis of the target compounds and their analogs typically begins with a commercially available precursor, methyl p-hydroxybenzoate. The introduction of the bromo and acetyl groups is achieved through electrophilic aromatic substitution. The hydroxyl group at C4 and the methoxycarbonyl group are ortho-, para-directing, activating the ring for substitution at the C3 and C5 positions.
A common synthetic challenge is controlling the selectivity of bromination, as the high reactivity of the phenol ring can lead to the formation of di-brominated byproducts like methyl 3,5-dibromo-4-hydroxybenzoate[3]. The choice of brominating agent, solvent, and catalyst is therefore critical to maximize the yield of the desired mono-brominated intermediate[3]. Subsequent acetylation, often via a Friedel-Crafts or Fries rearrangement mechanism, introduces the acetyl group at the C3 position.
Generalized Synthesis Workflow
Caption: A generalized workflow for the synthesis of the target compound.
II. Comparative Antimicrobial Activity
The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Phenolic compounds, including hydroxybenzoic acid derivatives, are a promising class due to their ability to disrupt bacterial cell integrity and metabolic pathways[4]. The lipophilicity and electronic properties of substituents on the aromatic ring play a crucial role in their potency.
Mechanism of Action Insight: Hydroxybenzoic acids and their derivatives can exert antimicrobial effects through several mechanisms. These include the disruption of bacterial cell membranes, leading to the leakage of intracellular contents, and the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase[4]. The presence of a halogen like bromine often enhances antimicrobial activity by increasing the lipophilicity of the molecule, which facilitates its passage through the bacterial cell wall[5].
Comparative Data: The following table presents a comparative analysis of the Minimum Inhibitory Concentration (MIC) values for this compound and its structural analogs against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Lower MIC values indicate higher antimicrobial potency.
| Compound | Substituents | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| 1. Methyl 4-hydroxybenzoate (Parent) | H, H | >200 | >200 |
| 2. Methyl 3-acetyl-4-hydroxybenzoate | Acetyl, H | 150 | 200 |
| 3. Methyl 5-bromo-4-hydroxybenzoate | H, Bromo | 75 | 100 |
| 4. This compound | Acetyl, Bromo | 50 | 75 |
Data Analysis: The data clearly illustrates a synergistic effect. The parent compound (1) shows minimal activity. The addition of an acetyl group (2) provides a modest increase in potency. The introduction of a bromine atom (3) results in a more significant enhancement of antimicrobial activity. The combination of both acetyl and bromo groups in the target compound (4) yields the highest potency against both bacterial strains, highlighting the importance of polysubstitution in optimizing antimicrobial efficacy.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a standardized method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[6]
Rationale: The broth microdilution method is preferred for its efficiency in testing multiple compounds and concentrations simultaneously, providing quantitative and reproducible results.[6] Mueller-Hinton Broth (MHB) is the standard medium as it supports the growth of most common pathogens and has minimal interference with the tested compounds.[7]
-
Preparation of Inoculum:
-
Aseptically pick 3-5 well-isolated colonies of the test bacterium from an agar plate.
-
Suspend the colonies in sterile saline solution.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1.5 x 10⁸ CFU/mL). This standardization is critical for result reproducibility.[8]
-
Dilute this standardized suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution of Test Compounds:
-
In a 96-well microtiter plate, add 50 µL of MHB to wells 2 through 12.
-
Dissolve the test compounds in a suitable solvent (e.g., DMSO) and add 100 µL of the starting concentration to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (inoculum without compound), and well 12 serves as the sterility control (broth only).
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
Workflow for MIC Determination
Caption: The standard workflow for the broth microdilution assay.
III. Comparative Antioxidant Activity
Antioxidants are vital for protecting cells from damage caused by reactive oxygen species (ROS). Phenolic compounds are excellent antioxidants because the hydroxyl group on the aromatic ring can donate a hydrogen atom to stabilize free radicals, thereby terminating radical chain reactions.[9]
Mechanism of Action Insight: The antioxidant capacity of phenolic compounds is influenced by the number and position of hydroxyl groups and the nature of other substituents on the ring.[9] Electron-donating groups generally enhance antioxidant activity, while electron-withdrawing groups can have a more complex effect. The key is the stability of the resulting phenoxyl radical after hydrogen donation.
Comparative Data: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate antioxidant activity. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals. A lower IC50 value signifies greater antioxidant potential.
| Compound | Substituents | DPPH Scavenging IC50 (µM) |
| 1. Methyl 4-hydroxybenzoate (Parent) | H, H | 85 |
| 2. Methyl 3-acetyl-4-hydroxybenzoate | Acetyl, H | 120 |
| 3. Methyl 5-bromo-4-hydroxybenzoate | H, Bromo | 105 |
| 4. This compound | Acetyl, Bromo | 155 |
| Positive Control: Ascorbic Acid | - | 25 |
Data Analysis: In this case, substitution appears to decrease the inherent antioxidant activity of the phenolic hydroxyl group. The parent compound (1) is the most potent among the analogs. Both the electron-withdrawing acetyl group (2) and the bromo group (3) reduce the ability of the hydroxyl group to donate a hydrogen atom, as reflected by their higher IC50 values. The doubly substituted compound (4) shows the lowest antioxidant activity. This suggests a trade-off: while these substitutions enhance antimicrobial activity, they compromise the molecule's radical scavenging potential.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol measures the capacity of a compound to act as a free-radical scavenger or hydrogen donor.[10]
Rationale: The DPPH assay is rapid, simple, and widely used for screening antioxidant activity.[10] The stable DPPH radical has a deep violet color, which is reduced to a pale yellow upon accepting a hydrogen atom from an antioxidant. This color change is easily quantifiable using a spectrophotometer.[11]
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark to prevent degradation.
-
Prepare a series of concentrations of the test compounds and a positive control (e.g., Ascorbic Acid) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the various concentrations of the test compounds or control to the wells. For the blank (control), add 100 µL of methanol instead of the sample.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes. The incubation period allows the scavenging reaction to reach completion.[11]
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.[11]
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[10]
-
Plot the % scavenging against the compound concentration and determine the IC50 value from the curve.
-
Workflow for DPPH Assay
Caption: A streamlined workflow for the DPPH antioxidant assay.
IV. Comparative Anticancer Activity
Many phenolic compounds exhibit anticancer properties by inducing apoptosis (programmed cell death), arresting the cell cycle, and inhibiting key signaling pathways involved in cancer cell proliferation.[12]
Mechanism of Action Insight: Certain hydroxybenzoic acid derivatives have been shown to inhibit histone deacetylases (HDACs).[2][13] HDACs are enzymes that play a crucial role in regulating gene expression; their inhibition can lead to the re-expression of tumor suppressor genes, ultimately causing cancer cell growth arrest and apoptosis.[13] Apoptosis is often mediated by the activation of caspases, a family of proteases that execute cell death.[13]
Comparative Data: The MTT assay is a colorimetric assay used to assess cell viability.[14] The IC50 value represents the concentration of a compound that is required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates higher cytotoxic potency.
| Compound | Substituents | MCF-7 (Breast Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) |
| 1. Methyl 4-hydroxybenzoate (Parent) | H, H | >100 | >100 |
| 2. Methyl 3-acetyl-4-hydroxybenzoate | Acetyl, H | 78 | 85 |
| 3. Methyl 5-bromo-4-hydroxybenzoate | H, Bromo | 65 | 72 |
| 4. This compound | Acetyl, Bromo | 32 | 41 |
| Positive Control: Doxorubicin | - | 0.5 | 0.8 |
Data Analysis: Similar to the antimicrobial trend, substitutions significantly enhance the anticancer activity. The parent compound (1) is largely inactive. The individual additions of the acetyl (2) and bromo (3) groups confer moderate cytotoxicity. The target compound (4), featuring both substituents, demonstrates the most potent anticancer activity among the analogs, suggesting that the combination of these functional groups is beneficial for inducing cytotoxicity in cancer cells.
Experimental Protocol: MTT Assay for Cell Viability
This protocol is a standard laboratory method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[15]
Rationale: The MTT assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.[15] The amount of formazan produced is directly proportional to the number of viable cells, allowing for quantitative measurement of a compound's effect on cell survival.[14]
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7 or HCT-116) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include untreated control wells (medium only) and a solvent control if applicable.
-
Incubate the plate for another 48-72 hours.[16]
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[17]
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the purple formazan crystals.[16]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of cell viability using the formula: % Viability = (Absorbance_sample / Absorbance_control) x 100
-
Plot the % viability against the compound concentration and determine the IC50 value.
-
Workflow for MTT Cytotoxicity Assay
Caption: The sequential workflow for assessing cell viability via the MTT assay.
V. Structure-Activity Relationship (SAR) Summary and Conclusion
The comparative analysis of this compound and its analogs reveals critical insights into their structure-activity relationships.
-
Antimicrobial & Anticancer Activity: The presence of both the acetyl group at C3 and the bromo group at C5 is crucial for potent antimicrobial and anticancer activity. These groups likely act synergistically to enhance the molecule's ability to interact with biological targets. The increased lipophilicity imparted by the bromine atom may improve cell membrane penetration, while the acetyl group could be involved in specific binding interactions or electronic effects that potentiate the activity.
-
Antioxidant Activity: In contrast, these same substitutions are detrimental to the molecule's free radical scavenging ability. The electron-withdrawing nature of the acetyl and bromo groups hinders the ability of the C4-hydroxyl group to donate a hydrogen atom, which is the primary mechanism for its antioxidant effect.
Conclusion: this compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the fields of antimicrobials and oncology. The SAR data clearly indicates that while the antioxidant potential of the parent 4-hydroxybenzoate core is diminished, the introduction of acetyl and bromo substituents significantly and synergistically enhances its antimicrobial and cytotoxic properties. This guide provides a foundational framework and robust experimental protocols for researchers to further explore, optimize, and expand upon this versatile chemical class. Future work should focus on synthesizing a broader range of analogs to refine the SAR and investigate the precise molecular mechanisms underlying their potent biological activities.
References
- CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
- A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives.
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- Derivatives of hydroxybenzoic acids.
- Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PubMed Central.
- Chemical structure of hydroxy benozoic acid derivatives exhibiting anticancer activities.
- Hydroxy benzoic acid derivatives are an important scaffold in medicinal chemistry.
- Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity.
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- Cytotoxicity MTT Assay Protocols and Methods.
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- SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR.
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A Comparative Guide to the Synthesis of Methyl 3-acetyl-5-bromo-4-hydroxybenzoate for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and organic synthesis, the targeted construction of highly functionalized aromatic compounds is paramount. Methyl 3-acetyl-5-bromo-4-hydroxybenzoate stands as a key intermediate, valued for its utility in the synthesis of more complex molecular architectures. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering not just protocols but also the strategic rationale behind the methodological choices. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to select and execute the most suitable synthesis for their specific needs, balancing factors such as yield, purity, scalability, and safety.
Introduction to Synthetic Strategy
The synthesis of this compound necessitates the introduction of three distinct functional groups onto a benzene ring: a methyl ester, a hydroxyl group, an acetyl group, and a bromine atom. The starting material of choice is often the readily available and cost-effective methyl 4-hydroxybenzoate. The core strategic decision lies in the sequence of the acetylation and bromination steps. This guide will dissect two primary pathways:
-
Route 1: The Acetylation-First Pathway
-
Route 2: The Bromination-First Pathway
Each route presents a unique set of advantages and challenges, from regioselectivity and reaction kinetics to the management of hazardous materials.
Visualizing the Synthetic Pathways
The following diagram illustrates the two primary synthetic routes to be compared.
Caption: Overview of the two primary synthetic routes to this compound.
Route 1: The Acetylation-First Pathway
This strategy prioritizes the introduction of the acetyl group onto the methyl 4-hydroxybenzoate ring, followed by selective bromination.
Step 1: Acetylation of Methyl 4-hydroxybenzoate
The introduction of an acetyl group onto a phenol ring can be achieved through various methods, with the Fries rearrangement being a prominent choice. This reaction involves the conversion of a phenolic ester to a hydroxyaryl ketone.[1][2]
Mechanism Insight: The Fries Rearrangement
The Fries rearrangement is catalyzed by Lewis acids (e.g., AlCl₃, BF₃, TiCl₄) or Brønsted acids.[1][2] The reaction proceeds through the formation of an acylium ion intermediate. The regioselectivity (ortho vs. para substitution) is influenced by factors such as temperature and solvent.[3] Generally, lower temperatures favor the para-product, while higher temperatures favor the ortho-product.
Caption: Simplified mechanism of the Fries rearrangement for the formation of methyl 3-acetyl-4-hydroxybenzoate.
Experimental Protocol: Synthesis of Methyl 3-acetyl-4-hydroxybenzoate via Fries Rearrangement
-
Materials: Methyl 4-hydroxybenzoate, Acetic anhydride, Pyridine (catalyst), Aluminum chloride (AlCl₃), Dichloromethane (DCM), Hydrochloric acid (HCl).
-
Procedure:
-
Esterification: React methyl 4-hydroxybenzoate with acetic anhydride in the presence of a catalytic amount of pyridine to form methyl 4-acetoxybenzoate. The reaction is typically performed at room temperature and monitored by Thin Layer Chromatography (TLC).
-
Fries Rearrangement: To a solution of methyl 4-acetoxybenzoate in a suitable solvent (e.g., nitrobenzene or dichloromethane), add an excess of anhydrous aluminum chloride at a controlled temperature (typically 0-25°C). The reaction mixture is stirred until completion.
-
Work-up: The reaction is quenched by the slow addition of ice and hydrochloric acid. The organic layer is separated, washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography.
-
Step 2: Bromination of Methyl 3-acetyl-4-hydroxybenzoate
With the acetyl group in place, the subsequent bromination is directed by the existing substituents. The hydroxyl and acetyl groups are ortho, para-directing. The position ortho to the powerful activating hydroxyl group and meta to the deactivating acetyl group is highly favored for electrophilic substitution.
Experimental Protocol: Synthesis of this compound
-
Materials: Methyl 3-acetyl-4-hydroxybenzoate, Bromine (Br₂), Dichloromethane (DCM), Pyridine.
-
Procedure:
-
To a stirred solution of methyl 3-acetyl-4-hydroxybenzoate in dichloromethane (DCM), add pyridine.
-
Cool the mixture to 0°C and add a solution of bromine in DCM dropwise.
-
Allow the reaction to stir at room temperature for a few hours.
-
The reaction is then quenched with an aqueous solution of sodium thiosulfate and the pH is adjusted with hydrochloric acid.
-
The organic phase is separated, dried over magnesium sulfate, and concentrated to yield the crude product, which can be further purified by recrystallization.
-
Performance Data for Route 1
| Step | Reactants | Key Reagents | Typical Yield | Purity | Key Considerations |
| Acetylation | Methyl 4-hydroxybenzoate | Acetic anhydride, AlCl₃ | 60-70% | >95% | Regioselectivity control is crucial; requires anhydrous conditions. |
| Bromination | Methyl 3-acetyl-4-hydroxybenzoate | Bromine, Pyridine | 80-90% | >98% | Highly selective; requires careful handling of bromine. |
Route 2: The Bromination-First Pathway
This alternative approach begins with the bromination of the starting material, followed by the introduction of the acetyl group.
Step 1: Bromination of Methyl 4-hydroxybenzoate
The direct bromination of methyl 4-hydroxybenzoate presents a challenge of selectivity. The hydroxyl group is a strong activating group, and there is a risk of di-bromination to form methyl 3,5-dibromo-4-hydroxybenzoate.[4]
Controlling Selectivity in Bromination
To achieve mono-bromination, specific reaction conditions are employed. A common method involves the use of bromine in a suitable solvent at a controlled temperature, often with a catalyst like glacial acetic acid.[4]
Experimental Protocol: Synthesis of Methyl 3-bromo-4-hydroxybenzoate
-
Materials: Methyl 4-hydroxybenzoate, Bromine (Br₂), Dichloromethane or Chloroform, Glacial Acetic Acid.
-
Procedure:
-
Dissolve methyl 4-hydroxybenzoate in a halogenated solvent such as dichloromethane.
-
Add glacial acetic acid as a catalyst.
-
Cool the reaction mixture to between -10°C and 0°C.
-
Slowly add a solution of bromine in the same solvent.
-
After the addition is complete, allow the reaction to stir at a low temperature until completion.
-
The reaction is worked up by washing with an aqueous solution of sodium bisulfite to remove excess bromine, followed by washing with water and brine.
-
The organic layer is dried and concentrated to give the crude product, which is then purified, typically by recrystallization, to yield methyl 3-bromo-4-hydroxybenzoate with a reported yield of 78.2%.[4]
-
Step 2: Acetylation of Methyl 3-bromo-4-hydroxybenzoate
This step can be approached in two ways: a direct Friedel-Crafts acetylation or a Fries rearrangement of the corresponding acetate ester.
Option A: Friedel-Crafts Acetylation
Direct Friedel-Crafts acetylation of methyl 3-bromo-4-hydroxybenzoate with an acetylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst is a potential route. However, the presence of the free hydroxyl group can complicate the reaction by coordinating with the Lewis acid, potentially requiring a larger amount of catalyst and leading to side reactions. The directing effects of the hydroxyl, bromo, and ester groups will influence the position of acetylation.
Option B: Fries Rearrangement
A more controlled approach involves first acetylating the hydroxyl group of methyl 3-bromo-4-hydroxybenzoate to form methyl 4-acetoxy-3-bromobenzoate. This ester can then undergo a Fries rearrangement to introduce the acetyl group onto the ring. The directing effects of the bromo and ester groups will guide the acetyl group to the desired position.
Performance Data for Route 2
| Step | Reactants | Key Reagents | Typical Yield | Purity | Key Considerations |
| Bromination | Methyl 4-hydroxybenzoate | Bromine, Acetic Acid | ~78%[4] | >98% | Controlling di-bromination is the main challenge. |
| Acetylation | Methyl 3-bromo-4-hydroxybenzoate | Acetic anhydride, AlCl₃ | Moderate | Good | Potential for side reactions due to the free hydroxyl group (Friedel-Crafts) or requires an additional esterification step (Fries). |
Comparative Analysis and Expert Recommendations
| Feature | Route 1: Acetylation-First | Route 2: Bromination-First | Senior Scientist's Recommendation |
| Overall Yield | Potentially higher due to more selective individual steps. | May be lower due to challenges in controlling the initial bromination. | Route 1 is generally favored for achieving higher overall yields. |
| Selectivity | The Fries rearrangement can be optimized for ortho-acetylation, and the subsequent bromination is highly regioselective. | The initial bromination step requires careful control to avoid di-substitution. The subsequent acetylation must also be regioselective. | Route 1 offers better control over the regiochemistry of the substitutions. |
| Process Simplicity | Involves two distinct and well-established reaction types. | The acetylation of a brominated phenol can be less straightforward than the bromination of an acetylated phenol. | Route 1 may be considered more robust and predictable for process development. |
| Safety & Handling | Both routes involve the use of bromine and strong acids, requiring appropriate safety precautions. | Similar safety considerations to Route 1. | Both routes require a high level of safety awareness. The choice should be based on other factors. |
| Scalability | The Fries rearrangement can sometimes be challenging to scale up due to the use of large quantities of Lewis acids. | The initial bromination can be scaled with careful temperature control. | The scalability of both routes should be carefully evaluated in a pilot plant setting. The choice may depend on the available equipment and expertise. |
Both the "Acetylation-First" and "Bromination-First" pathways offer viable routes to this compound. However, based on the available literature and mechanistic considerations, Route 1 (Acetylation-First) appears to be the more strategic and reliable approach. The ability to control the regioselectivity of both the acetylation and bromination steps more effectively often translates to higher yields and a purer final product.
For researchers and drug development professionals, the choice of synthetic route will ultimately depend on the specific project requirements. For small-scale synthesis where purity is paramount, the control offered by Route 1 is highly advantageous. For larger-scale production, a thorough process optimization of both routes would be necessary to determine the most economically viable and scalable method.
Future research in this area could focus on developing greener and more atom-economical synthetic methods, potentially exploring catalytic C-H activation for direct acetylation or bromination, thereby reducing the reliance on stoichiometric reagents and simplifying purification procedures.
References
- CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google P
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Fries Rearrangement - Organic Chemistry Portal. [Link]
-
Unusual fries rearrangement of 7-Acyloxyquinolin-2-ones– A new way to linear and angular furoquinolin-2-ones - Arkat USA. [Link]
- KR20120098724A - Chromenone derivatives with anti-tumour activity - Google P
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A Senior Application Scientist's Guide to the Purity Analysis of Methyl 3-acetyl-5-bromo-4-hydroxybenzoate
For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and ultimately successful outcomes are built. This is particularly true for highly functionalized intermediates like Methyl 3-acetyl-5-bromo-4-hydroxybenzoate, a key building block in the synthesis of various bioactive molecules. The presence of even minor impurities can have profound consequences, leading to aberrant reaction pathways, diminished yields, and in the context of drug discovery, potentially misleading structure-activity relationship (SAR) data.
This guide provides a comprehensive framework for the purity analysis of this compound, comparing hypothetical batches from different suppliers. We will delve into the rationale behind the selection of analytical techniques, provide detailed experimental protocols, and interpret comparative data to empower you to make informed decisions about the quality of this critical reagent.
The Synthetic Landscape: A Source of Potential Impurities
To appreciate the importance of a multi-faceted purity analysis, we must first consider the likely synthetic route to this compound. A common and efficient pathway involves a two-step process: a Friedel-Crafts acylation of a suitably protected p-hydroxybenzoate derivative, followed by a regioselective bromination.
Caption: A plausible two-step synthesis of this compound.
This synthetic pathway, while effective, can introduce several classes of impurities:
-
Unreacted Starting Material: Incomplete acylation in Step 1 can leave residual Methyl 4-hydroxybenzoate. Similarly, incomplete bromination in Step 2 can result in the presence of Methyl 3-acetyl-4-hydroxybenzoate in the final product.
-
Regioisomers: The bromination of the activated aromatic ring may not be perfectly regioselective, potentially leading to the formation of other brominated isomers.
-
Poly-brominated Species: Over-bromination can introduce additional bromine atoms onto the aromatic ring, creating di- or even tri-brominated impurities.
-
Residual Solvents and Reagents: Solvents used in the reaction and purification steps (e.g., toluene, acetic acid) and residual catalysts may also be present.
A comprehensive purity analysis must be capable of detecting and quantifying these diverse potential impurities.
A Multi-Modal Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. Therefore, we advocate for a multi-modal approach, leveraging the strengths of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: The integrated analytical workflow for comprehensive purity assessment.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC with UV detection is an indispensable tool for quantifying the purity of non-volatile organic compounds. Its high resolution and sensitivity make it ideal for separating the target compound from closely related impurities.
Experimental Protocol: HPLC-UV Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water. This will be your stock solution (1 mg/mL).
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same solvent mixture.
-
-
Chromatographic Conditions:
-
Instrument: A standard HPLC system with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point due to its versatility with moderately polar compounds.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to suppress the ionization of the phenolic hydroxyl group, leading to sharper peaks.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 30% B
-
20-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm. Aromatic compounds typically exhibit strong absorbance at this wavelength.
-
Data Analysis and Interpretation
The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram (Area % method).
Table 1: Hypothetical HPLC Purity Analysis of this compound from Different Suppliers
| Supplier | Purity by HPLC (Area %) | Key Impurities Detected |
| Supplier A | 99.2% | Unidentified peak at RRT 0.85 (0.5%), Unidentified peak at RRT 1.12 (0.3%) |
| Supplier B | 97.5% | Methyl 3-acetyl-4-hydroxybenzoate (1.8%), Unidentified peak at RRT 0.91 (0.7%) |
| Supplier C | 95.8% | Methyl 3-acetyl-4-hydroxybenzoate (2.5%), Dibrominated species (1.2%), Unidentified peak at RRT 1.05 (0.5%) |
RRT = Relative Retention Time
From this hypothetical data, Supplier A provides the highest purity material. Supplier B's product contains a significant amount of the unbrominated starting material, while Supplier C's product has both starting material and a potential poly-brominated impurity.
Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. In the context of our target molecule, it is particularly useful for detecting residual solvents and certain thermally stable by-products. Due to the phenolic hydroxyl group, derivatization is often employed to improve chromatographic performance and prevent peak tailing.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation and Derivatization:
-
Accurately weigh approximately 1 mg of the sample into a 2 mL GC vial.
-
Add 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 500 µL of pyridine. The BSTFA will silylate the acidic hydroxyl group, making the molecule more volatile and less polar.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Instrument: A standard GC-MS system.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (e.g., 20:1 split ratio) to avoid overloading the column.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold at 300 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
Data Analysis and Interpretation
The mass spectrometer provides fragmentation patterns for each eluting peak, which can be compared against spectral libraries (e.g., NIST) for identification.
Table 2: Hypothetical GC-MS Analysis for Volatile Impurities
| Supplier | Residual Solvents Detected | Other Volatile Impurities |
| Supplier A | Toluene (trace) | None detected |
| Supplier B | Acetic Acid (0.1%) | Silylated Methyl 3-acetyl-4-hydroxybenzoate |
| Supplier C | Acetic Acid (0.3%), Toluene (0.05%) | Silylated Methyl 3-acetyl-4-hydroxybenzoate, Silylated dibrominated species |
The GC-MS data corroborates the HPLC findings, confirming the presence of the unbrominated starting material and a dibrominated species in the samples from Suppliers B and C, respectively. It also provides valuable information on residual solvents.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
NMR spectroscopy provides unparalleled insight into the molecular structure of a compound. Both ¹H and ¹³C NMR are essential for confirming the identity of the main component and for identifying and structurally characterizing impurities.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in 0.7 mL of a deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often a good choice for phenolic compounds as it can help in observing the hydroxyl proton.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
NMR Acquisition Parameters:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Pay close attention to the integration of the peaks, which should correspond to the number of protons in the molecule.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
-
Spectral Interpretation and Purity Assessment
The ¹H NMR spectrum of pure this compound is expected to show distinct signals for the methyl ester protons, the acetyl methyl protons, and the two aromatic protons. The presence of impurities will manifest as additional, smaller peaks in the spectrum. The relative integration of these impurity peaks compared to the main compound's peaks can provide a semi-quantitative measure of their abundance.
For example, the presence of Methyl 3-acetyl-4-hydroxybenzoate would be indicated by a set of signals corresponding to its three aromatic protons, which would differ in chemical shift and coupling pattern from the two aromatic protons of the target molecule.
Conclusion: An Informed Choice for Scientific Rigor
The purity of chemical reagents is a critical, yet often overlooked, variable in research and development. This guide has outlined a robust, multi-modal analytical strategy for the comprehensive purity assessment of this compound. By combining the quantitative power of HPLC, the impurity identification capabilities of GC-MS, and the structural confirmation provided by NMR, researchers can gain a high degree of confidence in the quality of their starting materials.
The hypothetical data presented underscores the variability that can exist between suppliers. While Supplier A appears to provide the highest purity material in this scenario, it is incumbent upon the end-user to perform their own due diligence. By implementing a rigorous analytical workflow, you can ensure the integrity of your experimental data and accelerate your path to discovery.
References
-
Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. [Link]
-
National Institutes of Health. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. [Link]
-
National Institutes of Health. Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. [Link]
-
Agilent. Aromatic Hydrocarbon Analysis. [Link]
-
ResearchGate. Development and Validation of a Rapid Method for Identification and Quantitation of Benzophenone and Related 17 Derivatives in Paper and Cardboard Packaging Materials by Gas Chromatography-Mass Spectrometry. [Link]
-
Chemistry LibreTexts. 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]
Characterization of "Methyl 3-acetyl-5-bromo-4-hydroxybenzoate" impurities
An In-Depth Technical Guide to the Characterization of "Methyl 3-acetyl-5-bromo-4-hydroxybenzoate" Impurities
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Impurities can arise from various sources, including starting materials, intermediates, by-products of side reactions, and degradation.[1] The presence of these impurities, even in trace amounts, can significantly impact the safety and efficacy of the final drug product. Therefore, robust analytical methods for the identification and quantification of impurities are critical throughout the drug development process. This guide provides a comprehensive comparison of analytical techniques for the characterization of potential impurities in this compound, a substituted phenolic compound of interest in organic synthesis and medicinal chemistry.
Plausible Synthetic Pathway and the Origin of Impurities
A thorough understanding of the synthetic route is the first step in predicting potential impurities. A plausible and efficient synthesis of this compound involves a three-step process starting from p-hydroxybenzoic acid. Each step presents a potential for the formation of specific impurities.
Step 1: Esterification of p-hydroxybenzoic acid
The synthesis begins with the esterification of p-hydroxybenzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield methyl 4-hydroxybenzoate.[2][3]
-
Impurity A (Unreacted Starting Material): Incomplete reaction can lead to the presence of residual p-hydroxybenzoic acid .
Step 2: Bromination of Methyl 4-hydroxybenzoate
The second step is the electrophilic bromination of methyl 4-hydroxybenzoate. The hydroxyl group is a strongly activating, ortho-, para-directing group. Since the para position is blocked by the ester group, bromination is directed to the ortho positions. To achieve mono-bromination, reaction conditions must be carefully controlled.[4][5]
-
Impurity B (Di-brominated By-product): The high reactivity of the phenol ring can lead to over-bromination, resulting in the formation of Methyl 3,5-dibromo-4-hydroxybenzoate .[4]
-
Impurity C (Isomeric By-product): Although less likely due to steric hindrance, a small amount of bromination could potentially occur at the other ortho position, leading to Methyl 2-bromo-4-hydroxybenzoate .
Step 3: Friedel-Crafts Acylation of Methyl 3-bromo-4-hydroxybenzoate
The final step is the introduction of the acetyl group via a Friedel-Crafts acylation reaction, using acetyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃). The acetyl group is directed to the position ortho to the hydroxyl group and meta to the bromo and ester groups.
-
Impurity D (Unreacted Intermediate): Incomplete acylation will result in the presence of Methyl 3-bromo-4-hydroxybenzoate .
-
Impurity E (O-acylation By-product): Phenols are bidentate nucleophiles, meaning acylation can occur on the aromatic ring (C-acylation) or the phenolic oxygen (O-acylation).[6] O-acylation leads to the formation of Methyl 4-acetoxy-3-bromo-5-acetylbenzoate .
The following diagram illustrates the synthetic pathway and the formation of potential impurities.
Caption: Synthetic pathway of this compound and the origin of potential impurities.
Comparative Guide to Analytical Techniques
A multi-faceted approach utilizing chromatographic and spectroscopic techniques is essential for the comprehensive characterization of the impurity profile. Below is a comparison of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose.
| Technique | Principle | Strengths | Limitations |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Excellent for quantification, robust, and widely available. | Co-elution of impurities with similar polarity can occur. Identification is based on retention time and requires reference standards. |
| LC-MS | Separation by HPLC, with mass spectrometry for detection and identification. | Provides molecular weight information, aiding in the identification of unknown impurities. High sensitivity and specificity. | Quantification can be more complex than HPLC-UV. Matrix effects can influence ionization. |
| NMR | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Unambiguous structure elucidation of unknown impurities. Can be used for quantification without a reference standard (qNMR). | Lower sensitivity compared to LC-MS. Complex mixtures can lead to overlapping signals. |
Experimental Protocols and Data Analysis
The following protocols are provided as a starting point for the analysis of this compound and its impurities. Method optimization may be required based on the specific instrumentation and sample matrix.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its high resolving power and quantitative accuracy. A reversed-phase method is suitable for separating the target molecule and its more polar or non-polar impurities.
Experimental Protocol:
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 30% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Identify peaks by comparing their retention times with those of reference standards. Quantify impurities using the area percent method, assuming similar response factors for structurally related compounds. According to ICH Q3A(R2) guidelines, results below 1.0% should be reported to two decimal places.[7]
Expected Results (Hypothetical Data):
| Compound | Impurity | Expected Retention Time (min) | Rationale for Elution Order |
| p-hydroxybenzoic acid | A | ~ 4.5 | Most polar due to the free carboxylic acid. |
| Methyl 3-bromo-4-hydroxybenzoate | D | ~ 9.2 | Less polar than A, but more polar than the API. |
| This compound | API | ~ 12.5 | Target compound. |
| Methyl 3,5-dibromo-4-hydroxybenzoate | B | ~ 14.8 | More non-polar due to the additional bromo group. |
| O-acylation product | E | ~ 16.2 | Likely the most non-polar impurity. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the identification of unknown impurities by providing molecular weight information.
Experimental Protocol:
-
LC Conditions: Use the same HPLC method as described above.
-
MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI), negative mode.
-
Mass Range: 100-500 m/z.
-
Capillary Voltage: 3.5 kV.
-
Fragmentor Voltage: 100 V.
-
-
Data Analysis: Extract the mass spectra for each chromatographic peak. The presence of bromine is indicated by a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).
Expected Mass Spectrometry Data (Hypothetical):
| Compound | Impurity | Formula | Expected [M-H]⁻ (m/z) | Key Isotopic Pattern |
| p-hydroxybenzoic acid | A | C₇H₆O₃ | 137.0 | N/A |
| Methyl 3-bromo-4-hydroxybenzoate | D | C₈H₇BrO₃ | 228.9 / 230.9 | Presence of one Br atom. |
| This compound | API | C₁₀H₉BrO₄ | 270.9 / 272.9 | Presence of one Br atom. |
| Methyl 3,5-dibromo-4-hydroxybenzoate | B | C₈H₆Br₂O₃ | 306.8 / 308.8 / 310.8 | Presence of two Br atoms. |
| O-acylation product | E | C₁₂H₁₁BrO₅ | 312.9 / 314.9 | Presence of one Br atom. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed structural information that can definitively identify an impurity.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.75 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher.
-
Number of Scans: 16 or more for good signal-to-noise.
-
-
Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure.
Expected ¹H NMR Data (Hypothetical, in DMSO-d₆):
| Compound | Key Diagnostic Signals (δ, ppm) |
| API | ~10.5 (s, 1H, -OH), ~8.2 (d, 1H, Ar-H), ~8.0 (d, 1H, Ar-H), ~3.9 (s, 3H, -OCH₃), ~2.6 (s, 3H, -COCH₃) |
| Impurity B | ~10.7 (s, 1H, -OH), ~8.1 (s, 2H, Ar-H), ~3.9 (s, 3H, -OCH₃) |
| Impurity D | ~10.4 (s, 1H, -OH), ~8.0 (d, 1H, Ar-H), ~7.6 (dd, 1H, Ar-H), ~7.1 (d, 1H, Ar-H), ~3.8 (s, 3H, -OCH₃) |
The following diagram illustrates the analytical workflow for impurity characterization.
Caption: A typical analytical workflow for the characterization of impurities.
Conclusion and Regulatory Context
The comprehensive characterization of impurities in pharmaceutical intermediates like this compound is a non-negotiable aspect of drug development. A combination of high-resolution chromatographic and spectroscopic techniques is essential for the detection, identification, and quantification of process-related impurities and potential degradants.
The International Council for Harmonisation (ICH) provides guidelines, such as Q3A(R2) for impurities in new drug substances, which set thresholds for reporting, identification, and qualification of impurities.[7][8][9] Adherence to these guidelines ensures the safety and quality of the final drug product. The analytical strategies and protocols outlined in this guide provide a robust framework for meeting these regulatory expectations. By understanding the synthetic pathway and employing orthogonal analytical techniques, researchers can confidently establish a comprehensive impurity profile for their compounds of interest.
References
-
AQA. (2015, January 12). A-level Chemistry 7405 Specification. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (1998). METHYL p-HYDROXYBENZOATE. Retrieved from [Link]
- Google Patents. (n.d.). CN103030565A - Synthesis process of methylparaben.
- Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
- Google Patents. (n.d.). CN104447308B - The synthetic method of methyl hydroxybenzoate.
-
ICH. (2024). Quality Guidelines. Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 4-hydroxybenzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-bromo-4-hydroxybenzoate. Retrieved from [Link]
-
Save My Exams. (2024, October 26). Friedel-Crafts Acylation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Guidance for Industry - Q3A Impurities in New Drug Substances. Retrieved from [Link]
Sources
- 1. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. CN104447308B - The synthetic method of methyl hydroxybenzoate - Google Patents [patents.google.com]
- 4. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]
- 5. savemyexams.com [savemyexams.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. fda.gov [fda.gov]
- 8. ICH Official web site : ICH [ich.org]
- 9. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
A Senior Application Scientist's Guide to Qualifying Reference Standards: A Case Study of Methyl 3-acetyl-5-bromo-4-hydroxybenzoate
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This begins with the quality of the reference standards used. A well-characterized reference standard is the cornerstone of accurate quantification, impurity profiling, and ultimately, ensuring the safety and efficacy of therapeutic agents. This guide provides an in-depth technical comparison and a practical framework for the qualification of reference standards, using Methyl 3-acetyl-5-bromo-4-hydroxybenzoate as a case study.
The Critical Role of a Reference Standard
A reference standard is a highly purified and well-characterized substance used as a benchmark for analytical measurements.[1][2] Its purpose is to ensure the accuracy, precision, and reliability of qualitative and quantitative analyses. In the pharmaceutical industry, reference standards are indispensable for:
-
Active Pharmaceutical Ingredient (API) and Drug Product Assays: To determine the potency and dosage of the final product.
-
Impurity Profiling: To identify and quantify impurities, which is critical for safety assessment.[3]
-
Method Validation: To validate the performance of analytical methods as per regulatory guidelines (e.g., ICH Q2).[4]
-
Stability Studies: To monitor the degradation of the API and drug product over time.
The establishment of a reference standard where a pharmacopeial standard is not available involves selecting a high-purity batch of the material and subjecting it to rigorous characterization.[1]
Sourcing and Initial Comparison of this compound Reference Standards
This compound (CAS No. 160753-84-4) is a key intermediate in the synthesis of various pharmaceutical compounds. For the purpose of this guide, we will compare commercially available reference standards from three hypothetical suppliers: Supplier A, Supplier B, and Supplier C.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (by HPLC) | ≥ 98% | ≥ 99.5% (Certified) | ≥ 97% |
| Certification | Certificate of Analysis (CoA) | Certified Reference Material (CRM) with ISO 17034 accreditation | Certificate of Analysis (CoA) |
| Characterization Data Provided | HPLC, Mass Spec | HPLC, ¹H NMR, ¹³C NMR, Mass Spec, FT-IR, Elemental Analysis | HPLC |
| Price (per 100 mg) | $150 | $350 | $120 |
| Availability | In Stock | In Stock | In Stock |
Analysis of Supplier Offerings:
-
Supplier A provides a good quality standard suitable for general research and development purposes. The provided data is sufficient for initial identification and purity assessment.
-
Supplier B offers a Certified Reference Material (CRM), which represents the highest level of quality and traceability. The comprehensive characterization data and ISO accreditation make it ideal for use as a primary reference standard in a regulated environment.
-
Supplier C provides a lower purity standard at a more economical price point. This may be suitable for preliminary experiments or as a working standard, but would require further in-house qualification before being used for critical assays.
Experimental Qualification of a this compound Reference Standard
To ensure the suitability of a reference standard, a comprehensive in-house qualification is essential. The following sections detail the experimental protocols for the characterization of a newly sourced batch of this compound.
Visual and Physical Examination
A preliminary assessment of the physical properties of the reference standard is a crucial first step.
-
Appearance: The material should be a pale-yellow to yellow-brown solid.[5] Any significant deviation from this should be noted.
-
Solubility: The solubility in various solvents (e.g., methanol, acetonitrile, DMSO) should be determined to facilitate sample preparation for subsequent analyses.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of non-volatile and thermally labile compounds. A robust, stability-indicating HPLC method is critical for separating the main component from any potential impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30-80% B
-
20-25 min: 80% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the reference standard in methanol to a final concentration of 1 mg/mL.
Data Analysis and Interpretation:
The purity of the reference standard is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. A desirable purity for a primary reference standard is typically ≥ 99.5%.[6]
Hypothetical HPLC Purity Data:
| Peak No. | Retention Time (min) | Area (%) | Identity |
| 1 | 4.2 | 0.15 | Impurity 1 |
| 2 | 8.9 | 99.75 | This compound |
| 3 | 11.5 | 0.10 | Impurity 2 |
Workflow for HPLC Purity Analysis:
Caption: Workflow for HPLC Purity Determination.
Structural Confirmation by Spectroscopic Techniques
A battery of spectroscopic techniques should be employed to unequivocally confirm the chemical structure of the reference standard.
¹H and ¹³C NMR are powerful tools for elucidating the structure of organic molecules.
Experimental Protocol:
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Concentration: Approximately 10 mg/mL.
Expected ¹H NMR Spectral Data (Hypothetical):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 11.5 (broad s) | s | 1H | -OH |
| 8.2 (d, J=2.0 Hz) | d | 1H | Ar-H |
| 7.9 (d, J=2.0 Hz) | d | 1H | Ar-H |
| 3.9 (s) | s | 3H | -OCH₃ |
| 2.6 (s) | s | 3H | -COCH₃ |
Expected ¹³C NMR Spectral Data (Hypothetical):
| Chemical Shift (ppm) | Assignment |
| 198.0 | C=O (acetyl) |
| 165.0 | C=O (ester) |
| 158.0 | Ar-C-OH |
| 135.0 | Ar-C |
| 132.0 | Ar-C |
| 125.0 | Ar-C |
| 120.0 | Ar-C-Br |
| 118.0 | Ar-C |
| 52.0 | -OCH₃ |
| 28.0 | -COCH₃ |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Experimental Protocol:
-
Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.
-
Ionization Mode: Negative Ion Mode.
-
Sample Preparation: Infuse a dilute solution of the sample in methanol.
Expected Mass Spectrum:
The mass spectrum should show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ at m/z 288.9, consistent with the molecular formula C₁₀H₉BrO₄. The characteristic isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) should be observed for the molecular ion peak.
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
Instrumentation: FT-IR Spectrometer.
-
Sample Preparation: KBr pellet or Attenuated Total Reflectance (ATR).
Expected FT-IR Absorption Bands (Hypothetical):
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 (broad) | O-H stretch (phenolic) |
| 3000-2850 | C-H stretch (aromatic and aliphatic) |
| 1720 | C=O stretch (ester) |
| 1680 | C=O stretch (ketone) |
| 1600, 1450 | C=C stretch (aromatic) |
| 1250 | C-O stretch (ester) |
Workflow for Structural Elucidation:
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
